7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
7-bromo-5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLGXCXYVNOQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a highly functionalized heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a versatile building block in the synthesis of contemporary therapeutics, particularly kinase inhibitors.
Core Compound Identification
The subject of this guide is the specific tri-halogenated pyrazolo[4,3-b]pyridine derivative with the following identifiers:
-
Chemical Name: this compound
-
CAS Number: 2170597-74-5[1]
-
Molecular Formula: C₆H₂BrClIN₃
-
Molecular Weight: 358.36 g/mol
The strategic placement of three distinct halogen atoms (Bromine, Chlorine, and Iodine) on the pyrazolo[4,3-b]pyridine scaffold makes this molecule a highly valuable and versatile intermediate in synthetic organic chemistry. Each halogen possesses differential reactivity, allowing for selective, sequential functionalization through various cross-coupling reactions. This is a key attribute for the construction of complex molecular architectures required for potent and selective drug candidates.
Physicochemical and Safety Profile
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Strategic Synthesis Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed two-stage synthesis of the target compound.
Step 1: Formation of the 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Core
The initial step focuses on constructing the di-substituted pyrazolopyridine ring system. A common and effective method for this is the cyclization of an appropriately substituted aminopyridine.
Protocol:
-
Starting Material: A suitable precursor, such as a 3-amino-4-bromo-6-chloro-2-methylpyridine, is required.
-
Diazotization: The amino group is converted to a diazonium salt under standard conditions, typically using sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5°C).
-
Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the pyrazole ring fused to the pyridine core. This type of reaction is a well-established method for forming the pyrazolo[4,3-b]pyridine scaffold.[3]
Causality: The choice of a 2-methyl-3-aminopyridine derivative is strategic. The methyl group can be a precursor to the pyrazole ring formation, and the amino group provides the necessary nitrogen atom for the cyclization. The pre-installed bromo and chloro substituents on the pyridine ring ensure their presence in the final core structure.
Step 2: Regioselective Iodination at the C3-Position
With the 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine intermediate in hand, the next critical step is the regioselective introduction of an iodine atom at the C3-position of the pyrazole ring.
Protocol:
-
Reagents: The di-halogenated pyrazolopyridine is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). An electrophilic iodinating agent is then added. Common reagents for this transformation include N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. The C3 position of the pyrazolo[4,3-b]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the final this compound.
Causality: The regioselectivity of the iodination at the C3 position is governed by the electronic properties of the pyrazolo[4,3-b]pyridine ring system. The C3 position is the most nucleophilic carbon on the pyrazole moiety, making it the preferred site for attack by an electrophilic iodine source. This high degree of regioselectivity is crucial for ensuring the synthesis of the desired isomer. The use of NIS is often preferred as it is an easy-to-handle solid and often gives cleaner reactions than molecular iodine.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The pyrazolo[4,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to purine, which allows it to bind to the ATP-binding site of numerous kinases. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The tri-halogenated nature of this compound provides three distinct handles for synthetic elaboration, making it an exceptionally valuable building block for creating libraries of potential kinase inhibitors. The differential reactivity of the C-I, C-Br, and C-Cl bonds to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a programmed, site-selective introduction of various substituents.
Caption: Orthogonal reactivity of halogens for selective functionalization.
This selective functionalization allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the pyrazolo[4,3-b]pyridine core. By varying the substituents at the C3, C5, and C7 positions, they can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules to develop novel and effective drugs. For instance, derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have been successfully developed as potent inhibitors of Tropomyosin receptor kinases (TRKs).[4]
While a specific, named drug synthesized directly from this compound is not yet in the public domain, its structural motifs are frequently found in patents for various kinase inhibitors. This strongly suggests its use as a key intermediate in proprietary drug discovery programs. The synthesis of potent ALK5 inhibitors has been achieved using a pyrazolo[4,3-b]pyridine scaffold, highlighting the therapeutic potential of this class of compounds.[5]
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its utility stems from the pyrazolo[4,3-b]pyridine core, a proven pharmacophore, and the three distinct halogen atoms that allow for controlled, regioselective diversification. This makes it an ideal starting material for the synthesis of libraries of complex molecules aimed at discovering novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. The synthetic route, while not explicitly detailed in the literature for this specific compound, can be reliably inferred from established chemical principles, providing a clear path for its preparation in a research or industrial setting. As the quest for more selective and potent drugs continues, the demand for such versatile and highly functionalized building blocks is expected to grow.
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Synthesis of pyrazolo[4,3‐b]pyridine: a) 3,4‐dimethoxyphenyl‐B(OH)2,... ResearchGate. Available at: [Link]
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Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed. 2017-05-01. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
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An In-Depth Technical Guide to the Structural Analysis of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This guide details the core physicochemical properties, offers a systematic approach to its structural characterization using modern analytical techniques, and provides detailed, field-proven protocols. By integrating spectroscopic (NMR, Mass Spectrometry) and crystallographic methodologies, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer.[3][4] The strategic placement of halogen atoms (bromine, chlorine, and iodine) on the this compound molecule offers several advantages in drug design. Halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions. The unique substitution pattern of this particular molecule presents a versatile platform for further functionalization and the development of targeted therapeutics.[5]
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and biological evaluation.
| Property | Value | Source |
| CAS Number | 2170597-74-5 | [Vendor Information] |
| Molecular Formula | C₆H₂BrClIN₃ | [Vendor Information] |
| Molecular Weight | 358.36 g/mol | [Vendor Information] |
| Appearance | Predicted to be a solid at room temperature | [General knowledge of similar compounds] |
The structural framework of this compound consists of a fused pyrazole and pyridine ring system. The numbering of the heterocyclic core is crucial for the correct assignment of spectroscopic signals.
Figure 1: Structure of this compound.
Analytical Methodologies for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum: Due to the extensive substitution, the ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the N-H proton of the pyrazole ring and the single proton on the pyridine ring.
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N-H Proton: A broad singlet is anticipated in the downfield region (typically >10 ppm), which is characteristic of a proton attached to a nitrogen in a heterocyclic system. This signal's chemical shift can be sensitive to solvent and concentration.
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Aromatic Proton (C6-H): A singlet is expected for the proton at the C6 position. Its chemical shift will be influenced by the adjacent nitrogen atom and the bromine at C7. Based on data for 7-bromo-1H-pyrazolo[4,3-b]pyridine, this signal is likely to appear in the aromatic region, potentially around 8.0-8.5 ppm.[6]
Experimental Protocol for ¹H NMR:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
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Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the attached halogens and the nitrogen atoms. Online prediction tools can provide an initial estimate of the chemical shifts.[7][8]
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Carbons bonded to halogens (C3, C5, C7): These carbons will exhibit significant shifts. The carbon bearing the iodine (C3) will likely be the most upfield of the halogenated carbons, while the carbon attached to chlorine (C5) and bromine (C7) will be further downfield.
-
Other aromatic carbons (C3a, C6, C7a): These carbons will resonate in the typical aromatic region, with their specific shifts influenced by their position within the fused ring system.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can aid in structural confirmation.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.
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Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da.
-
Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da.
-
Therefore, the molecular ion region will exhibit a cluster of peaks corresponding to the different combinations of these isotopes. The most intense peak will be for the species containing ⁷⁹Br and ³⁵Cl. The [M+2] and [M+4] peaks will have characteristic relative intensities.[9][10]
-
-
Fragmentation Pattern: Electron impact (EI) ionization will likely lead to fragmentation. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of halogen atoms (I, Br, Cl) or the corresponding hydrohalic acids (HI, HBr, HCl), as well as the elimination of small molecules like HCN.[11][12]
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-400).
-
Data Analysis:
-
Identify the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine, one chlorine, and one iodine atom.
-
Analyze the major fragment ions to propose a fragmentation pathway consistent with the structure.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Expected Crystal Structure Features:
Based on the analysis of related pyrazolo[3,4-b]pyridine structures, the molecule is expected to be largely planar.[13][14] Intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding are likely to be observed in the crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the diffraction data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Workflow for Structural Elucidation:
Figure 2: Workflow for the synthesis and structural elucidation of the target compound.
Conclusion
The structural analysis of this compound requires a synergistic application of modern analytical techniques. This guide provides a robust framework for researchers, detailing the theoretical basis and practical protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography. The insights gained from these analyses are critical for confirming the identity and purity of the compound, which are prerequisites for its further investigation in drug discovery and development programs. The unique halogenation pattern of this pyrazolo[4,3-b]pyridine derivative makes it a compelling candidate for the design of novel therapeutics, and a thorough understanding of its structure is the cornerstone of such endeavors.
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Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 481-490. [Link]
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7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine solubility data
An In-Depth Technical Guide to the Solubility Assessment of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in the realm of kinase inhibitors, the intrinsic properties of a lead compound are as crucial as its biological activity.[1][2] The pyrazolo[4,3-b]pyridine scaffold is a privileged structure, frequently forming the core of potent and selective kinase inhibitors.[3] The specific compound of interest, this compound (CAS: 2170597-74-5)[4], is a highly functionalized heterocyclic compound, likely synthesized as an intermediate for further elaboration in a medicinal chemistry campaign. Its journey from a laboratory curiosity to a potential therapeutic agent is fundamentally gated by its physicochemical properties, chief among them being its solubility.
Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in formulation, poor absorption, and unreliable in vivo exposure.[5][6] Therefore, a thorough and early understanding of a compound's solubility profile is not merely a data collection exercise; it is a critical step in risk mitigation and strategic planning in any drug discovery program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of its likely solubility behavior, provide detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data.
Predicted Physicochemical Landscape of this compound
A molecule's structure dictates its properties. Before embarking on experimental work, a careful analysis of the target compound's structure can provide valuable insights into its expected solubility.
-
High Molecular Weight and Halogenation: The compound has a molecular formula of C6H2BrClIN3 and a molecular weight of approximately 358.36 g/mol .[7] The presence of three different halogens (Bromo, Chloro, Iodo) significantly increases its molecular weight and lipophilicity. Generally, an increase in molecular weight and the presence of large, non-polarizable atoms contribute to lower aqueous solubility due to increased crystal lattice energy and unfavorable interactions with water.
-
Aromaticity and Planarity: The fused pyrazolopyridine ring system is aromatic and planar. Such planar structures can pack efficiently into a stable crystal lattice, which requires more energy to overcome during dissolution, often resulting in lower solubility.[5]
-
Hydrogen Bonding Capacity: The presence of the pyrazole N-H group provides a hydrogen bond donor site, while the nitrogen atoms in the pyridine and pyrazole rings act as hydrogen bond acceptors. These features can enhance solubility in polar protic solvents. However, in the solid state, these same groups can be involved in strong intermolecular hydrogen bonds, increasing the crystal lattice energy and potentially decreasing solubility.
-
Dipole Moment: The arrangement of electronegative halogens and nitrogen atoms likely results in a significant molecular dipole moment, which can influence its interaction with polar solvents.[8]
Based on these structural features, it is reasonable to hypothesize that this compound will exhibit poor solubility in aqueous media and non-polar aliphatic solvents, with potentially better solubility in polar aprotic and some polar protic organic solvents.
Experimental Determination of Solubility: A Methodical Approach
A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. We will focus on two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its most stable solid form. This is a critical parameter for understanding the absolute solubility limit of a drug candidate. The "gold standard" for its determination is the shake-flask method .[9][10]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF))
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials. The key here is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been reached.[9]
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator. The system should be agitated for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.[10] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the liquid.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles. Expert Tip: To prevent loss of the compound due to adsorption to the filter, it is good practice to discard the first portion of the filtrate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Kinetic (Aqueous) Solubility
Kinetic solubility is often more relevant in the early stages of drug discovery, as it mimics the situation where a compound, often dissolved in DMSO, is introduced into an aqueous environment. This measurement can highlight potential precipitation issues in biological assays.
Protocol: High-Throughput Kinetic Solubility Assay
Objective: To assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well plates (one for dilution, one for the assay).
-
Multi-channel pipette.
-
Plate shaker.
-
Plate reader capable of nephelometry or turbidimetry, or an HPLC system.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Serial Dilution (in DMSO): If desired, create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Add a small, fixed volume of the DMSO stock solution(s) to a larger volume of the aqueous buffer in the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry/Turbidimetry: Measure the light scattering or turbidity of each well using a plate reader. An increase in signal compared to a blank indicates the formation of a precipitate.
-
HPLC Analysis: Alternatively, centrifuge the plate to pellet any precipitate, and then analyze the supernatant by HPLC to determine the concentration of the compound remaining in solution.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed.
Data Presentation and Interpretation
The collected data should be organized for clarity and ease of comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |
| PBS (pH 7.4) | 37 | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |
| DMSO | 25 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Methanol | 25 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |
| THF | 25 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
Solubility classifications can be based on USP definitions.[11]
Interpretation for Drug Development:
-
Aqueous Solubility (PBS): This is the most critical parameter for predicting oral bioavailability. A value below 10 µg/mL often signals potential absorption issues. The data at 37 °C is more physiologically relevant.
-
Organic Solvent Solubility: Data in solvents like DMSO is crucial for compound handling and stock solution preparation for biological assays. Solubility in solvents like ethanol or methanol can inform potential formulation strategies.
-
Kinetic vs. Thermodynamic Solubility: A significant drop from kinetic to thermodynamic solubility suggests that the compound is prone to precipitation over time from a supersaturated solution. This can be a red flag for in vivo studies.
Caption: Conceptual Diagram of Factors Influencing Solubility and Their Implications.
Conclusion
While no public solubility data currently exists for this compound, this guide provides a robust, scientifically-grounded framework for its determination. A comprehensive understanding of both its thermodynamic and kinetic solubility is paramount for making informed decisions in a drug discovery pipeline. The protocols outlined herein are designed to be self-validating and provide the high-quality data necessary to assess the developability of this and other related pyrazolopyridine derivatives. By investing in a thorough physicochemical characterization early, research organizations can better navigate the complexities of drug development and increase the probability of success for their therapeutic candidates.
References
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]
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ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
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Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
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RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]
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MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Retrieved from [Link]
-
Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from [Link]
-
PubMed. (2011). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]
-
Banat's Journal of Biotechnology. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
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An In-depth Technical Guide to the Commercial Availability and Synthetic Strategy of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Abstract: The 1H-pyrazolo[4,3-b]pyridine, also known as a 7-azaindazole, represents a privileged scaffold in medicinal chemistry and drug discovery due to its structural resemblance to purine. This similarity allows it to interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[1] The specific analogue, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, is a highly functionalized building block designed for vectorial elaboration in fragment-based drug discovery (FBDD). The distinct reactivity of its three halogen substituents (iodo, bromo, chloro) enables selective, sequential cross-coupling reactions, providing medicinal chemists with a powerful tool for navigating and optimizing structure-activity relationships (SAR). This guide provides a comprehensive analysis of the current commercial availability of this key intermediate, outlines a strategic procurement workflow for research professionals, and details a robust, plausible synthetic pathway for its de novo synthesis when direct procurement is not feasible.
Compound Profile and Significance
The strategic placement of three different halogens on the pyrazolo[4,3-b]pyridine core makes this compound a high-value starting material for building complex molecular libraries. The differential reactivity under various catalytic conditions (I > Br > Cl in typical palladium-catalyzed cross-couplings) allows for a programmed and site-selective introduction of different functionalities.
-
Iodine at C3: Ideal for initial Suzuki, Sonogashira, or Stille couplings under mild conditions.
-
Bromine at C7: Can be targeted for subsequent couplings under slightly more forcing conditions.
-
Chlorine at C5: Typically the most inert, often requiring specialized catalyst systems for activation, or it can be targeted via nucleophilic aromatic substitution (SNAr).
This built-in chemical orthogonality is critical for efficient lead optimization campaigns in drug discovery.
| Identifier | Details |
| IUPAC Name | This compound |
| Synonyms | 7-Bromo-5-chloro-3-iodo-7-azaindazole |
| Molecular Formula | C₆H₂BrClIN₃ |
| Molecular Weight | 358.36 g/mol |
| CAS Number | 2170597-74-5 (Note: This CAS number is associated with the compound at some suppliers, but verification is recommended) |
| Canonical SMILES | C1=C(C2=C(N1)N=C(C=N2)I)Cl)Br |
Commercial Availability Analysis
A thorough investigation of the chemical supplier landscape reveals that the commercial availability of this compound is extremely limited and requires careful verification . While some vendors list the compound, researchers should proceed with caution, as listings for complex, multi-substituted heterocycles can sometimes be erroneous or represent "make-on-demand" services rather than in-stock inventory.
| Supplier | Catalog Number | CAS Number Listed | Quantity | Notes |
| Reagentia | R01KKVI | 2170597-74-5 | 100 mg, 250 mg | This appears to be the most direct commercial listing for the exact target molecule.[2] |
Important Considerations:
-
Isomer Confusion: Many suppliers list structurally related but distinct isomers. For instance, 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (lacking the iodo group) and various isomers of the pyrazolo[3,4-b]pyridine core are more common.[3][4] It is critical to confirm the structure and CAS number with any potential supplier.
-
Data Verification: Sigma-Aldrich notes for some unique research chemicals that they do not independently collect analytical data, and the buyer assumes responsibility for confirming identity and purity.[5] This is a prudent policy to adopt for any purchase of a rare chemical intermediate.
Strategic Procurement Workflow for Researchers
Given the scarcity of this reagent, a systematic approach is necessary to secure it for research purposes. The following workflow is recommended.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Hydrazinyl-6-chloro-3-nitropyridine
-
Rationale: Introduction of the hydrazine moiety is the first step toward forming the pyrazole ring. The chlorine at the 2-position is highly susceptible to nucleophilic aromatic substitution by hydrazine.
-
Protocol: To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol at 0 °C, add hydrazine monohydrate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The product typically precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired product.
Step 2: Reductive Cyclization to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-7-ol
-
Rationale: The reduction of the nitro group to an amine, followed by intramolecular cyclization onto the hydrazine, forms the pyrazolo[4,3-b]pyridine core. The resulting tautomer is expected to be the 7-hydroxy form.
-
Protocol: Suspend the product from Step 1 (1.0 eq) in a mixture of acetic acid and water. Add iron powder (5.0 eq) portion-wise while monitoring the internal temperature. Heat the mixture at 80 °C for 3 hours. Cool the reaction, filter through Celite® to remove iron salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Step 3: Chlorination to 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
-
Rationale: Conversion of the hydroxyl group at C7 to a chloride is necessary to set up the subsequent halogenation steps. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
-
Protocol: Add the product from Step 2 (1.0 eq) to phosphorus oxychloride (10.0 eq) and heat the mixture at reflux for 12 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry. Purify by silica gel chromatography.
Step 4: Selective Bromination to 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
-
Rationale: A halogen exchange reaction or electrophilic bromination can be used. Given the electron-deficient nature of the ring, a more forceful method may be needed. However, selective electrophilic bromination at the C7 position of a related pyrazolopyridine has been reported.
-
Protocol: Dissolve the product from Step 3 (1.0 eq) in concentrated sulfuric acid. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 18 hours. Carefully pour the mixture onto ice and neutralize with aqueous ammonia. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. Purify by chromatography.
Step 5: Direct Iodination to this compound
-
Rationale: The C3 position of the pyrazole ring is the most electron-rich and is susceptible to electrophilic iodination. N-Iodosuccinimide (NIS) or a combination of iodine and a base are effective for this transformation. [6]* Protocol: To a stirred solution of the product from Step 4 (1.0 eq) in N,N-dimethylformamide (DMF), add crushed potassium hydroxide (KOH) (3.8 eq). After 15 minutes, add iodine (I₂) (0.9 eq) and stir vigorously for 4 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate. The final product should be purified by silica gel chromatography to provide the title compound.
Applications in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, making this compound a valuable starting point for programs targeting these areas.
-
Kinase Inhibition: Many pyrazolopyridines function as ATP-competitive kinase inhibitors. Notable targets include c-Met (implicated in cancer) and TANK-binding kinase 1 (TBK1), which is involved in innate immunity and oncology. [7][8]* CNS Disorders: The scaffold has been used to develop antagonists for corticotropin-releasing factor receptor type-1 (CRF1), which is relevant for treating anxiety and depression. [7]* Antiviral and Antimicrobial Agents: The structural similarity to purines makes this scaffold a candidate for developing inhibitors of viral or bacterial enzymes that process purine-based substrates. [9]
Conclusion
This compound is a strategically designed, highly functionalized building block with immense potential for accelerating drug discovery campaigns. However, its commercial availability is sparse, necessitating a diligent verification and procurement process. For organizations with synthetic capabilities, the proposed multi-step synthesis offers a viable and robust alternative for accessing this key intermediate. The demonstrated utility of the pyrazolo[4,3-b]pyridine core across multiple therapeutic areas underscores the value of securing a reliable source of this compound for research and development professionals.
References
- This compound (1 x 250 mg). Reagentia.
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- 7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg. HBARSCI.
- 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. Arctom Scientific.
- 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Advanced ChemBlocks.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
- 5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine. BLD Pharm.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis. ChemicalBook.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
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7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine safety and handling
An In-depth Technical Guide to the Safety and Handling of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound. Given the compound's complex halogenation and its classification within the biologically active pyrazolopyridine family, it must be treated as a potentially hazardous substance with uncharacterized toxicological properties. This guide is intended for researchers, chemists, and drug development professionals actively engaged in laboratory-scale synthesis and analysis.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to purine bases.[1] This structural motif is foundational to a wide array of compounds investigated for potent biological activities, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), topoisomerase IIα, and tropomyosin receptor kinases (TRKs).[2][3] The subject of this guide, this compound, is a highly functionalized member of this class. The presence of three distinct halogen atoms (Bromine, Chlorine, Iodine) at key positions suggests its potential utility as a versatile building block in drug discovery, likely for use in cross-coupling reactions.[4]
However, this high degree of halogenation also implies significant potential for biological activity and chemical reactivity. The lack of comprehensive toxicological data necessitates a conservative approach to safety, treating the compound with the highest degree of caution. This guide synthesizes data from structurally analogous compounds and general principles of handling halogenated heterocyclic compounds to establish a robust framework for risk mitigation.
Compound Identification and Physicochemical Profile
Proper identification is the first step in any safety protocol. The key identifiers and expected physicochemical properties for this compound are summarized below.
| Property | Value / Description | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 2170597-74-5 | [5] |
| Molecular Formula | C₆H₂BrClIN₃ | [6] |
| Molecular Weight | 358.36 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature. | [7] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | General principle |
Hazard Identification and Risk Assessment
No specific safety data sheet (SDS) is available for this compound. Therefore, the hazard profile is inferred from structurally similar halogenated pyrazolopyridines. This process underscores the first principle of handling novel compounds: in the absence of data, assume high toxicity.
Inferred GHS Classification
Based on related compounds, the following GHS classifications should be tentatively assigned:
| Hazard Class | GHS Category & Code | Rationale and Analogous Compound(s) |
| Acute Toxicity, Oral | Category 3 or 4 (H301/H302) | Structurally similar compounds like 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine are classified as Acute Toxicity 3 (Oral) (H301, "Toxic if swallowed"). Others, like 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, are classified as Category 4 (H302, "Harmful if swallowed").[7] The conservative approach is to assume at least Category 4 toxicity. |
| Skin Irritation | Category 2 (H315) | Pyridine derivatives and other halogenated heterocycles are known skin irritants.[8][9] |
| Serious Eye Irritation | Category 2 (H319) | Fine chemical powders can cause serious mechanical and chemical eye irritation.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) | May cause respiratory irritation upon inhalation of dust.[8][10] |
Toxicological Profile
-
Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of airborne dust, dermal (skin) contact, and accidental ingestion.
-
Acute Effects: Ingestion may be harmful or toxic.[7] Skin or eye contact is likely to cause irritation.[8] Inhalation of the dust may lead to irritation of the respiratory tract.[8]
-
Chronic Effects: The long-term toxicological properties have not been investigated. Halogenated heterocyclic compounds can possess a wide range of biological activities, and chronic exposure should be strictly avoided.[11]
Chemical Reactivity and Stability
-
Thermal Decomposition: When heated to decomposition, this compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen iodide (HI).[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.
The risk assessment process for handling this compound should be a routine part of experimental planning.
Caption: Risk assessment workflow for handling novel chemical entities.
Exposure Controls and Personal Protection
A multi-layered approach is essential to minimize exposure. This combines robust engineering controls with diligent use of personal protective equipment (PPE).
Engineering Controls
-
Primary Control: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with adequate airflow.[13]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[14]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[15]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific task being performed.
| Protection Type | Specification | Rationale & Best Practices |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield may be required for larger scale operations or when there is a significant splash risk. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., Nitrile) inspected before use.[12] - Lab Coat: A flame-resistant lab coat, fully buttoned, with sleeves rolled down. | Use proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[13] Dispose of gloves immediately after handling the compound or if contamination is suspected. |
| Respiratory Protection | Not typically required when working in a fume hood. | For spill cleanup or situations with potential for aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., ABEK-P2 for EU, OV/AG/P99 for US) should be used.[12] |
Detailed Handling and Storage Protocols
Adherence to strict protocols is critical for preventing exposure and ensuring experimental integrity.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Area Setup: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static equipment if available to minimize dust dispersal.[13]
-
Transfer: Carefully transfer the required amount of the solid from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly and deliberately to avoid creating airborne dust. Keep the stock bottle opening pointed away from you.
-
Sealing: Immediately and tightly cap the stock bottle after use.
-
Dissolution: If preparing a solution, add the solvent to the receiving flask first, then carefully add the weighed solid. This minimizes the chance of dust becoming airborne during solvent addition.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the weigh boat and towel as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[12]
Storage Requirements
-
Conditions: Store the compound in a cool, dry, and dark place.[13]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8]
-
Location: Store in a locked cabinet or area designated for toxic/hazardous chemicals, segregated from incompatible materials like strong oxidizing agents.[8]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Protocol
The appropriate response depends on the scale and nature of the spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. Show the safety data sheet or container label to the medical personnel.[12]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container for halogenated organic waste.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]
Conclusion
This compound is a valuable research chemical with a high potential for biological activity. Due to the absence of specific toxicological data, a highly cautious and proactive approach to safety is mandatory. By understanding the inferred hazards, implementing strict engineering and administrative controls, and diligently using appropriate personal protective equipment, researchers can handle this compound safely. Always prioritize risk assessment and adhere to established protocols to protect yourself, your colleagues, and the environment.
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An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation essential for the structural elucidation and quality control of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. The methodologies detailed herein are grounded in fundamental principles and are designed to ensure data integrity and reproducibility for researchers in drug discovery and synthetic chemistry.
Introduction: The Imperative of Spectroscopic Verification
In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. For novel heterocyclic compounds such as this compound, a multi-faceted spectroscopic approach is not merely a procedural step but the cornerstone of reliable scientific progression. The unique substitution pattern of this pyrazolopyridine derivative presents a compelling case for a rigorous analytical workflow, ensuring that subsequent biological or material evaluations are based on a well-defined chemical entity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy serves as the primary tool for elucidating the covalent framework of a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms.
A. ¹H NMR Spectroscopy: Unveiling the Proton Landscape
1. Foundational Principles: Proton (¹H) NMR spectroscopy relies on the principle that protons in different chemical environments will resonate at distinct frequencies when placed in a strong magnetic field. The resulting spectrum provides information on the number of different types of protons, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
2. Experimental Protocol: A Step-by-Step Guide for Data Acquisition
Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.
3. Predicted ¹H NMR Spectrum and Interpretation:
While experimental data for this specific molecule is not widely published, a predicted spectrum can be inferred based on the electronic effects of the substituents and data from analogous pyrazolopyridine structures.[1][2]
-
Aromatic Region (δ 7.0-9.0 ppm): The pyridine ring contains a single proton. Due to the electron-withdrawing effects of the adjacent nitrogen and halogen atoms, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum.
-
NH Proton (δ 13.0-15.0 ppm): The proton on the pyrazole nitrogen is typically broad and significantly downfield due to hydrogen bonding and the acidic nature of this proton. Its chemical shift can be highly dependent on the solvent and concentration.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C6-H | ~8.5 - 8.8 | Singlet (s) | 1H |
| N1-H | ~13.5 - 14.5 | Broad Singlet (br s) | 1H |
The causality behind these predictions lies in the inductive effects of the halogens and the anisotropic effects of the aromatic rings.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
1. Foundational Principles: Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
2. Experimental Protocol: The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition, however, requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.
3. Predicted ¹³C NMR Spectrum and Interpretation:
The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached halogens and the heteroatoms in the ring system.
-
Carbons bonded to halogens (C3, C5, C7): These carbons will exhibit significant shifts. The C3 carbon, bonded to iodine, will be shifted upfield relative to a C-H carbon due to the heavy atom effect. The C5 (bonded to chlorine) and C7 (bonded to bromine) carbons will be deshielded, with their precise shifts influenced by the interplay of inductive and resonance effects.
-
Quaternary Carbons: The bridgehead carbons and other carbons not directly attached to protons will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~90 - 100 |
| C3a | ~125 - 135 |
| C5 | ~145 - 155 |
| C6 | ~115 - 125 |
| C7 | ~110 - 120 |
| C7a | ~140 - 150 |
These predictions are based on established substituent effects in heterocyclic systems and data from related pyrazolopyridine compounds.[1][4]
II. Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.
1. Foundational Principles of Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar, medium to high molecular weight compounds. The sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
2. Experimental Protocol: A Standardized Workflow for ESI-MS
Caption: Standardized workflow for ESI-Mass Spectrometry analysis.
3. Predicted Mass Spectrum and Interpretation:
The key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of the molecular ion due to the presence of bromine and chlorine.
-
Molecular Formula: C₆H₃BrClIN₃
-
Monoisotopic Mass: 356.8247 g/mol
Table 3: Predicted Isotopic Distribution for the Molecular Ion [M+H]⁺
| m/z | Relative Abundance (%) | Isotopic Composition |
| 357.8325 | 100.0 | ¹²C₆¹H₄⁷⁹Br³⁵Cl¹²⁷I¹⁴N₃ |
| 358.8300 | 12.6 | ¹³C¹²C₅¹H₄⁷⁹Br³⁵Cl¹²⁷I¹⁴N₃ / ... |
| 359.8305 | 97.3 | ¹²C₆¹H₄⁸¹Br³⁵Cl¹²⁷I¹⁴N₃ |
| 360.8328 | 32.5 | ¹²C₆¹H₄⁷⁹Br³⁷Cl¹²⁷I¹⁴N₃ |
This complex isotopic signature is a definitive fingerprint for the presence of one bromine and one chlorine atom in the molecule. The fragmentation pattern in the mass spectrum would likely involve the loss of halogens or small molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[5][6]
III. Synergistic Data Interpretation for Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
¹H NMR confirms the number and connectivity of protons.
-
¹³C NMR reveals the carbon backbone of the molecule.
-
Mass Spectrometry provides the molecular weight and elemental formula.
Together, these techniques provide a self-validating system. The number of protons and carbons observed in the NMR spectra must be consistent with the molecular formula determined by high-resolution mass spectrometry. The predicted chemical shifts in the NMR spectra, based on the proposed structure, should align with the experimental data. Any discrepancies would necessitate a re-evaluation of the proposed structure or the purity of the sample.
Conclusion
The spectroscopic characterization of this compound requires a meticulous and multi-pronged analytical approach. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of this and other novel chemical entities. This rigorous validation is the bedrock upon which reliable and reproducible scientific research is built.
References
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Publishing. Available at: [Link]
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Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][3][7][8]tetrazine-3-one Derivatives with c-Myc G4-DNA. MDPI. Available at: [Link]
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Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PubMed Central. Available at: [Link]
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3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH. Available at: [Link]
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Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. Molbase. Available at: [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
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7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine. PubChemLite. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
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7-bromo-5-chloro-1H-pyrazolo[4, 3-b]pyridine, min 97%, 100 mg. LabAlley. Available at: [Link]
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7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Amerigo Scientific. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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1HNMR δ values for. The Royal Society of Chemistry. Available at: [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC - NIH. Available at: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
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7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine-Information-Chemcia Scientific, LLC. Chemcia. Available at: [Link]
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The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazolo[4,3-b]pyridine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines provides a unique framework for designing potent and selective modulators of various biological targets. This guide offers a comprehensive exploration of the pyrazolo[4,3-b]pyridine core, delving into its diverse biological activities, underlying mechanisms of action, and the practical methodologies for its synthesis and evaluation. We will navigate through its established roles as a potent kinase inhibitor, particularly targeting the c-Met proto-oncogene, and explore its emerging potential in other therapeutic areas, including neurodegenerative diseases and viral infections. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights to harness the full therapeutic potential of this privileged scaffold.
The Pyrazolo[4,3-b]pyridine Scaffold: A Structural Overview
The pyrazolo[4,3-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring. This unique arrangement of nitrogen atoms within the bicyclic structure imparts specific electronic and steric properties that are conducive to interactions with a variety of biological macromolecules. The core's planarity and the potential for extensive substituent modifications at multiple positions allow for the fine-tuning of its physicochemical properties and biological activity.
A key strategic advantage in leveraging the pyrazolo[4,3-b]pyridine scaffold lies in its role as a bioisostere. For instance, in the development of kinase inhibitors, the pyrazole moiety has been successfully employed to replace a pyrrole ring, leading to an improved metabolic profile of the resulting compounds. This highlights the scaffold's utility in overcoming common drug development hurdles such as metabolic instability.
Diverse Biological Activities of the Pyrazolo[4,3-b]pyridine Core
The versatility of the pyrazolo[4,3-b]pyridine core is underscored by its wide range of documented biological activities. While its application as a kinase inhibitor is most prominent, its therapeutic potential extends to other important target classes.
Kinase Inhibition: A Cornerstone of Pyrazolo[4,3-b]pyridine's Therapeutic Potential
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[4,3-b]pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is a key driver in various cancers.
Glumetinib (SCC244) , a pyrazolo[4,3-b]pyridine derivative, stands out as a potent and highly selective c-Met inhibitor with an impressive IC50 of 0.42 ± 0.02 nmol/L.[2][3] Its high selectivity, over 2,400-fold for c-Met against a panel of 312 other kinases, minimizes off-target effects, a critical aspect of modern targeted therapies.[2] Glumetinib effectively inhibits c-Met-driven cancer cell proliferation and downstream signaling pathways, demonstrating robust antitumor activity in preclinical models.[2][3]
Signaling Pathway of c-Met and its Inhibition by Pyrazolo[4,3-b]pyridine Derivatives
Caption: The c-Met signaling pathway and its inhibition.
ITK is a member of the Tec family of kinases and plays a crucial role in T-cell signaling.[4][5] Dysregulation of ITK activity is implicated in inflammatory and autoimmune diseases. Pyrazolo[4,3-b]pyridine derivatives have been investigated as potential ITK inhibitors, offering a therapeutic avenue for these conditions.[6]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The corticotropin-releasing factor 1 (CRF1) receptor is a G-protein coupled receptor that mediates the physiological response to stress.[7][8] Antagonists of the CRF1 receptor are being explored for the treatment of stress-related disorders such as anxiety and depression. The pyrazolo[4,3-b]pyridine scaffold has been identified as a promising core for the development of potent and orally active CRF1 receptor antagonists.[6][7]
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase is a key enzyme in the viral replication cycle. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function.[9][10] The pyrazolo[4,3-b]pyridine core has been studied as a potential scaffold for the development of novel NNRTIs.[6]
Experimental Protocols: Synthesis and Biological Evaluation
A critical aspect of harnessing the potential of the pyrazolo[4,3-b]pyridine core is the ability to synthesize and evaluate its derivatives efficiently and accurately. This section provides an overview of established protocols.
Synthesis of the Pyrazolo[4,3-b]pyridine Core
An efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[6] The synthesis proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[6] This approach offers several advantages, including the use of stable arenediazonium tosylates and the ability to combine multiple steps into a one-pot procedure.[6]
General Synthetic Workflow
Caption: A streamlined synthetic route to the pyrazolo[4,3-b]pyridine core.
Biological Evaluation Protocols
The following are representative protocols for assessing the biological activity of pyrazolo[4,3-b]pyridine derivatives.
This assay is designed to measure the direct inhibitory effect of a compound on c-Met kinase activity.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the c-Met kinase. A common method utilizes a luminescence-based detection system.[6][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5x Kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).
-
Dilute the recombinant c-Met kinase to the desired concentration in 1x Kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of a master mix containing the assay buffer, ATP, and substrate to each well of a 96-well plate.
-
Add 5 µL of the test compound (at various concentrations) or vehicle control to the appropriate wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 20 µL of the diluted c-Met kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without kinase) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a c-Met-dependent cell line) in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazolo[4,3-b]pyridine derivative or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value.
-
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is then measured by a flow cytometer.[12]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
-
Staining:
-
Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content versus cell count.
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[4,3-b]pyridine derivatives against various biological targets.
| Compound ID | Target | Assay Type | IC50/Ki | Reference |
| Glumetinib (SCC244) | c-Met | Kinase Assay | 0.42 ± 0.02 nM | [2] |
| Pyrrole-based analog | CRF1 Receptor | Binding Assay | Ki = 3.5 nM | [7] |
| Pyrazole-based analog | CRF1 Receptor | Binding Assay | Ki = 2.9 nM | [7] |
Future Perspectives and Conclusion
The pyrazolo[4,3-b]pyridine core has firmly established itself as a privileged scaffold in drug discovery. The clinical development of c-Met inhibitors like Glumetinib is a testament to its potential in oncology. The exploration of this core for other therapeutic targets, including those in the central nervous system and infectious diseases, is an exciting and promising area of research.
The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships of this scaffold, will undoubtedly lead to the discovery of new and improved therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make the pyrazolo[4,3-b]pyridine core an attractive starting point for the development of the next generation of targeted therapies. This guide has provided a comprehensive overview of the current state of knowledge, and it is our hope that it will inspire further innovation in the field.
References
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Gilligan, P. J., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry, 48(14), 4670-4687.
- Tellew, J. E., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Current Medicinal Chemistry, 17(23), 2493-2517.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Roche. (n.d.).
- Merck. (n.d.). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones.
- Gilligan, P. J., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry, 48(14), 4670-4687.
- Tellew, J. E., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Current Medicinal Chemistry, 17(23), 2493-2517.
- BenchChem. (2025). Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Roche. (n.d.).
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Singh, R., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3618.
- Tellew, J. E., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Current Medicinal Chemistry, 17(23), 2493-2517.
- Gilligan, P. J., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry, 48(14), 4670-4687.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
- Romero, D. L., et al. (1994). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. Journal of Medicinal Chemistry, 37(7), 999-1014.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Roche. (n.d.).
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Singh, R., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3618.
- Tellew, J. E., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Current Medicinal Chemistry, 17(23), 2493-2517.
- Gilligan, P. J., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry, 48(14), 4670-4687.
- Selleck Chemicals. (n.d.). Glumetinib | c-Met inhibitor.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Singh, R., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3618.
- Tellew, J. E., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Current Medicinal Chemistry, 17(23), 2493-2517.
- Gilligan, P. J., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry, 48(14), 4670-4687.
- De Clercq, E. (2002). New non-nucleoside reverse transcriptase inhibitors (NNRTIs) in development for the treatment of HIV infections. Current Opinion in Pharmacology, 2(5), 517-524.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
- Wang, W., et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 17(4), 751-762.
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- 4. Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
regioselective Suzuki coupling of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
An Application Note and Protocol for the Regioselective Suzuki Coupling of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its utility in drug discovery is often contingent on the precise and selective introduction of molecular complexity. This application note provides a detailed protocol and scientific rationale for the regioselective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent differential reactivity of the carbon-halogen bonds, this guide demonstrates a robust method to selectively functionalize the C3-position, leaving the bromine and chlorine substituents intact for subsequent orthogonal transformations. This document is intended for researchers in medicinal chemistry, process development, and organic synthesis.
Introduction and Scientific Rationale
Polyhalogenated heterocyclic compounds are powerful building blocks in organic synthesis, offering multiple reaction handles for sequential, site-selective functionalization. The this compound core is a prime example, presenting three distinct halogen atoms (I, Br, Cl) for potential cross-coupling reactions. The ability to selectively address one of these positions is paramount for the efficient construction of target molecules and the exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, is a cornerstone of modern carbon-carbon bond formation.[1] The key to achieving regioselectivity in polyhalogenated substrates lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The reaction rate for this step is governed by the carbon-halogen bond dissociation energy, following a well-established trend:
C–I < C–Br < C–Cl
This reactivity differential (I > Br > Cl) allows for the selective coupling at the most labile C–I bond under carefully controlled, mild conditions.[1][3] By employing a suitable palladium catalyst, base, and solvent system at moderate temperatures, the C3-iodo position of the pyrazolopyridine core can be exclusively functionalized, yielding the 3-aryl-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I) of the substrate to form a Pd(II) complex. This is the crucial step that dictates the regioselectivity of the reaction.[2][4]
-
Transmetalation : The organic group (R²) from the boronic acid, which is activated by the base, is transferred to the palladium center, displacing the halide (X).[5]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Experimental Protocol
This protocol details a general procedure for the regioselective Suzuki coupling at the C3-iodo position. Researchers should perform initial small-scale trials to optimize conditions for their specific boronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier/CAS | Notes |
| This compound | C₆H₂BrClIN₃ | 386.36 | >200 | Commercially Available | Starting material. |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 216-219 | Sigma-Aldrich (8.00570) | Example coupling partner. Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 103-107 (dec.) | Sigma-Aldrich (14693) | Pd(0) source. Air-sensitive. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Sigma-Aldrich (P5833) | Anhydrous, finely powdered. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | Sigma-Aldrich (360481) | Anhydrous, sparged with N₂ or Ar before use. |
| Deionized Water | H₂O | 18.02 | 0 | - | Sparged with N₂ or Ar before use. |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow from setup to characterization.
-
Vessel Preparation : To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 386 mg), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg), and finely powdered anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Inerting the System : Seal the flask, and connect it to an inert gas line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition : Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), under a positive flow of inert gas. Reseal the flask.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-Dioxane and Water by bubbling nitrogen or argon through the solvents for 20-30 minutes. Add the solvent mixture (5 mL total volume for a 1 mmol scale) to the reaction flask via syringe.[4][8]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale yellow to a darker brown or black color.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[9]
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-aryl-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine product.
Expected Results and Characterization
The successful regioselective coupling will yield the C3-arylated product. The identity and purity of the product must be confirmed through standard analytical techniques.
Expected Product Data (Example: Phenylboronic Acid)
| Product Name | 3-Phenyl-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine |
| Formula | C₁₂H₇BrClN₃ |
| MW ( g/mol ) | 336.56 |
| Appearance | Off-white to pale yellow solid |
| Expected ¹H NMR | Aromatic protons from the phenyl group and the pyrazolopyridine core. The characteristic proton signals of the starting material will be shifted, and a new set of signals for the introduced phenyl ring will appear. |
| Expected ¹³C NMR | Signals corresponding to all 12 carbons in the structure. |
| Expected HRMS (ESI+) | m/z calculated for C₁₂H₈BrClN₃ [M+H]⁺, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
Confirmation of Regioselectivity
The most definitive method to confirm the site of coupling is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which can establish connectivity between the newly introduced aryl group and the pyrazolopyridine core at the C3 position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid. | 1. Use fresh catalyst from a reliable source; handle quickly under inert gas.2. Ensure solvents are thoroughly degassed before use.3. Use anhydrous base and high-purity boronic acid. Consider a stronger base like K₃PO₄.[10] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen in the reaction.2. Protodeboronation of the boronic acid. | 1. Improve inert atmosphere technique.2. Use a slight excess of boronic acid; ensure the base is fully dissolved. |
| Loss of Selectivity (Reaction at C-Br) | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature (e.g., to 60-70 °C).2. Monitor the reaction closely and stop it once the starting material is consumed. |
Safety and Handling
-
Reagents : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Arylboronic acids can be irritants.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reaction Conditions : The reaction is performed under an inert atmosphere and heated. Ensure the setup is secure and a blast shield is used where appropriate. Be aware of potential exotherms, especially during scale-up.[11][12]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [2]
-
Wikipedia. (2026). Suzuki reaction. [1]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [6]
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. [10]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [4]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [5]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
International C-C Coupling Group. (n.d.). Use of Base Metals in Suzuki Coupling. [13]
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Szostak, M. et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
-
Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [14]
-
Littke, A. F. et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [15]
-
Ghorai, S. et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [16]
-
Sherwood, J. et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Wolfe, J. P. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [17]
-
Kirchhoff, J. H. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
-
Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. [3]
-
Bellina, F. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
-
Reddy, K. R. et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [18]
-
Moreno-Mañas, M. et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [8]
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. [7]
-
Le, T. N. et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
-
Ghaffari, B. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
Le, T. N. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [11]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [12]
-
ResearchGate. (2018). Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction.
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [9]
-
Al-Ghorbani, M. et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [19]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. [20]
-
Peer, C. et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis.
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [21]
-
ResearchGate. (2020). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
-
ChemicalBook. (n.d.). 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis.
-
MySkinRecipes. (n.d.). This compound.
-
ResearchGate. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [22]
-
Bakulina, O. et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
-
ResearchGate. (2010). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
-
ResearchGate. (2015). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
-
Wang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry.
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Application Notes & Protocols: Sonogashira Reaction Conditions for 3-Iodo-pyrazolo[4,3-b]pyridines
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and their Alkynylation
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Consequently, derivatives of this scaffold are integral to numerous therapeutic agents. The functionalization of the pyrazolo[4,3-b]pyridine core is a critical step in the synthesis of new chemical entities with tailored pharmacological profiles.
Among the various C-C bond-forming reactions, the Sonogashira cross-coupling stands out as a powerful and versatile tool for the direct introduction of alkynyl moieties onto sp²-hybridized carbon centers.[1][2] This reaction, catalyzed by palladium and copper complexes, facilitates the coupling of terminal alkynes with aryl or vinyl halides under mild conditions, making it highly compatible with complex, functionalized substrates.[3][4] For 3-iodo-pyrazolo[4,3-b]pyridines, the Sonogashira reaction provides a direct route to 3-alkynyl derivatives, which are valuable intermediates for further transformations or as final products with potential biological activity.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Sonogashira reaction to 3-iodo-pyrazolo[4,3-b]pyridines. It provides an in-depth analysis of the reaction mechanism, a summary of optimized reaction conditions, a detailed experimental protocol, and a troubleshooting guide to navigate potential challenges.
The Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles
The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is paramount for rational optimization of reaction conditions.
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle begins with the oxidative addition of the 3-iodo-pyrazolo[4,3-b]pyridine to a Pd(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the 3-alkynyl-pyrazolo[4,3-b]pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
Nitrogen-containing heterocycles, such as pyrazolo[4,3-b]pyridines, can sometimes coordinate to the palladium center, which can influence the rate and efficiency of the catalytic cycle.[2] This makes the careful selection of ligands and reaction conditions particularly important for these substrates.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Optimized Reaction Conditions: A Comparative Overview
The success of the Sonogashira reaction on 3-iodo-pyrazolo[4,3-b]pyridines is highly dependent on the judicious choice of several key parameters. Below is a summary of commonly employed conditions for similar nitrogen-containing heterocyclic substrates, which serve as an excellent starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ is a robust and commonly used catalyst.[2] For more challenging substrates, catalysts with more sophisticated ligands like dppf can improve stability and reactivity. Catalyst loading typically ranges from 1-5 mol%. |
| Copper (I) Cocatalyst | Copper(I) iodide (CuI) | CuI is the most common and effective cocatalyst.[7] It facilitates the formation of the copper acetylide intermediate. Typically used in amounts of 2-10 mol%. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cs₂CO₃ | An amine base is generally required to neutralize the HI generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[8] Et₃N often serves as both the base and a solvent. For sensitive substrates, a milder inorganic base like Cs₂CO₃ can be beneficial.[7] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | The choice of solvent can significantly impact the reaction rate and yield.[9] THF and DMF are common choices due to their ability to dissolve the various reaction components. For reactions at higher temperatures, toluene can be advantageous.[9] |
| Temperature | Room temperature to 80 °C | The reactivity of the 3-iodo-pyrazolo[4,3-b]pyridine and the alkyne will dictate the required temperature.[3] Many couplings proceed efficiently at room temperature, but heating may be necessary for less reactive partners.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidative degradation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling), the reaction should be carried out under an inert atmosphere.[4] |
Detailed Experimental Protocol
This protocol provides a generalized yet detailed procedure for the Sonogashira coupling of a 3-iodo-pyrazolo[4,3-b]pyridine with a terminal alkyne.
Materials:
-
3-Iodo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-pyrazolo[4,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF, to make a ~0.1 M solution of the starting material) followed by triethylamine (2.5 equiv).
-
Addition of Alkyne: Stir the mixture at room temperature for 10-15 minutes. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-pyrazolo[4,3-b]pyridine.
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (base, solvent). | 1. Use a fresh batch of palladium catalyst or consider a more active catalyst/ligand system. 2. Ensure proper degassing of the solvent and thorough purging of the reaction vessel with inert gas. 3. Use freshly distilled and degassed solvents and a high-purity base. |
| Formation of Homocoupled Alkyne (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Improve the inert atmosphere technique. 2. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[10][11] |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. Certain basic conditions. | 1. Use rigorously dried solvents and reagents. 2. Consider using a non-amine base like K₂CO₃ or Cs₂CO₃. |
| Complex Reaction Mixture/Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Conclusion
The Sonogashira reaction is an indispensable method for the alkynylation of 3-iodo-pyrazolo[4,3-b]pyridines, providing access to a diverse range of compounds for drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of catalysts and reagents, and adherence to a well-defined protocol are essential for achieving high yields and purity. The guidelines and procedures outlined in this document provide a solid foundation for the successful implementation of this powerful transformation in the laboratory.
References
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Wikipedia. Sonogashira coupling. [Link]
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ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
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RSC Publishing. Exploring the synthesis of pyrano[4,3- d ]pyrazolo[3,4- b ]pyridin-6(3 H )-one. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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PubMed Central. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
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ResearchGate. Optimization of the synthesis of 3a. [Link]
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ResearchGate. Pd-Cu catalyzed Sonogashira cross coupling of 4-iodo-3,3-dimethyl-5-phenyl-3H- pyrazole with phenyl acetylene. [Link]
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ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
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SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. [Link]
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Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
An Application Guide for the Regioselective Synthesis of 7-Amino-Pyrazolo[4,3-b]pyridines via Buchwald-Hartwig Amination
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including kinase inhibitors for cancer therapy and compounds targeting various receptors.[1][2][3] The ability to selectively introduce nitrogen-based functional groups at specific positions on this heterocyclic system is paramount for modulating pharmacological properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4]
This palladium-catalyzed cross-coupling reaction offers a remarkably broad substrate scope and functional group tolerance under relatively mild conditions.[5][6] However, its application to electron-deficient, nitrogen-rich heteroaromatics like 7-bromo-1H-pyrazolo[4,3-b]pyridine presents a unique set of challenges. The lone pairs on the heterocyclic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] Therefore, a carefully optimized protocol is essential for achieving high efficiency and regioselectivity at the C7 position.
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully executing the Buchwald-Hartwig amination on the 7-bromo-1H-pyrazolo[4,3-b]pyridine scaffold.
Part 1: Mechanistic Rationale and Parameter Selection
A successful amination hinges on the interplay between the palladium catalyst, the ligand, the base, and the solvent. Understanding the role of each component within the catalytic cycle is crucial for rational optimization and troubleshooting.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1H-pyrazolo[4,3-b]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired 7-amino product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Critical Reaction Parameters
-
Palladium Precatalyst: The reaction is initiated by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃. The choice of precatalyst can influence reaction kinetics and efficiency.[10]
-
Ligand Selection (The Key to Success): The ligand is arguably the most critical component. For challenging, electron-deficient heteroaromatic substrates, bulky and electron-rich biaryl phosphine ligands are required.[9] Ligands like XPhos, tBuXPhos, or DavePhos serve multiple functions:
-
Steric Bulk: Promotes the reductive elimination step, which is crucial for product formation and catalyst turnover.[10]
-
Electron-Donating Ability: Increases the electron density on the palladium center, facilitating the oxidative addition into the C-Br bond.
-
Stabilization: Protects the palladium center from forming inactive dimeric species or undergoing decomposition.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices for their high basicity.[10] Weaker bases like cesium carbonate (Cs₂CO₃) may be used for more sensitive substrates but often require higher temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. They effectively solubilize the reactants and intermediates without interfering with the catalytic cycle. Rigorous exclusion of water and oxygen is critical, as both can deactivate the catalyst.[11]
Part 2: Synthesis and Protocols
Synthesis of Starting Material: 7-Bromo-1H-pyrazolo[4,3-b]pyridine
While commercially available from some vendors, the starting material can be synthesized from N-(4-bromo-2-methylpyridin-3-yl)acetamide.
Protocol:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopentyl nitrite (2.3 eq) and heat the reaction to 85 °C for 4 hours.[12]
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine.[12]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of a generic primary or secondary amine with 7-bromo-1H-pyrazolo[4,3-b]pyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine partners.
Materials and Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere source (Nitrogen or Argon) with a manifold
-
7-bromo-1H-pyrazolo[4,3-b]pyridine
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard glassware for work-up and purification
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure the complete removal of oxygen.
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 eq) followed by anhydrous toluene (5 mL).
-
Degassing: If desired, the solvent can be sparged with argon for 10-15 minutes prior to addition to further ensure anaerobic conditions.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired 7-amino-pyrazolo[4,3-b]pyridine product.
Part 3: Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination on heteroaromatic substrates is highly dependent on the specific coupling partners. The following table provides a starting point for optimization based on conditions reported for similar challenging substrates.
| Parameter | Condition A (General) | Condition B (Hindered Amines) | Condition C (Mild) | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | G3-XPhos Precatalyst (1-3 mol%) | Precatalysts can offer improved consistency. G3/G4 precatalysts are often more active at lower temperatures. |
| Ligand | XPhos (2-4 mol%) | tBuXPhos (4-10 mol%) | RuPhos (2-6 mol%) | Increased ligand bulk (tBuXPhos) can facilitate coupling of sterically hindered amines.[9][10] |
| Base | NaOtBu (1.4 eq) | KOtBu (1.5 eq) | Cs₂CO₃ (2.0 eq) | KOtBu is slightly more basic and soluble than NaOtBu. Cs₂CO₃ is a milder option for base-sensitive functional groups. |
| Solvent | Toluene | Dioxane | THF | Toluene is a high-boiling, non-coordinating solvent. Dioxane has better solvating properties for some polar substrates. |
| Temp (°C) | 100-110 | 110-120 | 80-100 | Higher temperatures may be needed for less reactive amines or aryl chlorides, but can also lead to decomposition. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Insufficient Activity: Increase temperature, switch to a more electron-rich/bulky ligand (e.g., from XPhos to tBuXPhos), or use a pre-formed catalyst.
-
-
Formation of Hydrodehalogenated Side Product (Pyrazolo[4,3-b]pyridine):
-
This can arise from a competing β-hydride elimination pathway or reaction with trace water. Ensure anhydrous conditions. Sometimes, changing the ligand or base can suppress this side reaction.
-
-
Difficulty with Purification:
-
The product may retain palladium. Washing the organic extract with an aqueous solution of thiourea or passing the crude material through a pad of silica gel with a chelating scavenger can help remove residual metal.
-
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4845-4852.
- Ji, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1376.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Al-Ostath, A., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical & Pharmaceutical Bulletin, 68(10), 963-975.
- Rana, K., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.
- D'Atri, V., et al. (2021).
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1358-1373.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Czompa, A., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2462-2470.
- Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580.
-
ChemOrgChem. (2023, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples [Video]. YouTube. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6517-6667.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
- Urgaonkar, S., & Verkade, J. G. (2004). A Proazaphosphatrane as a Superior Ligand for the Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142.
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Application Note & Protocol: Unlocking a Challenging Position: Selective Functionalization of the 5-Chloro Group in 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Core and the Selectivity Challenge
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural resemblance to purine bases allows it to effectively interact with a multitude of biological targets. The strategic, late-stage functionalization of this core enables the rapid generation of diverse compound libraries, which is essential for accelerating drug discovery programs.
The starting material, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, presents a particularly interesting case for synthetic diversification. With three distinct halogen atoms, it offers the potential for sequential, site-selective cross-coupling reactions. However, this potential is governed by the inherent reactivity of the carbon-halogen bonds, which in palladium-catalyzed reactions typically follows the order of bond strength: C-I > C-Br >> C-Cl.[1][2] Consequently, reactions at the 3-iodo and 7-bromo positions are kinetically favored.
This application note details a specialized protocol designed to overcome this intrinsic reactivity trend. We will focus on the selective functionalization of the thermodynamically more stable and sterically hindered 5-chloro position. Achieving this "inverted selectivity" is a significant synthetic challenge that requires a carefully chosen catalyst system capable of overriding the natural order of oxidative addition. This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol for achieving a selective Buchwald-Hartwig amination at this challenging C-Cl bond.
The Principle of Inverting Chemoselectivity: A Mechanistic Rationale
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. To selectively activate the stronger C-Cl bond in the presence of weaker C-Br and C-I bonds, the catalytic system must be engineered to either lower the activation barrier for C-Cl insertion or increase the barrier for C-I/C-Br insertion.
Our strategy leverages a combination of steric and electronic factors by employing a highly specialized catalyst system.
-
The Catalyst: We propose the use of a palladium precatalyst in combination with a sterically hindered, electron-rich biarylphosphine ligand, such as those developed by Buchwald.[4][5] These ligands are known to form highly active, monoligated Pd(0) species in solution.
-
The Rationale for Selectivity:
-
Steric Hindrance: The 3-iodo and 7-bromo positions on the pyrazolo[4,3-b]pyridine core are relatively exposed. In contrast, the 5-chloro position is flanked by the fused pyrazole ring and the bromine at the 7-position. A bulky ligand, such as Josiphos or a similar biarylphosphine, can create significant steric repulsion, potentially disfavoring the approach of the catalyst to the more reactive iodo and bromo positions.
-
Electronic Activation of the Ligand: The electron-donating nature of these bulky phosphine ligands increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species makes it more capable of activating the less electrophilic C-Cl bond.
-
Kinetic vs. Thermodynamic Control: While initial, reversible coordination of the palladium catalyst may occur at the more reactive C-I or C-Br bonds, the subsequent oxidative addition is often irreversible. By carefully controlling reaction conditions (e.g., lower temperatures), it may be possible to favor the thermodynamically more stable, albeit kinetically slower, oxidative addition at the C-Cl position, particularly if the resulting palladacycle is stabilized by interactions with the ligand.
-
The following diagram illustrates the proposed selective catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for selective Buchwald-Hartwig amination at the 5-chloro position.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol is designed as a starting point for the selective amination of the 5-chloro position. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Materials:
-
This compound (Starting Material)[6]
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos SL-J009-1 (or similar bulky, electron-rich ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Workflow Overview:
Caption: Experimental workflow for selective C-Cl amination.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), the bulky phosphine ligand (e.g., Josiphos, 0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst. The solution will typically change color.
-
-
Addition of Reactants:
-
In a separate vial, dissolve this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in a minimal amount of anhydrous toluene.
-
Add this solution to the catalyst mixture via syringe.
-
Rinse the vial with a small amount of toluene and add it to the reaction flask to ensure complete transfer.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the amine's reactivity. It is crucial to monitor for the consumption of the starting material and the formation of the desired mono-aminated product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Data Presentation: Illustrative Reaction Optimization
The following table presents hypothetical data from an optimization study for the selective amination of the 5-chloro position with morpholine. This illustrates how reaction parameters can be tuned to maximize yield and selectivity.
| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield of 5-morpholino product (%) | Notes |
| 1 | PPh₃ | K₂CO₃ | 110 | 24 | <5 | Standard conditions are ineffective. |
| 2 | XPhos | NaOtBu | 100 | 12 | 45 | Improved yield with a bulky ligand. |
| 3 | Josiphos | NaOtBu | 90 | 18 | 78 | Optimal conditions found. |
| 4 | Josiphos | K₃PO₄ | 90 | 24 | 62 | Weaker base leads to lower yield. |
| 5 | Josiphos | NaOtBu | 110 | 8 | 70 | Higher temp leads to side products. |
Conclusion and Future Perspectives
Achieving selective functionalization at the 5-chloro position of this compound is a challenging but achievable synthetic goal. The key lies in leveraging advanced catalyst systems that employ bulky, electron-rich phosphine ligands to invert the conventional reactivity of carbon-halogen bonds. The protocol outlined in this note provides a robust starting point for researchers looking to explore this specific transformation.
The successful mono-functionalization at the C-Cl position opens up a wealth of possibilities for further synthetic diversification. The remaining C-Br and C-I bonds can be sequentially targeted under more standard cross-coupling conditions to generate highly complex and densely functionalized pyrazolopyridine derivatives. This strategic approach allows for the efficient construction of novel chemical matter, which is of high value to professionals in drug discovery and materials science.
References
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So, C. M., & Gu, C. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 537-542. Available from: [Link]
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available from: [Link]
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Bickelhaupt, F. M., & Fernández, I. (2012). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available from: [Link]
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Bao, X., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(40), 13192-13196. Available from: [Link]
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Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6452. Available from: [Link]
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Powers, K. M., & Johnson, J. S. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(6), 3941-3957. Available from: [Link]
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Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Reddy, G. C., et al. (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. The Journal of Organic Chemistry. Available from: [Link]
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Jana, S., et al. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors. ResearchGate. Available from: [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 843-851. Available from: [Link]
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Hartwig, J. F., & Buchwald, S. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 75. Available from: [Link]
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Wang, D., et al. (2016). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 81(17), 7964-7972. Available from: [Link]
- Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3235-3285.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Shchegol'kov, E. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available from: [Link]
- Nolan, S. P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF 3 -An) Cl 2 ] (An = Aniline) Precatalysts.
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Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available from: [Link]
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Wang, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23465. Available from: [Link]
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Liu, Z., & Marder, T. B. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(8), 2188-2191. Available from: [Link]
- Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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Weires, A. G., & Garg, N. K. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4779-4790. Available from: [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2017). Selective Heterogeneous C–H Activation/Halogenation ReactionsCatalyzed by Pd@MOF Nanocomposites.
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Reagentia. (n.d.). This compound (1 x 250 mg). Reagentia. Retrieved January 19, 2026, from [Link]
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Organ, M. G., et al. (2004). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Angewandte Chemie International Edition, 43(22), 2915-2917. Available from: [Link]
- Pramanik, K., & Das, I. (2014). C-Halogen Bond Activation by Ruthenium(0): Application in Synthesis and Catalysis. Inorganic Chemistry, 53(21), 11599-11608.
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Yoshifuji, M., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(20), 6698-6702. Available from: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9635-9642. Available from: [Link]
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Viggiano, A. A., et al. (2019). Reactions of C+ + Cl-, Br-, and I--A comparison of theory and experiment. The Journal of Chemical Physics, 151(24), 244309. Available from: [Link]
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Chen, G., & Daugulis, O. (2017). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Journal of the American Chemical Society, 139(13), 4676-4689. Available from: [Link]
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Ghorai, P., et al. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. The Journal of Organic Chemistry, 86(24), 18005-18017. Available from: [Link]
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Thomas, S. E., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2335-2338. Available from: [Link]
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Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1818. Available from: [Link]
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Li, J., et al. (2013). Selective C–F/C–H bond activation of fluoroarenes by cobalt complex supported with phosphine ligands. Dalton Transactions, 42(40), 14386-14394. Available from: [Link]
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Thomas, S. E., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 55(31), 8963-8967. Available from: [Link]
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Wang, X., et al. (2024). Dual ligand-enabled iron and halogen-containing carboxylate-based photocatalysis for chloro/fluoro-polyhaloalkylation of alkenes. Chemical Science, 15(46), 18131-18139. Available from: [Link]
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Application Notes and Protocols: Leveraging 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in oncology and other therapeutic areas.[1][2][3][4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the versatile, tri-halogenated intermediate, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine , in the synthesis of novel kinase inhibitors. We will explore the unique reactivity of this scaffold, providing detailed, field-proven protocols for its sequential and selective functionalization using palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers to rationally design and synthesize libraries of potential kinase inhibitors for screening and development.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.
The pyrazolo[4,3-b]pyridine core is an ATP-competitive pharmacophore that has been successfully employed in the design of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and Janus kinases (JAKs).[4][6] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of kinases, and the nitrogen atoms of the pyrazole and pyridine rings can act as crucial hydrogen bond donors and acceptors.
The strategic placement of multiple halogen atoms on the pyrazolo[4,3-b]pyridine scaffold, as in This compound , provides orthogonal handles for diversification through modern cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The Strategic Intermediate: this compound
The utility of this tri-halogenated intermediate lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[7] This predictable chemoselectivity allows for the sequential introduction of different substituents at the 3, 7, and 5-positions of the pyrazolo[4,3-b]pyridine core.
Key Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₆H₂BrClIN₃ |
| Molecular Weight | 374.36 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Strategy: A Stepwise Functionalization Approach
A robust synthetic strategy for leveraging this intermediate involves a three-step, sequential cross-coupling approach. This allows for the creation of a diverse library of compounds from a single, advanced intermediate.
Caption: Sequential cross-coupling strategy for the functionalization of this compound.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Step 1: Selective Functionalization of the C3-Iodo Position
The high reactivity of the C-I bond allows for its selective functionalization in the presence of the bromo and chloro substituents. Both Sonogashira and Suzuki couplings are excellent choices for this initial diversification step.
This protocol is ideal for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[8][9][10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Causality: The use of a copper(I) co-catalyst is crucial for facilitating the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center, allowing the reaction to proceed under mild conditions.[8] Triethylamine acts as a base to neutralize the HI generated during the reaction.
This protocol is suitable for introducing aryl or heteroaryl groups at the C3 position, which are common features in many kinase inhibitors.[7][11][12][13]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M aqueous solution) (3.0 eq)
-
1,4-Dioxane or DMF
Procedure:
-
In a microwave vial, combine this compound, the boronic acid/ester, and Pd(dppf)Cl₂.
-
Add the solvent (e.g., dioxane) and the aqueous base.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes, or heat conventionally at 80-100 °C for 2-4 hours. Monitor the reaction by TLC/LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the 3-aryl-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Causality: The base is essential for the activation of the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex.[11] The dppf ligand provides a stable and active catalyst for this transformation. Microwave irradiation can significantly accelerate the reaction rate.[12][13]
Step 2: Suzuki-Miyaura Coupling at the C7-Bromo Position
With the C3-position functionalized, the next site for elaboration is the C7-bromo position. The reactivity of the C-Br bond is intermediate between that of the C-I and C-Cl bonds.
Materials:
-
3-Substituted-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (from Step 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Aqueous sodium carbonate (2.0 M) (3.0 eq)
-
Toluene/Ethanol or Dioxane
Procedure:
-
Follow a similar procedure to Protocol 4.1.2, using the 3-substituted intermediate as the starting material.
-
The reaction may require slightly higher temperatures or longer reaction times compared to the coupling at the iodo position.
-
Purify the product by column chromatography to obtain the 3,7-disubstituted-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Causality: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides. The choice of solvent and base should be optimized for the specific substrates.
Step 3: Functionalization of the C5-Chloro Position
The C-Cl bond is the least reactive of the three halogens, typically requiring more forcing conditions or specialized catalyst systems for efficient coupling. Buchwald-Hartwig amination is a powerful method for introducing amine substituents at this position, a common motif in kinase inhibitors that can form key hydrogen bonds in the hinge region of the kinase.
Materials:
-
3,7-Disubstituted-5-chloro-1H-pyrazolo[4,3-b]pyridine (from Step 2) (1.0 eq)
-
Amine (primary or secondary) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos or a similar bulky phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, combine the 3,7-disubstituted-5-chloro-1H-pyrazolo[4,3-b]pyridine, Pd₂(dba)₃, the phosphine ligand, and the base in a Schlenk tube.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography.
Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination, particularly for the challenging oxidative addition to the C-Cl bond. A strong base like NaOtBu is required to deprotonate the amine.
Kinase Profiling and Structure-Activity Relationship (SAR) Studies
The synthesized library of pyrazolo[4,3-b]pyridine derivatives should be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. The data obtained will be crucial for establishing a structure-activity relationship (SAR), guiding further optimization of the lead compounds.[1][2]
Caption: Iterative drug discovery workflow utilizing the synthesized pyrazolo[4,3-b]pyridine library.
Conclusion
The this compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its differential halogen reactivity allows for a predictable and sequential functionalization strategy, enabling the efficient generation of diverse chemical libraries. The protocols outlined in this application note, based on well-established palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers to explore the chemical space around the pyrazolo[4,3-b]pyridine core and discover new and potent kinase inhibitors for various therapeutic applications.
References
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
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Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. [Link]
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]
-
Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. IBB PAS Repository. [Link]
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Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. NIH. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. Molbase. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]
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1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. [Link]
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(PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
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Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of Functionalized Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of bioactive molecules, including kinase inhibitors for oncology and antiviral agents. The precise introduction of various substituents onto this core structure is paramount for fine-tuning its pharmacological and physicochemical properties.
The subject of this guide, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, is a highly versatile building block, offering three distinct points for diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) provides a hierarchical platform for the sequential and regioselective introduction of aryl, alkynyl, and amino functionalities.[1] This document provides a comprehensive set of protocols for the selective functionalization of this trihalogenated heterocycle, grounded in established principles of organometallic chemistry and supported by relevant literature.
Strategic Overview: A Three-Fold Path to Molecular Diversity
Our synthetic strategy hinges on the predictable reactivity of the different halogen substituents. The protocol is designed as a three-step sequence, commencing with the most labile iodo group, followed by the bromo substituent, and culminating with the more inert chloro position. A crucial initial step involves the protection of the pyrazole N-H proton to prevent potential side reactions and catalyst inhibition.[2]
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Application Notes and Protocols: 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine as a Versatile Fragment for Library Synthesis
Introduction: The Strategic Advantage of Polyhalogenated Heterocycles in Drug Discovery
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases.[1][2] Derivatives of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine systems have demonstrated potent inhibitory activity against a variety of protein kinases, making them privileged structures in the design of targeted therapeutics.[3][4] The strategic introduction of multiple halogen atoms onto such a scaffold creates a versatile building block for the rapid generation of diverse chemical libraries through selective cross-coupling reactions.[5]
This guide focuses on the utility of 7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine , a tri-halogenated fragment engineered for sequential and site-selective functionalization. The distinct reactivity of the iodo, bromo, and chloro substituents allows for a programmed approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) around a common core. This document provides a detailed overview of the fragment's reactivity, step-by-step protocols for its derivatization, and a strategic workflow for library construction.
Chemical Properties and Reactivity Profile
The key to unlocking the potential of this compound lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for the selective functionalization of the C-3, C-7, and C-5 positions in a stepwise manner.
Below is a diagram illustrating the structure of the fragment and its designated sites for diversification.
Caption: Structure and reactivity hierarchy of the fragment.
Strategic Workflow for Library Synthesis
A logical and efficient workflow is paramount for the successful synthesis of a diverse chemical library from a multi-functionalized core. The differential reactivity of the halogens on the pyrazolopyridine scaffold allows for a sequential diversification strategy. The following diagram outlines a proposed workflow, starting with the most reactive C-I bond and proceeding to the less reactive C-Br and C-Cl bonds.
Caption: Proposed workflow for sequential library synthesis.
Experimental Protocols
The following protocols are provided as exemplary methods for the selective functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C-3 Position (Iodide)
The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides, and it shows high selectivity for the more reactive C-I bond.[7][8]
Rationale: The higher reactivity of the carbon-iodine bond allows for this coupling to occur under mild conditions, leaving the bromo and chloro substituents intact for subsequent transformations.[9]
Step-by-Step Protocol:
-
To a dry reaction vial, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 eq.) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | TEA, DIPEA |
| Solvent | THF, DMF |
| Temperature | Room Temperature |
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-7 Position (Bromide)
Following the functionalization of the C-3 position, the C-7 bromo substituent can be selectively targeted for Suzuki-Miyaura cross-coupling.[10]
Rationale: With the more reactive iodide at C-3 already functionalized, the C-Br bond becomes the most susceptible to oxidative addition under appropriate catalytic conditions, allowing for the introduction of aryl or heteroaryl groups.
Step-by-Step Protocol:
-
To a microwave vial, add the 3-substituted-7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or heat conventionally at 80-100 °C until completion.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene |
| Temperature | 80-120 °C |
Protocol 3: Buchwald-Hartwig Amination at the C-5 Position (Chloride)
The least reactive C-Cl bond can be functionalized in the final step, typically through a Buchwald-Hartwig amination to introduce a diverse range of primary or secondary amines.[11][12]
Rationale: The C-Cl bond's lower reactivity requires more forcing conditions and specialized catalyst/ligand systems to achieve efficient coupling.[13] This inertness at lower temperatures is what allows for the selective reactions at the iodo and bromo positions.
Step-by-Step Protocol:
-
In a glovebox, charge a reaction vial with the 3,7-disubstituted-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq.), and a strong base (e.g., NaOtBu or LHMDS, 1.5 eq.).
-
Add the amine (1.2 eq.) and anhydrous, degassed toluene or dioxane.
-
Seal the vial, remove from the glovebox, and heat to 90-110 °C with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
| Parameter | Recommended Condition |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos |
| Base | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 90-110 °C |
Characterization of the Synthesized Library
Each member of the synthesized library should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Application in Drug Discovery: A Hypothetical Screening Cascade
Libraries derived from the this compound scaffold are well-suited for screening against various biological targets, particularly protein kinases, given the known activity of this heterocyclic system.[3][14] A typical screening cascade to identify and validate hits is outlined below.
Caption: A hypothetical screening cascade for a kinase inhibitor drug discovery program.
Conclusion
This compound represents a highly valuable and versatile fragment for the synthesis of diverse chemical libraries. Its three distinct halogen handles allow for a predictable and sequential functionalization strategy using well-established cross-coupling methodologies. The protocols and workflow outlined in this guide provide a solid foundation for researchers in drug discovery to efficiently generate novel compounds for screening and to accelerate the identification of new therapeutic lead candidates.
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Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. Available from: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. Available from: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available from: [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors - ResearchGate. Available from: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available from: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available from: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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ortho metalation - Andrew G Myers Research Group. Available from: [Link]
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Directed (ortho) Metallation. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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Directed Metalation: A Survival Guide - Baran Lab. Available from: [Link]
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4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine - MySkinRecipes. Available from: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available from: [Link]
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This compound (1 x 250 mg) | Reagentia. Available from: [Link]
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Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate. Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. Available from: [Link]
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Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate. Available from: [Link]
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Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - MDPI. Available from: [Link]
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Directed ortho metalation - Wikipedia. Available from: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available from: [Link]
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Advances in Cross-Coupling Reactions - PMC - NIH. Available from: [Link]
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- Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide.
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7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine - PubChemLite. Available from: [Link]
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Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 1H-Pyrazolo[4,3-b]pyridines
Introduction: Navigating the Synthetic Challenges of the 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways.[1][2] Its structure, an isomeric fusion of pyrazole and pyridine rings, presents unique synthetic challenges.[3] The presence of two nitrogen atoms in the pyrazole ring and one in the pyridine ring necessitates a robust and well-considered protecting group strategy to achieve regioselective functionalization.
Without protection, the N1-H of the pyrazole moiety can undergo tautomerization and react non-selectively with a variety of reagents, leading to complex product mixtures and low yields of the desired isomer.[4] The 1H-tautomer is generally more stable than the 2H-tautomer, but this does not preclude reactivity at the N2 position.[3][4] Therefore, the strategic installation of a protecting group on the N1-position is paramount for directing subsequent synthetic transformations, such as halogenation, cross-coupling reactions, or N-alkylation of the pyridine ring.
This guide provides an in-depth analysis of common protecting group strategies for the 1H-pyrazolo[4,3-b]pyridine system. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower rational decision-making in complex synthetic campaigns.
The Logic of Selection: Choosing a Protecting Group
The ideal protecting group is more than just a temporary placeholder; it is an integral part of the synthetic design. The choice should be guided by the planned downstream reaction conditions. Key factors include:
-
Stability: The protecting group must be robust enough to withstand the conditions of subsequent reaction steps (e.g., strong bases, nucleophiles, oxidizing/reducing agents, or transition-metal-catalyzed couplings).
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple, without affecting other functional groups in the molecule.
-
Orthogonality: In multi-step syntheses involving other protected functional groups, the chosen protecting group should be removable under conditions that do not cleave the others.[5][6] This concept is crucial for complex target molecules.
-
Influence on Reactivity: The protecting group can influence the electronic properties and steric environment of the heterocyclic core, which may affect the outcome of subsequent reactions.
Figure 1: General workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.
Key Protecting Groups for the N1-Position
This section details the application and removal of several effective protecting groups for the 1H-pyrazolo[4,3-b]pyridine scaffold.
The SEM Group: 2-(Trimethylsilyl)ethoxymethyl
The SEM group is a versatile protecting group, particularly valued for its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic or fluoride-mediated conditions.
-
Rationale: The SEM group is robust towards conditions often employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and organometallic additions. Its removal conditions are typically mild and orthogonal to many other protecting groups like Boc or benzyl ethers.
Protocol 1: N1-Protection with SEM-Cl
-
Preparation: To a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt is typically accompanied by hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-16 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N1-SEM protected pyrazolo[4,3-b]pyridine.
Protocol 2: Deprotection of the N1-SEM Group
-
Method A: Acidic Cleavage
-
Dissolve the N1-SEM protected compound (1.0 equiv) in a solution of 4 M hydrogen chloride (HCl) in 1,4-dioxane (0.1 M).[7]
-
Stir the reaction at room temperature for 4-6 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Neutralize the resulting hydrochloride salt with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the deprotected product.
-
-
Method B: Fluoride-Mediated Cleavage
-
Dissolve the N1-SEM protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography.
-
The Trityl (Tr) Group: Triphenylmethyl
The trityl group is a bulky, acid-labile protecting group. Its steric hindrance can be advantageous in directing reactions to other positions of the molecule.
-
Rationale: The trityl group is introduced under basic conditions and is exceptionally sensitive to acid, allowing for very mild deprotection.[8] It is stable to basic, reductive, and oxidative conditions.
Protocol 3: N1-Protection with Trityl Chloride
-
Preparation: Suspend the 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature under an inert atmosphere.
-
Addition: Add trityl chloride (Tr-Cl, 1.1 equiv) portion-wise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of triethylamine hydrochloride is often observed as a white precipitate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the N1-trityl protected product.[8]
Protocol 4: Deprotection of the N1-Trityl Group
-
Cleavage: Dissolve the N1-trityl protected compound (1.0 equiv) in DCM (0.1 M).
-
Acidification: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.[8] The reaction is often rapid (1-2 hours).
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization: Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 1H-pyrazolo[4,3-b]pyridine.
The PMB Group: p-Methoxybenzyl
The PMB group is another common N-protecting group that can be removed under either acidic or oxidative conditions, offering flexibility in synthetic planning.
-
Rationale: The electron-donating methoxy group makes the PMB group more acid-labile than the simple benzyl group. Crucially, it can also be removed oxidatively with reagents like DDQ or CAN, providing an orthogonal deprotection strategy to acid- and base-labile groups.
Protocol 5: N1-Protection with PMB-Cl
-
Preparation: To a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv) at room temperature.
-
Alkylation: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 equiv).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 6: Deprotection of the N1-PMB Group
-
Method A: Acidic Cleavage
-
Dissolve the N1-PMB protected compound (1.0 equiv) in trifluoroacetic acid (TFA).[9]
-
Stir the mixture at room temperature for 2-4 hours.[9]
-
Remove the TFA under reduced pressure (co-evaporating with toluene can help remove final traces).
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with a suitable organic solvent to isolate the product.[9]
-
-
Method B: Oxidative Cleavage
-
Dissolve the N1-PMB protected compound (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) portion-wise at room temperature.
-
Stir for 2-6 hours. The reaction mixture typically changes color. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Orthogonal Protecting Group Strategies
In complex syntheses, employing multiple protecting groups that can be removed independently (orthogonally) is essential. The 1H-pyrazolo[4,3-b]pyridine scaffold often requires such strategies, for instance, when protecting both a pyrazole nitrogen and another functional group (e.g., an amine or carboxylic acid) elsewhere in the molecule.
Figure 2: Orthogonality chart showing cleavage conditions for common N1-protecting groups.
Summary of Protecting Group Properties
| Protecting Group | Common Abbreviation | Stable To | Labile To (Cleavage Conditions) | Key Advantages |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Bases, Nucleophiles, Hydrogenolysis, Mild Acid | Strong Acid (4M HCl in dioxane); Fluoride (TBAF)[7] | High stability; Orthogonal to many groups. |
| Triphenylmethyl | Trityl (Tr) | Bases, Hydrogenolysis, Oxidation | Mild to Strong Acid (TFA in DCM)[8] | Very acid-sensitive; Bulky, can provide steric direction. |
| p-Methoxybenzyl | PMB | Bases, Hydrogenolysis | Strong Acid (TFA); Oxidation (DDQ, CAN)[9] | Two orthogonal deprotection options (acidic/oxidative). |
| Benzyl | Bn | Acid, Base, Most non-catalytic conditions | Hydrogenolysis (H₂, Pd/C); Strong reducing agents (Na/NH₃) | Very stable; Cleavage conditions are mild and neutral. |
Conclusion and Future Outlook
The judicious selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex 1H-pyrazolo[4,3-b]pyridine derivatives. The strategies outlined in this guide, utilizing SEM, Trityl, and PMB groups, provide a robust toolkit for chemists. The choice of protecting group should always be made in the context of the entire synthetic route, with careful consideration of orthogonality and chemical compatibility. As the importance of the 1H-pyrazolo[4,3-b]pyridine scaffold continues to grow in drug discovery, the development of novel, more efficient, and highly orthogonal protecting group strategies will remain an area of active research.
References
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Zheng, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. Medicinal Chemistry Research, 22(8), 3683-3693. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(10), 824-831. [Link]
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Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
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Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Hardy, C. R. (1984). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1, 549-555. [Link]
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Lee, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3763-3767. [Link]
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El-Sayed, M. A. A., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. Medicinal Chemistry Research, 26(8), 1735-1745. [Link]
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Szlachcic, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6611. [Link]
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Herrera, A., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(3), 675. [Link]
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Lougiakis, N., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2999. [Link]
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Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. University of the Basque Country Institutional Repository. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 59-65. [Link]
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Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124. [Link]
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Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(10), 824-831. [Link]
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Various Authors. (2013). I have a problem with boc deprotection of pyridinium salts. ResearchGate. [Link]
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Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[4,3-b]pyridine-Based PD-1/PD-L1 Inhibitors
Introduction: Targeting the PD-1/PD-L1 Axis with Pyrazolo[4,3-b]pyridine Scaffolds
The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1] Tumor cells frequently upregulate PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[2] The blockade of this interaction has revolutionized cancer therapy, with monoclonal antibodies against PD-1 and PD-L1 demonstrating remarkable clinical success.[3] However, small-molecule inhibitors offer several potential advantages over antibody-based therapies, including oral bioavailability, better tumor penetration, and potentially fewer immune-related adverse effects.[1]
The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising chemotype for the development of small-molecule PD-1/PD-L1 inhibitors.[4] These compounds have been shown to potently disrupt the PD-1/PD-L1 interaction, leading to the restoration of T-cell activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of pyrazolo[4,3-b]pyridine-based PD-1/PD-L1 inhibitors.
Mechanism of Action of Small-Molecule PD-L1 Inhibitors
Small-molecule inhibitors targeting the PD-1/PD-L1 pathway primarily function by binding to PD-L1 and inducing its dimerization. This dimerization sterically hinders the interaction of PD-L1 with PD-1, thereby preventing the initiation of the inhibitory signaling cascade in T cells.[5] Beyond simple steric hindrance, some small-molecule inhibitors have been shown to induce the internalization of the PD-L1 dimer from the cell surface, effectively removing the ligand from the tumor cell membrane and further preventing its interaction with PD-1.[6][7] Another reported mechanism for some inhibitors is the disruption of PD-L1 N-glycosylation, which can impair its proper translocation to the cell surface.[7]
PART 1: Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds
Two primary synthetic routes are presented here for the construction of the pyrazolo[4,3-b]pyridine core, a key intermediate for further elaboration into potent PD-1/PD-L1 inhibitors.
Route 1: Synthesis from 3-amino-1-methyl-1H-pyrazole-4-carbonitrile
This route is based on the work of Dai et al. in their discovery of potent 1-methyl-1H-pyrazolo[4,3-b]pyridine-based PD-1/PD-L1 inhibitors.[4]
Workflow for Synthesis Route 1
Caption: Synthetic scheme for pyrazolo[4,3-b]pyridine inhibitors starting from 3-aminopyrazole.
Protocol 1.1: Synthesis of 1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridin-7-amine
-
To a solution of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.
Protocol 1.2: Synthesis of 7-chloro-1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine
-
Suspend 1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridin-7-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(II) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Add the diazonium salt solution to the copper(II) chloride solution slowly.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 1.3: Buchwald-Hartwig Amination to Introduce Aryl Substituents
-
To a reaction vessel, add 7-chloro-1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the desired substituted aniline (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the vessel and degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 1.4: Reduction of the Nitro Group
-
To a solution of the N-aryl-1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridin-7-amine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction, filter through celite, and wash the celite pad with ethanol.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diamine product, which can often be used in the next step without further purification.
Protocol 1.5: Final Amide Coupling
-
To a solution of the N-aryl-1-methyl-1H-pyrazolo[4,3-b]pyridine-3,7-diamine (1.0 eq) and a suitable acyl chloride or carboxylic acid (1.1 eq) in dichloromethane, add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the final inhibitor.
Route 2: Synthesis via Modified Japp-Klingemann Reaction
This alternative route provides access to the pyrazolo[4,3-b]pyridine core from readily available 2-chloro-3-nitropyridines.[8][9]
Workflow for Synthesis Route 2
Caption: Alternative synthesis of the pyrazolo[4,3-b]pyridine scaffold via the Japp-Klingemann reaction.
Protocol 2.1: One-pot Synthesis of Pyrazolo[4,3-b]pyridines
-
Synthesize the nitroaryl-substituted acetoacetic ester by reacting 2-chloro-3-nitropyridine with the sodium salt of ethyl acetoacetate.
-
To a solution of the nitroaryl-substituted acetoacetic ester (1.0 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (4.0 mmol) and stir the reaction mixture at 40 °C for 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid, and extract with chloroform.
-
Purify the isolated product by flash chromatography.
PART 2: Biological Evaluation of Pyrazolo[4,3-b]pyridine Inhibitors
A multi-tiered approach is recommended for the biological characterization of novel inhibitors, starting with biochemical assays to confirm direct binding and inhibition, followed by cell-based assays to assess functional activity in a more physiologically relevant context.
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput method to quantify the disruption of the PD-1/PD-L1 interaction in a biochemical format.[4][10]
Principle of the HTRF Assay
Caption: Principle of the HTRF assay for PD-1/PD-L1 inhibition.
Protocol 2.2: HTRF Assay
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a mixture of recombinant His-tagged PD-1 and Fc-tagged PD-L1 proteins to each well.
-
Add 4 µL of a mixture of HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) to each well.[10]
-
Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.[10]
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (donor signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
2. Surface Plasmon Resonance (SPR) Assay
SPR provides real-time, label-free analysis of the binding kinetics and affinity between the inhibitor and its target, as well as its ability to block the PD-1/PD-L1 interaction.[11][12]
Protocol 2.3: SPR-based PD-1/PD-L1 Blockade Assay
-
Immobilize recombinant human PD-1 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[1][11] A reference flow cell should be prepared with no protein immobilized.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound over the sensor surface to assess direct binding to PD-1.
-
For the blockade assay, pre-incubate a constant concentration of PD-L1 with varying concentrations of the test compound.
-
Inject the PD-L1/compound mixtures over the PD-1 functionalized surface.
-
Monitor the change in response units (RU) to determine the extent of PD-L1 binding in the presence of the inhibitor.
-
Calculate the percentage of blockade at each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
1. PD-1/PD-L1 Blockade Bioassay with NFAT Reporter Jurkat Cells
This assay utilizes a co-culture system of two engineered cell lines to measure the functional outcome of PD-1/PD-L1 blockade.[13][14][15]
Principle of the Co-culture Reporter Assay
Caption: Schematic of the PD-1/PD-L1 co-culture assay using NFAT reporter cells.
Protocol 2.4: Co-culture Assay
-
Seed PD-L1 expressing CHO cells (engineered to also express a T-cell receptor activator) in a 96-well plate and incubate overnight.[15]
-
The next day, remove the culture medium and add serial dilutions of the test compounds to the wells.
-
Add PD-1 expressing Jurkat T-cells (containing an NFAT-driven luciferase reporter) to the wells.[15]
-
Co-culture the cells for 6 hours at 37°C.[13]
-
Add a luciferase detection reagent to the wells and incubate at room temperature for 10-15 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction of the luciferase signal relative to untreated controls and determine the EC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have provided valuable insights for inhibitor design.[4]
| R1 Group (Position 7) | R2 Group (Position 3) | PD-1/PD-L1 Inhibition (IC₅₀) | Key Observations |
| 2-methylphenyl | 2-fluorobenzamide | Potent | The 2-methyl group on the phenyl ring at position 7 is well-tolerated. |
| 2-chlorophenyl | 2-fluorobenzamide | Potent | Halogen substitutions at the 2-position of the phenyl ring at position 7 are favorable. |
| Phenyl | 2-fluorobenzamide | Less Potent | Substitution at the 2-position of the phenyl ring at position 7 appears to be important for activity. |
| 2-methylphenyl | Benzamide | Less Potent | A 2-fluoro substituent on the benzamide at position 3 significantly enhances potency. |
These findings suggest that the nature and position of substituents on both the aryl group at position 7 and the amide moiety at position 3 are critical for potent inhibition of the PD-1/PD-L1 interaction. The 2-fluoro substituent on the benzamide is a key feature for high potency, likely due to favorable interactions within the PD-L1 binding pocket.
Conclusion
The pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The synthetic routes and biological evaluation protocols detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize new chemical entities in this class. A thorough understanding of the underlying mechanism of action and structure-activity relationships will be crucial for the successful optimization of these compounds into next-generation cancer immunotherapies.
References
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Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. (2023). Bio-protocol, 13(15), e4765. [Link]
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Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. (2021). Journal of Biomedical Science, 28(1), 30. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry, 114, 105034. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 835. [Link]
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PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(21), 11847. [Link]
-
PD-1 / NFAT Reporter - Jurkat Recombinant Cell Line. (n.d.). BPS Bioscience. [Link]
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Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. (2023). Bio-protocol, 13(15). [Link]
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PD-1/NFAT Reporter Jurkat Recombinant Cell Line. (n.d.). BPS Bioscience. [Link]
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Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2023). International Journal of Molecular Sciences, 24(13), 10898. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 835. [Link]
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Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology. (2024). Journal of Visualized Experiments, (207), e66882. [Link]
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Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. (2023). ResearchGate. [Link]
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NFAT-luciferase reporter activity elicited by PD-1/NFAT Reporter-Jurkat... (n.d.). ResearchGate. [Link]
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Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. (2023). Bio-protocol, 13(15). [Link]
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2020). ResearchGate. [Link]
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Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers in Immunology, 13, 899738. [Link]
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Cellular characterization of small molecule PD-L1 inhibitors reveal their novel mechanisms of action. (2022). Cancer Research, 82(12_Supplement), 2039. [Link]
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Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). (n.d.). InvivoGen. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry, 238, 114486. [Link]
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A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics. (2022). Journal for ImmunoTherapy of Cancer, 10(4), e004231. [Link]
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One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2011). Arkivoc, 2011(5), 184-193. [Link]
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Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. (2022). Cell Communication and Signaling, 20(1), 11. [Link]
-
Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. (2022). Molecules, 27(15), 4983. [Link]
-
Japp-Klingemann hydrazone synthesis. (n.d.). ResearchGate. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(19), 6667. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Polyhalogenated Pyrazolopyridines
Welcome to the Technical Support Center for improving yields in Suzuki-Miyaura cross-coupling reactions involving polyhalogenated pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on these important, yet often challenging, heterocyclic systems.
The inherent electronic properties of pyrazolopyridines, combined with the presence of multiple halogen substituents, present a unique set of challenges. Issues such as low yield, poor regioselectivity, and competing side reactions are common hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your synthetic goals. Our approach is grounded in mechanistic principles to explain the "why" behind each recommendation, ensuring you can make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific experimental problems in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction with a dichlorinated pyrazolopyridine is resulting in very low yields or only starting material. What are the primary factors to investigate?
Answer:
This is a frequent challenge, often stemming from a combination of catalyst deactivation and suboptimal reaction parameters. The pyrazolopyridine core, being a nitrogen-containing heterocycle, can interact with the palladium catalyst in non-productive ways. Here is a systematic approach to troubleshooting:
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivation by Heterocycle Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. This is a well-documented issue with nitrogen-containing heterocycles.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families can sterically shield the palladium center, disfavoring coordination with the pyrazolopyridine nitrogen and promoting the desired catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands are also an excellent alternative for mitigating this issue.
-
-
Inefficient Oxidative Addition: The C-Cl or C-Br bonds on the electron-deficient pyrazolopyridine ring can be difficult to activate.
-
Solution: Ensure you are using a Pd(0) source or a precatalyst that can readily generate the active Pd(0) species. For less reactive C-Cl bonds, a more electron-rich and sterically demanding ligand is often necessary to facilitate the oxidative addition step. Increasing the reaction temperature can also provide the necessary activation energy.
-
-
Protodeboronation of the Boronic Acid/Ester: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is a common pathway for yield loss, especially with unstable boronic acids under aqueous basic conditions.[1]
-
Solution 1: Switch to more stable boronic esters, such as pinacol esters (Bpin) or MIDA esters. These are generally more robust towards hydrolysis.
-
Solution 2: Use anhydrous conditions with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Solution 3: If aqueous conditions are necessary, use a milder base like potassium carbonate (K₂CO₃) and minimize the reaction time.
-
-
Oxygen Contamination: The presence of dissolved oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Poor or Incorrect Regioselectivity
Question: I am attempting a mono-arylation on a 3,5-dichloropyrazolo[1,5-a]pyridine, but I'm getting a mixture of isomers or the reaction is occurring at the wrong position. How can I control the site of the reaction?
Answer:
Achieving regioselectivity in polyhalogenated systems is a significant challenge, as the electronic and steric environments of the different C-X bonds can be quite similar. However, selectivity can often be controlled by judiciously choosing the reaction conditions.
Key Principles and Strategies:
-
Inherent Electronic Bias: In polyhalogenated pyridines, oxidative addition of palladium is often favored at positions α to the nitrogen (C2 or C6) due to electronic effects.[2] For pyrazolo[1,5-a]pyridine systems, the reactivity of different positions will depend on the specific substitution pattern.
-
Strategy: If the inherent reactivity leads to the desired isomer, you can often optimize the yield by using milder conditions to favor reaction at the more activated site.
-
-
Ligand-Controlled Selectivity: The steric and electronic properties of the ligand can dramatically influence which C-X bond the palladium catalyst interacts with.
-
Strategy: A screening of ligands is highly recommended. For instance, in dichloropyridines, sterically hindered NHC ligands have been shown to favor reaction at the C4 position, overriding the innate preference for C2.[3] Conversely, other ligands might favor the electronically preferred site. This principle can be applied to the pyrazolopyridine system. A systematic screen of ligands with varying steric bulk and electronic properties is a powerful tool for tuning regioselectivity.
-
-
Stepwise Functionalization: It is often possible to perform sequential couplings by exploiting the change in electronic properties after the first coupling.
-
Strategy:
-
Perform the first Suzuki coupling under mild conditions (e.g., lower temperature, less active catalyst) to favor mono-substitution at the most reactive halogen site.
-
Isolate the mono-arylated product.
-
Subject this intermediate to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, a more active catalyst system) to functionalize the remaining halogen position. This approach is effective because the introduction of an aryl group in the first step alters the electronic nature of the ring, making the second halogen less reactive.[2]
-
-
Problem 3: Formation of Dehalogenated Byproduct
Question: My reaction is producing a significant amount of the pyrazolopyridine where one of the halogens has been replaced by a hydrogen atom. What causes this and how can I minimize it?
Answer:
This side reaction is known as hydrodehalogenation. It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a competing reaction that introduces a hydride, leading to reductive elimination of the dehalogenated product.
Causes and Mitigation Strategies:
-
Source of Hydride: The hydride can come from various sources in the reaction mixture, including amine bases, alcohols used as solvents or co-solvents, or even water under certain conditions.
-
Solution: Avoid using amine bases (e.g., triethylamine) if dehalogenation is a problem. Instead, opt for inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. If using an alcohol co-solvent, consider switching to a non-protic solvent system like dioxane/water or toluene/water.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of undesired side reactions like dehalogenation.
-
Solution: To accelerate transmetalation, ensure the base is effective at activating the boronic acid. Stronger bases like potassium phosphate or cesium carbonate can be beneficial. Additionally, ensuring an optimal palladium-to-ligand ratio can generate a more active catalyst for transmetalation. In some challenging cases, a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to effectively prevent debromination in related heterocyclic systems.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst source should I start with?
A1: For initial screening, a versatile and commonly used catalyst is Pd(PPh₃)₄. However, for challenging substrates like polyhalogenated pyrazolopyridines, modern pre-catalysts are often more effective and air-stable. Good starting points include Pd₂(dba)₃ used in conjunction with a ligand, or pre-formed palladium-ligand complexes like XPhos Pd G3 or SPhos Pd G2. These often provide higher activity and reproducibility.
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation. The choice of base can significantly impact the yield.
-
Potassium Carbonate (K₂CO₃): A good, general-purpose base for many Suzuki couplings, typically used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for less reactive boronic acids or when using anhydrous conditions. It is a common choice for difficult couplings.
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are also strong bases that can be very effective, particularly with boronate esters or in cases where other bases fail.
A screening of these bases is often a valuable optimization step.
Q3: What is the best solvent system for Suzuki reactions with pyrazolopyridines?
A3: There is no single "best" solvent, as the optimal choice depends on the specific substrates and other reaction conditions. However, mixtures of an organic solvent with water are very common and often give excellent results.
-
1,4-Dioxane/Water (e.g., 4:1 or 5:1 ratio): A very common and effective solvent system for a wide range of Suzuki couplings.
-
Toluene/Water/Ethanol: This mixture can also be highly effective, with the ethanol helping to solubilize the boronic acid and base.
-
DMF or Acetonitrile with Water: These more polar solvent systems can be useful for substrates with poor solubility in dioxane or toluene.
Q4: How much catalyst loading should I use?
A4: For initial optimization, a catalyst loading of 1-5 mol% of palladium is typical. For highly efficient catalytic systems and well-behaved substrates, this can often be lowered to 0.1-1 mol%. If you are experiencing low yields, it is generally better to optimize other parameters (ligand, base, solvent, temperature) before significantly increasing the catalyst loading, as higher loadings can sometimes lead to more side products and are less cost-effective.
Visualizing the Process: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging Suzuki-Miyaura reaction with a polyhalogenated pyrazolopyridine.
Caption: A decision-making workflow for troubleshooting Suzuki reactions.
Experimental Protocols
The following protocols provide a starting point for your experiments. They should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for Mono-Arylation of a Dihalogenated Pyrazolopyridine
This protocol is designed as a robust starting point for screening reactions.
Materials:
-
Dihalogenated pyrazolopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the dihalogenated pyrazolopyridine, the arylboronic acid/ester, potassium phosphate, and the palladium pre-catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The final concentration with respect to the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Stepwise Di-Arylation of a Dihalogenated Pyrazolopyridine
This protocol outlines a strategy for introducing two different aryl groups in a sequential manner.
Step A: First Suzuki-Miyaura Coupling (as per Protocol 1)
-
Follow Protocol 1 to introduce the first aryl group. It is crucial to use conditions that favor mono-arylation (e.g., using only 1.0-1.1 equivalents of the boronic acid and monitoring carefully to stop the reaction after the starting material is consumed).
-
Purify the mono-arylated, mono-halogenated pyrazolopyridine intermediate.
Step B: Second Suzuki-Miyaura Coupling
-
Reaction Setup: Using the purified intermediate from Step A (1.0 mmol, 1.0 equiv), set up a new reaction with the second, different arylboronic acid (1.5 mmol, 1.5 equiv).
-
Modified Conditions: The remaining halogen is likely less reactive. Therefore, more forcing conditions may be required.
-
Increase the temperature to 110-120 °C.
-
Consider using a slightly higher catalyst loading (e.g., 3-5 mol%).
-
A stronger base like Cesium Carbonate (Cs₂CO₃) may be beneficial.
-
-
Procedure: Follow the general procedure for reaction, workup, and purification as outlined in Protocol 1.
Data Summary: Key Reaction Parameters
The following table summarizes recommended starting conditions for optimization.
| Parameter | Recommended Starting Point | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ with Ligand, or Pd-Ligand Pre-catalyst (G2/G3) | Pre-catalysts offer better air stability and reproducibility. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are often required for challenging heteroaryl couplings. |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ (aqueous) | K₃PO₄ is generally more effective for difficult couplings. K₂CO₃ is a good starting point for general screening. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems are robust. Anhydrous toluene or dioxane can be used with K₃PO₄. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive halides (chlorides) or for the second coupling in a stepwise sequence. |
| Boron Source | Arylboronic Pinacol Ester (Ar-Bpin) | Generally more stable to protodeboronation than the corresponding boronic acids. |
References
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Molecules, 26(1), 123. Retrieved from [Link]
-
Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
Handy, S. T., & Wilson, T. (2012). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(42), 5694-5696. Retrieved from [Link]
-
Perea, M. A., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(31), 12263-12271. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in the Sonogashira Coupling of Polyhalogenated Heterocycles
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals employing the Sonogashira coupling for the functionalization of iodo-, bromo-, and chloro-substituted heterocyclic scaffolds. This resource is designed to provide practical, in-depth solutions to common challenges and side reactions encountered during this powerful C-C bond-forming transformation. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My primary side product is the homocoupled diyne (Glaser-Hay product). How can I suppress this?
Answer:
Alkyne homocoupling is arguably the most common side reaction in Sonogashira couplings. It is predominantly a copper-catalyzed process where two terminal alkyne molecules dimerize.[1][2] This is especially problematic under aerobic conditions.
Root Cause Analysis:
-
The Role of Copper(I) and Oxygen: The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, can react with the terminal alkyne to form a copper(I) acetylide.[1][3] In the presence of an oxidant (typically adventitious oxygen), this intermediate can undergo oxidative coupling to form the symmetrical 1,3-diyne, regenerating Cu(I) and continuing the parasitic cycle.[2]
-
High Alkyne Concentration: A high localized concentration of the terminal alkyne can favor the bimolecular homocoupling pathway over the desired cross-coupling with the palladium complex.
Mitigation Strategies:
-
Implement Rigorous Anaerobic Conditions: The most immediate action is to eliminate oxygen.
-
Protocol: Degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Use standard Schlenk line techniques or a glovebox for the entire reaction setup. Ensure all reagents are stored and handled under an inert atmosphere.[4]
-
-
Transition to a Copper-Free Protocol: The most definitive way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction.[1][5]
-
Expert Insight: Copper-free Sonogashira reactions are well-established and often the preferred method to avoid Glaser coupling.[6] They may require slightly higher temperatures, different bases (e.g., organic amines like triethylamine or piperidine), or more specialized palladium/ligand systems to facilitate the direct reaction of the palladium complex with the alkyne.[5][6]
-
-
Slow Addition of the Terminal Alkyne:
-
Protocol: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, thus disfavoring the second-order homocoupling reaction.[4]
-
-
Consider a Diluted Hydrogen Atmosphere: In some specialized cases, performing the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) has been shown to minimize homocoupling by scavenging trace oxygen.[2]
Question 2: I'm attempting a selective coupling on a di- or tri-halogenated heterocycle (e.g., 2-bromo-5-iodopyridine), but I'm getting a mixture of products. How can I improve chemoselectivity?
Answer:
Achieving chemoselectivity in polyhalogenated systems is a common goal and challenge. The selectivity is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the Pd(0) center.
Understanding the Reactivity Hierarchy:
The established reactivity order for halogens in Sonogashira and other palladium-catalyzed cross-couplings is based on bond dissociation energies: C-I > C-Br >> C-Cl .[1][7][8] This intrinsic difference is the primary tool for achieving selectivity.
-
For an Iodo/Bromo/Chloro System: You can almost always achieve selective coupling at the iodo position by running the reaction under mild conditions. The C-I bond will undergo oxidative addition much faster than the C-Br or C-Cl bonds.
Strategies for Enhancing Chemoselectivity:
-
Control Reaction Temperature: This is your most powerful lever.
-
Protocol: To selectively couple at an iodo- position in the presence of bromo- or chloro- substituents, start the reaction at room temperature.[1] Monitor by TLC or LC-MS. Only if the reaction is sluggish should you gently warm it (e.g., to 40-50 °C). Avoid high temperatures, which can begin to activate the C-Br bond.
-
-
Judicious Choice of Catalyst and Ligand:
-
Expert Insight: For challenging substrates, particularly less reactive chlorides, more active catalyst systems are needed. However, when seeking selectivity, a less reactive catalyst can sometimes be beneficial. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient for selective C-I coupling.[9] For selective C-Br coupling in the presence of C-Cl, a more active catalyst may be required, but careful temperature control remains paramount.
-
-
Inverting Conventional Selectivity (Advanced):
-
Recent advances have shown that specialized phosphine ligands can reverse the typical reactivity order. For instance, certain alkyl-pyrazole-based or indole-based phosphine ligands have been developed that can promote the coupling of C-Cl bonds over C-OTf or even C-Br bonds, a significant deviation from the norm.[10][11][12][13] This is a frontier area and requires sourcing these specific, advanced ligands.
-
Data Presentation: Halogen Reactivity
| Halogen | Relative Reactivity | Typical Coupling Temperature | Notes |
| Iodo (I) | Highest | Room Temperature - 50 °C | The most reactive halide, ideal for selective initial couplings.[1] |
| Bromo (Br) | Intermediate | 50 °C - 100 °C | Requires more forcing conditions than iodide. Can be coupled selectively over chloride. |
| Chloro (Cl) | Lowest | >100 °C or requires highly active catalysts | Often the most challenging substrate, especially on electron-rich or sterically hindered heterocycles.[7][8] |
Question 3: My reaction starts but then stalls, and I see black precipitate forming (Palladium black). What is happening?
Answer:
The formation of a black precipitate is a classic sign of palladium catalyst decomposition into catalytically inactive Pd(0) metal (Palladium black). This halts the catalytic cycle and is a common failure mode.
Root Cause Analysis:
-
Ligand Dissociation/Oxidation: The phosphine ligands that stabilize the Pd(0) active species can be oxidized (e.g., by trace air) or can dissociate at higher temperatures, leaving the palladium center "naked" and prone to aggregation.
-
Unstable Intermediates: The palladium(II) intermediates in the catalytic cycle can be unstable under certain conditions, leading to reductive elimination pathways that don't regenerate the active catalyst correctly.
-
Inhibition by Heterocycle: The nitrogen atoms in your heterocycle can act as ligands themselves, coordinating to the palladium center and potentially displacing the stabilizing phosphine ligands, leading to catalyst deactivation.[7]
Troubleshooting & Optimization:
-
Improve Ligand Stability:
-
Switch to Bulky, Electron-Rich Ligands: Instead of PPh₃, consider using more robust ligands like P(t-Bu)₃, XPhos, or SPhos. These ligands form more stable complexes with palladium, are more resistant to dissociation, and can often promote the reaction at lower temperatures.[9]
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help suppress dissociation and maintain the stability of the active catalyst.
-
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition pathways. If you are observing Pd black formation, try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Ensure Anaerobic Conditions: As mentioned for homocoupling, oxygen can degrade phosphine ligands (e.g., PPh₃ to Ph₃P=O), which destabilizes the catalyst. Rigorous exclusion of air is critical.[4]
Experimental Workflow: Troubleshooting Catalyst Decomposition
Caption: A decision tree for troubleshooting palladium catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the copper co-catalyst in the Sonogashira reaction? A1: In the traditional Sonogashira catalytic cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][3] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex (formed after oxidative addition of the halo-heterocycle to Pd(0)). This step transfers the acetylide group to the palladium, forming the key Pd(II)-aryl-alkynyl intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9]
Q2: Can I run a Sonogashira coupling without a phosphine ligand? A2: Yes, "ligand-free" Sonogashira couplings have been reported. However, this term can be misleading. Often, the amine base or the solvent can act as a weak ligand to stabilize the palladium. In other cases, the reaction may proceed on the surface of palladium nanoparticles. For complex substrates like polyhalogenated heterocycles, using a well-defined ligand is highly recommended for achieving good yields, stability, and selectivity.[5]
Q3: My starting halo-heterocycle is being consumed, but I'm not seeing my desired product. I suspect hydrodehalogenation. What causes this? A3: Hydrodehalogenation is a side reaction where the halogen atom is replaced by a hydrogen atom. It is often promoted by certain bases, solvents (especially protic ones like alcohols), and elevated temperatures. The mechanism can be complex, but it essentially involves the reduction of the halo-heterocycle. To mitigate this, consider switching to a non-protic solvent (e.g., THF, Dioxane, Toluene) and a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of an amine).[14] Lowering the reaction temperature can also significantly reduce this side reaction.
Q4: How does the electronic nature of the heterocycle affect the reaction? A4: The electronic properties of the heterocyclic ring are crucial.
-
Electron-deficient heterocycles (e.g., pyrazines, triazines, quinazolines) generally increase the reactivity of the attached halogens towards oxidative addition.[15] This can be advantageous, making even chloro-substituted heterocycles viable substrates.[15]
-
Electron-rich heterocycles can be more challenging, as the C-X bond is less polarized and thus less reactive. These substrates often require more forcing conditions (higher temperature, more active catalysts).[8]
Visualizing the Competing Pathways
Caption: Competing pathways in a Sonogashira coupling reaction.
References
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681-685. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Semantic Scholar. [Link]
-
Organic Reactions. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ACS Publications. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Sobecka, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Carbohydrate Research, 513, 108527. [Link]
-
Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Nasrollahzadeh, M., et al. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 5(80), 64935-64952. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]
-
Hepperle, M., et al. (2003). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 5(15), 2683-2686. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zell, D., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(12), 1039. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249-3271. [Link]
-
Liu, Z., et al. (2010). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines, 14(08), 657-664. [Link]
-
OChemSimplified. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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Technical Support Center: Overcoming Poor Solubility of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support guide for navigating the solubility challenges associated with 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet often poorly soluble, class of compounds. Here, we provide a structured approach to troubleshooting, from fundamental principles to advanced techniques, to help you achieve the desired concentration of your compound in solution for your downstream applications.
Introduction: Understanding the Solubility Challenge
The this compound scaffold is a highly functionalized heterocyclic system with significant potential in drug discovery.[1][2] However, the structural features of these derivatives often lead to poor aqueous solubility, a common hurdle in the development of new chemical entities.[3] Several factors contribute to this challenge:
-
Aromaticity and Planarity: The fused aromatic ring system can promote strong crystal lattice packing, making it difficult for solvent molecules to break apart the solid state.[4][5]
-
Halogenation: The presence of multiple halogen substituents (Bromo, Chloro, Iodo) significantly increases the lipophilicity of the molecule.[6][7] While this can be beneficial for membrane permeability, it often drastically reduces aqueous solubility.
-
Lack of Ionizable Groups at Physiological pH: While the pyridine nitrogen can be protonated, at neutral pH, the molecule is largely uncharged, limiting its interaction with polar solvents like water.
This guide will walk you through a systematic process to identify suitable solvent systems and formulation strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving my this compound derivative?
A1: Due to the lipophilic and aromatic nature of this scaffold, it is recommended to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent first choices as they are capable of dissolving a wide range of organic compounds.[8][9] For less polar options, tetrahydrofuran (THF) or ethyl acetate can be considered.
Q2: I've dissolved my compound in DMSO for a biological assay, but it precipitates when I add it to my aqueous buffer. What's happening?
A2: This is a common issue known as "antisolvent precipitation." Your compound is soluble in the neat organic solvent (DMSO) but becomes insoluble when the solution is diluted with an aqueous buffer (the antisolvent), exceeding its solubility limit in the final mixture.[3] To mitigate this, you can try lowering the final concentration of your compound, increasing the percentage of DMSO in the final solution (while being mindful of its potential effects on your assay), or exploring co-solvent systems.[10][11]
Q3: Can I improve the aqueous solubility by adjusting the pH?
A3: Yes, this is a viable strategy. The pyrazolo[4,3-b]pyridine core contains a basic nitrogen atom in the pyridine ring.[12][13] Lowering the pH of the aqueous medium will protonate this nitrogen, forming a more soluble salt.[14] A systematic evaluation of solubility at different pH values is recommended.
Q4: Are there any other common techniques to improve the solubility of these compounds for in vitro or in vivo studies?
A4: Beyond solvent selection and pH adjustment, several formulation strategies can be employed. These include the use of co-solvents (e.g., ethanol, propylene glycol), surfactants to create micelles that encapsulate the drug, and complexation with cyclodextrins.[15][16][17] For solid dosage forms, creating amorphous solid dispersions can also significantly enhance solubility.[3]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow for systematically addressing the poor solubility of your this compound derivatives.
Caption: Troubleshooting workflow for solubilizing pyrazolo[4,3-b]pyridine derivatives.
Step 1: Systematic Solvent Screening
Rationale: The principle of "like dissolves like" is the foundation of solubility. By screening a range of solvents with varying polarities, you can identify the most suitable solvent or class of solvents for your derivative.
Protocol:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of a single solvent to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, add another 100 µL of solvent and repeat vortexing.
-
Continue this process until the compound is fully dissolved or a maximum practical volume is reached.
-
Calculate the approximate solubility in mg/mL.
Table 1: Hypothetical Solubility Data for a this compound Derivative
| Solvent | Polarity Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | < 0.01 |
| Ethanol | Polar Protic | ~1-5 |
| Dichloromethane (DCM) | Moderately Polar | ~5-10 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~10-20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 100 |
Step 2: Development of Co-solvent Systems
Rationale: When a single solvent is not ideal, particularly for aqueous applications, a co-solvent system can be effective. A water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous medium by reducing the overall polarity of the solvent system.[18][19]
Protocol:
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent identified in Step 1 (e.g., DMSO).
-
In separate vials, prepare a series of aqueous buffers.
-
Add small aliquots of the stock solution to the aqueous buffers to create a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% DMSO in buffer).
-
Vortex and visually inspect for precipitation.
-
Determine the maximum concentration of your compound that remains in solution at each co-solvent percentage.
Table 2: Hypothetical Aqueous Solubility with a DMSO Co-solvent
| % DMSO in Aqueous Buffer (v/v) | Maximum Soluble Concentration (µM) |
| 0.1% | < 1 |
| 1% | 5 |
| 5% | 25 |
| 10% | > 50 |
Step 3: pH-Dependent Solubility Assessment
Rationale: The basic nitrogen on the pyridine ring of the pyrazolo[4,3-b]pyridine scaffold can be protonated in acidic conditions to form a more polar and, therefore, more water-soluble cation.[14] The predicted pKa of the 1H-pyrazolo[4,3-b]pyridine core is around 10.94, but this can be influenced by substituents.[13]
Caption: pH effect on the solubility of pyridine derivatives.
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess of your solid compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Table 3: Hypothetical pH-Dependent Aqueous Solubility
| Buffer pH | Expected Solubility (µg/mL) |
| 2.0 | > 100 |
| 4.0 | 25-50 |
| 6.0 | 1-5 |
| 7.4 | < 1 |
| 8.0 | < 0.5 |
Concluding Remarks
Overcoming the poor solubility of this compound derivatives requires a systematic and logical approach. By starting with a broad solvent screen, progressing to co-solvent systems, and investigating the effects of pH, researchers can often find a suitable solution for their experimental needs. For more challenging cases, advanced formulation techniques may be necessary. We trust that this guide will serve as a valuable resource in your research and development efforts.
References
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- Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(10), 3451-3464.
- Why do halogen substituents make molecules more lipophilic? - ECHEMI. (n.d.).
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- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
- Why do halogen substituents make molecules more lipophilic? - Chemistry Stack Exchange. (2016-10-03).
- How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024-10-30).
- Improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.).
- 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. (n.d.).
- Perret, G., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- 1H-PYRAZOLO[4,3-B]PYRIDINE CAS#: 272-52-6 - ChemicalBook. (n.d.).
- Kalgutkar, A. S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1195-1199.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011-02-23).
- Dimethyl sulfoxide - American Chemical Society. (2021-09-20).
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC - NIH. (2021).
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2021).
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015-12-01).
- Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Publishing. (2018).
- Effective formulation strategies for poorly water soluble drugs - ResearchGate. (2017).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2022).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (2023).
- Formulation of poorly soluble compounds - EMA. (2010-05-31).
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024-12-25).
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021-06-06). Retrieved from Journal of Applied Pharmaceutical Science.
- Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. (2026-01-13).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. (2005).
- This compound (1 x 250 mg) | Reagentia. (n.d.).
- Chapter 5 - Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. (2015-01-01).
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.).
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2020).
- Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (2026-01-15).
- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025-08-06).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020-12-15).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022).
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. (2020).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed. (2022).
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (2021).
- 7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine - PubChemLite. (n.d.).
- 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine - Advanced ChemBlocks. (n.d.).
- 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - ChemicalBook. (n.d.).
- Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - MDPI. (2021-05-28).
- Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. (n.d.).
- Pyrazolopyridine derivatives | Sigma-Aldrich. (n.d.).
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Technical Support Center: Purification of Substituted Pyrazolo[4,3-b]pyridines
Welcome to the technical support center for the purification of substituted pyrazolo[4,3-b]pyridine products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in numerous therapeutic areas, and achieving high purity is critical for accurate biological evaluation and downstream applications.
This guide is structured to provide practical, in-depth solutions to specific purification issues.
Troubleshooting Guide
This section addresses common problems encountered during the purification of substituted pyrazolo[4,3-b]pyridines in a question-and-answer format. Each answer provides a detailed explanation of the underlying principles and step-by-step protocols to resolve the issue.
Issue 1: Co-elution of Regioisomers
Question: My reaction has produced a mixture of pyrazolo[4,3-b]pyridine regioisomers that are proving difficult to separate by standard silica gel column chromatography. How can I achieve baseline separation?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[4,3-b]pyridines, particularly when unsymmetrical precursors are used.[1][2] The subtle differences in polarity between these isomers often lead to co-elution on standard silica gel. Here’s a systematic approach to tackle this issue:
1. Optimization of Column Chromatography:
-
Mobile Phase Selection: A systematic screening of solvent systems is the first step. While a standard hexane/ethyl acetate gradient is a good starting point, exploring other solvent systems can be highly effective.[1][3] Consider the solvent properties in the table below.
| Solvent System | Polarity Index | Selectivity Characteristics | Application Notes |
| Hexane/Ethyl Acetate | Variable | Good general-purpose system for moderately polar compounds. | Start with a shallow gradient to maximize separation. |
| Dichloromethane/Methanol | Variable | Effective for more polar compounds. The methanol percentage can be finely tuned. | Use a gradient of 0-10% methanol in dichloromethane. |
| Toluene/Acetone | Variable | Can offer different selectivity due to pi-pi interactions with aromatic solutes. | Useful for compounds with aromatic substituents. |
| Chloroform/Ethyl Acetate | Variable | A combination that can provide good resolution for some pyrazolopyridine derivatives.[4][5] | A 10% ethyl acetate in chloroform mixture has been reported to be effective.[4][5] |
-
Stationary Phase Alternatives: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.
-
Reverse-Phase Chromatography: C18-functionalized silica can be very effective for separating isomers that have different hydrophobic characteristics. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel, alumina can be a good alternative.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolving power and is often the method of choice for challenging separations.
-
2. Fractional Recrystallization:
If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be a powerful and scalable purification technique.[1]
-
Protocol for Fractional Recrystallization:
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, filter them and analyze the purity of both the crystalline material and the mother liquor by TLC or HPLC.
-
If no crystals form at room temperature, slowly add a less polar co-solvent (an "anti-solvent") until turbidity is observed, then warm slightly until the solution is clear again and allow to cool slowly.
-
For very soluble compounds, cooling the solution in an ice bath or refrigerator may be necessary to induce crystallization.
-
3. Chemical Derivatization:
In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The protecting group can then be removed to yield the pure desired isomer.
Issue 2: Removal of Residual Palladium Catalyst
Question: I've performed a palladium-catalyzed cross-coupling reaction to synthesize my substituted pyrazolo[4,3-b]pyridine, but I'm struggling to remove the residual palladium from my final product. What are the most effective methods?
Answer: Removing palladium residues from pharmaceutically relevant compounds is a critical step, as regulatory bodies have strict limits on the allowable amounts of heavy metals in active pharmaceutical ingredients (APIs).[6] The nitrogen atoms in the pyrazolo[4,3-b]pyridine core can act as ligands for palladium, making its removal particularly challenging.[7] Here are several effective strategies:
1. Scavenger Resins:
The use of solid-supported palladium scavengers is a highly effective and widely adopted method.[7][8] These scavengers contain functional groups with a high affinity for palladium, such as thiols, thioureas, or amines.
| Scavenger Type | Functional Group | Mechanism | Advantages |
| Silica-based (e.g., SiliaMetS Thiol) | Thiol | Covalent bond formation with palladium | High efficiency and selectivity[7] |
| Polymer-bound (e.g., MP-TMT) | Trithiocyanuric acid | Strong chelation with palladium | Good for a range of palladium species |
| Activated Carbon | Adsorption | Non-specific adsorption of palladium and other impurities | Cost-effective, but may lead to product loss[7][9] |
-
General Protocol for Scavenger Use:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 5-10 equivalents relative to the palladium catalyst).
-
Stir the mixture at room temperature or with gentle heating for several hours to overnight.
-
Filter off the scavenger resin and wash it with the solvent.
-
Concentrate the filtrate to obtain the purified product.
-
2. Celite Filtration:
While simple filtration through Celite can remove insoluble metallic palladium, it is often not sufficient for removing soluble or colloidal forms.[7] It is best used in combination with other methods.
3. Crystallization:
Recrystallization can be an effective method for reducing palladium levels.[7] However, in some cases, it can lead to the concentration of the metal within the crystal lattice.[6] Therefore, it is important to analyze the palladium content of the recrystallized material.
4. Liquid-Liquid Extraction:
Aqueous washes with solutions of chelating agents can be used to extract palladium into the aqueous phase. Common chelating agents include:
-
N-acetylcysteine[8]
-
Aqueous solutions of thiourea
-
Dilute solutions of sodium sulfide
Workflow for Palladium Removal:
Caption: Workflow for palladium catalyst removal.
Issue 3: Product Decomposition on Silica Gel
Question: My substituted pyrazolo[4,3-b]pyridine product appears to be decomposing during silica gel column chromatography. What could be the cause and how can I prevent this?
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The basic nitrogen atoms of the pyrazolo[4,3-b]pyridine ring system can interact strongly with the acidic silanol groups on the silica surface, potentially catalyzing decomposition, especially for compounds with acid-labile functional groups.
1. Neutralize the Silica Gel:
A common and effective technique is to deactivate the silica gel by adding a small amount of a basic modifier to the eluent.
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent product degradation.
-
Ammonia Solution: For very polar compounds, using a mobile phase containing a small amount of ammonium hydroxide (e.g., in a dichloromethane/methanol/ammonia system) can be effective.
2. Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for purifying acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel.
3. Minimize Contact Time:
-
Flash Chromatography: Use flash column chromatography rather than gravity chromatography to minimize the time your compound spends on the column.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite® and loading it as a dry powder at the top of the column can lead to better band-sharpening and faster elution.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for recrystallizing substituted pyrazolo[4,3-b]pyridines?
A1: Ethanol is a commonly used and often effective solvent for the recrystallization of pyrazolo[3,4-b]pyridines, a closely related class of compounds, and is a good starting point for pyrazolo[4,3-b]pyridines.[1] However, the optimal solvent will depend on the specific substituents on your molecule. A good approach is to screen a range of solvents with varying polarities, such as ethyl acetate, acetonitrile, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
Q2: How can I remove colored impurities from my final product?
A2: Colored impurities are often highly conjugated organic molecules. Treatment with a small amount of activated carbon can be very effective at adsorbing these impurities.
-
Protocol:
-
Dissolve your product in a suitable solvent.
-
Add a small amount of activated carbon (e.g., 1-5% by weight of your product).
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Concentrate the filtrate to recover your decolorized product.
-
Note: Activated carbon can also adsorb your product, so use it sparingly and you may need to optimize the amount to minimize product loss.[7]
Q3: My purified product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A3: Some pyrazolo[4,3-b]pyridine derivatives have a strong tendency to exist as viscous oils, sometimes for extended periods, before suddenly crystallizing.[4] If your product is an oil after purification, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing your product dissolved in a minimal amount of solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired product (from a previous batch or a colleague), add it to a saturated solution of your oil. This seed crystal will act as a template for further crystallization.
-
Solvent-Layering: Dissolve your oily product in a small amount of a good solvent. Carefully layer a poor solvent (one in which your product is insoluble) on top. Over time, the solvents will slowly mix, gradually reducing the solubility of your product and promoting the growth of well-formed crystals.
Q4: What is the best way to monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your column.[1] Use the same solvent system for your TLC analysis as you are using for your column. It is also beneficial to use a visualization technique that is appropriate for your compound. For N-heterocycles like pyrazolo[4,3-b]pyridines, visualization under UV light (254 nm) is usually effective, as the aromatic rings will absorb UV light and appear as dark spots.[1]
References
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1585. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]
- Miyake, Y., et al. (2006). Method of removing palladium. U.S.
-
Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7937. [Link]
-
Reddit. (2023, September 19). Your trick to remove residual palladium. r/Chempros. [Link]
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preventing dehalogenation in cross-coupling of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Technical Support Center: 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for synthetic strategies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, polyhalogenated building block for the synthesis of complex molecules. As a Senior Application Scientist, I understand that selectively functionalizing this scaffold while avoiding undesired dehalogenation presents a significant synthetic challenge.
This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on the this compound core?
Answer: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is primarily governed by their bond dissociation energies (BDEs). The lower the BDE, the more readily the C-X bond will undergo oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step.
For this specific scaffold, the established reactivity trend is:
C-I > C-Br >> C-Cl
This predictable selectivity is a powerful tool, allowing for the sequential and site-selective functionalization of the molecule.[1][2] The C-I bond at the 3-position is by far the most reactive and will be the exclusive site of coupling under carefully controlled, mild conditions. Following successful coupling at the 3-position, the C-Br bond at the 7-position can be targeted under more forcing conditions, and finally, the C-Cl bond at the 5-position, which is the most inert.
Q2: What are the primary mechanistic pathways that lead to dehalogenation in my cross-coupling reactions?
Answer: Dehalogenation, or hydrodehalogenation, is a common and often frustrating side reaction in palladium-catalyzed couplings.[3] It results in the replacement of a halogen atom with a hydrogen atom, consuming your starting material and generating impurities that can be difficult to separate. There are two principal mechanisms to be aware of:
-
Reaction with a Hydride Source: After the initial oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X intermediate can react with an external hydride source. Common sources include formate salts (sometimes used as bases or additives), alcohols (especially in the presence of a strong base), or even impurities within boronic acids/esters.[4][5][6] This forms an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.
-
β-Hydride Elimination Pathway: This pathway is particularly relevant in Buchwald-Hartwig aminations and Suzuki couplings involving certain bases.[7] For instance, when using alkoxide bases (e.g., NaOtBu), the base can react with the Ar-Pd(II)-X complex to form a palladium-alkoxide species. If the alkoxide has β-hydrogens (like ethoxide or even tert-butoxide via a more complex activation), it can undergo β-hydride elimination to generate a palladium-hydride intermediate (L₂Pd(H)X). This palladium-hydride can then react with another molecule of the starting material to produce the dehalogenated product.
Understanding these pathways is critical for rational troubleshooting. The key is to select reaction components (ligands, bases, solvents) that favor the desired productive catalytic cycle over these off-cycle dehalogenation pathways.
Troubleshooting Guide: Specific Issues
Problem 1: "I am attempting a Suzuki coupling at the 3-iodo position, but I am getting significant (>20%) formation of the 3-H (deiodinated) product. How can I fix this?"
This is a classic case where the rate of dehalogenation is competitive with the rate of transmetalation or reductive elimination. The goal is to accelerate the productive steps of the catalytic cycle relative to the undesired dehalogenation pathway.
Root Cause Analysis & Solutions:
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be sluggish. If this step is slow, the Ar-Pd-I intermediate has more time to encounter a hydride source and undergo dehalogenation.[8]
-
Solution: Switch to a milder, non-coordinating base. Strong bases like NaOtBu can be problematic. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to promote transmetalation without generating significant hydride species. The presence of water (e.g., using K₃PO₄ • H₂O or adding 2-5% water to the solvent) can also accelerate the hydrolysis of boronic esters and facilitate transmetalation.
-
-
Unfavorable Ligand Choice: The ligand sphere around the palladium atom dictates its reactivity. Ligands that are not sufficiently electron-donating or are sterically hindered can slow down the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(tBu)₃) classes are designed to promote fast reductive elimination.[9] This ensures that once the Ar-Pd-R intermediate is formed, it rapidly collapses to the desired product, minimizing the lifetime of intermediates that could lead to side reactions.
-
-
High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including dehalogenation. Often, forcing conditions are used to drive a sluggish reaction to completion, inadvertently increasing byproduct formation.
-
Solution: Decrease the reaction temperature. For a highly reactive C-I bond, reactions can often be run at temperatures from room temperature to 60 °C. A well-chosen catalyst system should not require high heat for this initial coupling.
-
Recommended Starting Conditions for Selective C-I Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | Promotes rapid oxidative addition and reductive elimination. |
| Base | K₃PO₄ (3 equivalents) | Mild, effective for transmetalation, low dehalogenation risk. |
| Solvent | 1,4-Dioxane / 5% H₂O | Aprotic polar solvent, water aids transmetalation. |
| Temperature | 50-60 °C | Sufficient to drive the reaction without promoting side reactions. |
Problem 2: "I successfully coupled at the 3-iodo position. Now, when I try a Sonogashira coupling at the 7-bromo position, I am observing significant debromination. What should I change?"
Coupling at the C-Br bond requires more energy than at the C-I bond, meaning higher temperatures or more active catalysts are needed. This inherently increases the risk of dehalogenation. The Sonogashira reaction, in particular, can be sensitive.
Root Cause Analysis & Solutions:
-
Copper Co-catalyst Issues: The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI). While effective, copper can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling) and potentially contribute to catalyst decomposition pathways that lead to dehalogenation.
-
Solution: Try a copper-free Sonogashira protocol.[10] These methods often rely on more sophisticated palladium/ligand systems and a suitable amine base (like pyrrolidine or diisopropylamine) that can facilitate the catalytic cycle without copper. This often provides a cleaner reaction profile.
-
-
Base and Solvent Choice: The amine base in a Sonogashira reaction is not just a proton scavenger; it's a crucial part of the catalytic cycle.[11] Some bases or solvents can act as hydrogen donors at elevated temperatures.
-
Solution: Use a bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure your solvent is rigorously degassed and anhydrous. Aprotic solvents like THF, Dioxane, or Toluene are preferred over alcohols.
-
-
High Temperature & Long Reaction Time: Pushing the reaction too hard for too long is a primary cause of debromination.
-
Solution: Optimize for the lowest effective temperature. Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, work up the reaction. Prolonged heating after completion will only serve to increase byproduct formation.
-
Recommended Protocol for Selective C-Br Sonogashira Coupling:
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Times for Functionalizing 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of selectively functionalizing this trihalogenated heterocyclic scaffold. Our focus is on optimizing reaction conditions to achieve desired product outcomes efficiently and with high yields.
The 7-azaindazole (pyrazolo[4,3-b]pyridine) core is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1] The presence of three distinct halogen atoms—iodine, bromine, and chlorine—at the C3, C7, and C5 positions, respectively, offers a versatile platform for sequential and site-selective functionalization through various cross-coupling reactions. However, achieving this selectivity can be challenging. This guide provides a structured approach to overcoming common experimental hurdles.
Understanding the Reactivity Landscape
The key to successfully functionalizing this molecule lies in exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[2] This inherent difference allows for a stepwise functionalization strategy, typically starting with the most reactive C-I bond at the C3 position.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Lack of Regioselectivity – Multiple Halogens Reacting Simultaneously
Scenario: You are targeting the functionalization of the C3-iodo position, but you observe a mixture of products where the bromine or even the chlorine has also reacted.
Probable Causes:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Br and C-Cl bonds.
-
Highly Active Catalyst System: Certain palladium catalysts and ligands are so active that they can facilitate the reaction of less reactive halogens, even under milder conditions.
-
Incorrect Stoichiometry: Using a large excess of the coupling partner and/or catalyst can drive the reaction to completion at multiple sites.
Solutions & Optimization Strategies:
-
Temperature and Time Control:
-
Start with reactions at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to selectively target the C-I bond.[3]
-
Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Catalyst and Ligand Selection:
-
For initial C-I functionalization, a standard catalyst like Pd(PPh₃)₄ may be sufficient and less likely to activate the C-Br bond compared to more advanced catalyst systems.[2]
-
If a more active catalyst is needed, consider using a lower catalyst loading (e.g., 1-2 mol%).
-
-
Stoichiometry:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of your coupling partner to favor mono-functionalization.
-
| Parameter | Recommendation for C3-Iodo Selectivity |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | Monitor closely; quench upon consumption of starting material |
| Catalyst | Start with less active systems like Pd(PPh₃)₄ |
| Coupling Partner | 1.1 - 1.2 equivalents |
Problem 2: Low or No Yield at the Desired Position
Scenario: You are attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at a specific halogen, but you observe either no reaction or very low conversion.
Probable Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific coupling reaction or substrate. Bulky, electron-rich ligands are often required for less reactive halides.[2]
-
Incorrect Base: The base is crucial for the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[4][5]
-
Poor Substrate/Reagent Quality: Impurities in the starting material, coupling partner, or solvent can inhibit the catalyst.
-
For C5-Chloro functionalization: The C-Cl bond is the least reactive and often requires more forcing conditions and specialized catalyst systems.
Solutions & Optimization Strategies:
-
Catalyst Activation and Choice:
-
Use a well-defined Pd(0) source or a reliable precatalyst. For challenging couplings, especially at the C-Cl position, consider using advanced Buchwald or Hartwig precatalysts.[6]
-
Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
Ligand Selection:
-
For Suzuki reactions, consider ligands like SPhos or XPhos, especially for C-Br and C-Cl couplings.
-
For Buchwald-Hartwig aminations, the choice of ligand is highly dependent on the amine. Consult literature for specific recommendations for similar heterocyclic systems.[5]
-
-
Base Optimization:
-
For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can depend on the boronic acid derivative used.
-
For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[4]
-
-
Reaction Conditions for C5-Chloro Coupling:
-
Higher temperatures (e.g., 100-120 °C) are typically required.
-
Employ a highly active catalyst system, such as those with bulky biarylphosphine ligands.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: Side Reactions – Hydrodehalogenation
Scenario: Instead of the desired coupled product, you isolate a significant amount of the starting material where the target halogen has been replaced by a hydrogen atom.
Probable Causes:
-
Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation of the organopalladium intermediate.
-
Decomposition of Boronic Acids (in Suzuki reactions): Protodeboronation can lead to the formation of arenes, which can then participate in side reactions.
-
Certain Bases and Solvents: Some bases or solvents can promote the formation of palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.
Solutions & Optimization Strategies:
-
Strictly Anhydrous Conditions:
-
Thoroughly dry all glassware and reagents.
-
Use anhydrous, degassed solvents.
-
-
Stable Boronic Acid Derivatives:
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than boronic acids.[7]
-
-
Careful Selection of Reaction Components:
-
Screen different bases. In some cases, weaker bases like K₃PO₄ may be preferable to stronger ones.
-
If hydrodehalogenation is a persistent issue, consider changing the solvent system.
-
Frequently Asked Questions (FAQs)
Q1: In what order should I functionalize the three halogen positions?
A1: The most logical and commonly successful strategy is to functionalize in the order of reactivity: C3-Iodo, then C7-Bromo, and finally C5-Chloro. This allows for the use of progressively more forcing reaction conditions without affecting the previously installed functional groups.
dot
Caption: Recommended sequential functionalization strategy.
Q2: Can I use a metal-halogen exchange reaction on this substrate?
A2: Yes, lithium-halogen exchange is a viable strategy, particularly for the more reactive iodo and bromo positions.[8] The exchange rate generally follows the trend I > Br > Cl.[9] This method allows for the introduction of a wide range of electrophiles. However, careful temperature control (typically very low temperatures, e.g., -78 °C) is crucial to avoid side reactions, such as the deprotonation of the pyrazole N-H. It is highly recommended to protect the N-H proton before attempting a lithium-halogen exchange.
Q3: What are the typical reaction times I should expect?
A3: Reaction times can vary significantly depending on the specific coupling partners, catalyst system, and temperature.
-
C3-Iodo functionalization: Can be complete in as little as 1-4 hours at room temperature to 60 °C.
-
C7-Bromo functionalization: May require 4-12 hours at elevated temperatures (e.g., 80-100 °C).
-
C5-Chloro functionalization: Often requires longer reaction times, potentially 12-24 hours, at high temperatures (e.g., >100 °C).
It is always best to monitor the reaction progress to determine the optimal time.
Q4: How can I avoid N-arylation or N-alkylation of the pyrazole ring?
A4: The pyrazole N-H is acidic and can react with certain reagents, especially under basic conditions. To prevent this, it is often advisable to protect the pyrazole nitrogen before carrying out cross-coupling reactions. Common protecting groups include para-methoxybenzyl (PMB), tert-butyloxycarbonyl (Boc), or tetrahydropyranyl (THP). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Experimental Protocols: Starting Points for Optimization
The following are generalized, starting-point protocols. They should be optimized for each specific substrate combination.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
-
To an oven-dried flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 equiv.) followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction, and proceed with standard aqueous workup and purification.
Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Bromo Position (after C3 functionalization)
-
To an oven-dried reaction vial, add the C3-functionalized 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), a suitable palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), the corresponding ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.
-
Seal the vial and add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 equiv.).
-
Heat the reaction to 80-110 °C and stir for 4-12 hours, monitoring progress.
-
After cooling, quench the reaction and follow with an appropriate workup and purification procedure.
References
- Buchwald-Hartwig Amin
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald–Hartwig amin
- The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithi
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.).
- Optimization of the Reaction Conditions for C-N Coupling. (n.d.).
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Optimization of reaction conditions. (n.d.).
- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (2018).
- Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. (n.d.). Benchchem.
- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013). BYU ScholarsArchive.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction: Pharmacophores to Donor‐Acceptor Type Multi‐Luminescent Fluorophores. (n.d.).
- Data-Driven Reagent Selection for Empirical Reaction Optimiz
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- Metal–halogen exchange. (n.d.). Wikipedia.
- CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.).
- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
- Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. (n.d.).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. (2025).
- lithium halogen exchange #1 revised. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Reactions of Halogen
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (n.d.). Benchchem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.).
- This compound (1 x 250 mg). (n.d.). Reagentia.
- Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. (n.d.).
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány.
- Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Pyrazolo[4,3-d]thiazole Compounds. (n.d.). Benchchem.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society.
- Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. (n.d.). PubMed Central.
Sources
- 1. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Polyhalogenated Heterocycle Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving polyhalogenated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling positional selectivity. The following content, structured in a question-and-answer format, provides in-depth analysis of common problems, explains the underlying chemical principles, and offers field-proven protocols to resolve these issues.
Part 1: General Principles & Initial Diagnosis
This section addresses the foundational questions that arise when an unexpected regiochemical outcome is observed.
FAQ 1: My reaction is producing a mixture of regioisomers. What are the first steps in troubleshooting?
Observing a mixture of regioisomers indicates that the energy barriers for the reaction at different halogenated positions are too similar under your current conditions. The first step is to systematically diagnose the root cause.
Answer:
A logical troubleshooting workflow is essential. Before modifying reaction conditions randomly, you must first understand the fundamental forces at play and confirm the identity of your products.
-
Confirm Isomer Structures: Absolutely confirm the identity and ratio of the isomers. Ambiguous characterization leads to flawed troubleshooting. A detailed analytical protocol is provided in this guide.
-
Analyze the Substrate's Intrinsic Properties: The inherent electronic and steric properties of your polyhalogenated heterocycle are the primary drivers of selectivity.
-
Electronic Effects: In many nitrogen-containing heterocycles like pyridines and pyrimidines, positions α (C2/C6) and γ (C4) to the nitrogen are electron-deficient.[1][2] This makes them more susceptible to nucleophilic attack in SNAr reactions and oxidative addition in cross-coupling reactions.[1][3] A simple guide predicts that in cross-coupling, the most reactive site often corresponds to the most downfield proton in the 1H NMR spectrum of the non-halogenated parent heterocycle.[4]
-
Steric Effects: Evaluate the steric environment around each halogen. Bulky substituents adjacent to a halogen can hinder the approach of a catalyst or nucleophile, directing the reaction to a less crowded site.[5][6]
-
-
Review Your Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can often override the substrate's intrinsic preferences. For instance, in palladium-catalyzed couplings, bulky, electron-rich phosphine ligands can dramatically alter regioselectivity compared to standard ligands like PPh3.[7][8]
The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting regioselectivity.
FAQ 2: How can I reliably determine the regiochemical outcome of my reaction?
Answer:
Unequivocal structure determination is non-negotiable. Relying on a single analytical technique can be misleading. A multi-pronged approach is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1H NMR: The coupling patterns (splitting) and coupling constants (J-values) of the remaining protons on the heterocyclic ring provide definitive connectivity information.
-
Nuclear Overhauser Effect (NOE): 1D or 2D NOESY/ROESY experiments show through-space correlations between protons, which is invaluable for confirming which substituent is adjacent to which proton. For example, an NOE between the protons of a newly introduced aryl group and a proton on the heterocycle can confirm the site of substitution.
-
Heteronuclear Correlation (HMBC/HSQC): These 2D NMR experiments correlate protons with carbons, providing unambiguous proof of the C-H and C-C connectivities in the product.
-
-
Mass Spectrometry (MS): While MS confirms the molecular weight (and thus, successful mono-substitution), it generally cannot distinguish between regioisomers. However, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues.
-
X-ray Crystallography: This is the gold standard. If you can grow a suitable crystal of your product, a single-crystal X-ray structure provides absolute proof of regiochemistry.
-
Infrared (IR) Spectroscopy: While less common for this purpose, IR can sometimes distinguish isomers, particularly substitution patterns on aromatic rings which give characteristic fingerprint region absorptions.[9]
A summary of analytical techniques is presented below.
| Technique | Information Provided | Confidence Level | Notes |
| 1D 1H NMR | Coupling constants (J-values), chemical shifts. | High | Often sufficient for simple systems. |
| 2D NOESY/ROESY | Through-space proton-proton correlations. | Very High | Gold standard for confirming proximity. |
| 2D HMBC | Long-range proton-carbon correlations. | Very High | Confirms the carbon skeleton connectivity. |
| X-ray Crystallography | Absolute 3D structure. | Absolute | Requires a single crystal of suitable quality. |
| LC-MS | Molecular weight, retention time. | Low (for regiochemistry) | Useful for quantifying isomer ratios. |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is one of the most common areas where regioselectivity issues arise. The outcome of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is a delicate balance of multiple factors.[1][10]
FAQ 3: My Suzuki coupling on a 2,4-dihalopyridine is giving the wrong isomer. Why, and how can I control it?
Answer:
This is a classic problem where the "expected" reactivity can be inverted. For 2,4-dihalopyridines, the C2 position is generally considered more electrophilic and thus more reactive towards oxidative addition with a Pd(0) catalyst.[1][8] However, several factors can override this intrinsic preference and lead to selective reaction at C4.
The Underlying Causality:
The regioselectivity is determined by the relative activation energies of the oxidative addition step at each C-X bond. This is governed by a subtle interplay between:
-
Substrate Electronics: The C2 position is α to the nitrogen, making it highly electron-deficient and typically the kinetically favored site for oxidative addition with standard catalysts like Pd(PPh3)4.[1][7]
-
Ligand Sterics: This is the most powerful tool for overriding the intrinsic electronic preference. Large, bulky phosphine ligands (e.g., P(t-Bu)3, QPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can sterically block the more crowded C2 position, forcing the palladium catalyst to react at the less hindered C4 position.[7][11]
-
Ligand-Palladium Ratio: For some systems, like 2,4-dibromopyridine, even with PPh3, a low ligand-to-palladium ratio (≤2.5:1) can favor C4 selectivity, potentially by promoting different active catalytic species.[11] Conversely, a higher ratio (≥3:1) restores the "normal" C2 selectivity.[11][12]
Caption: Ligand choice dictates electronic vs. steric control.
Troubleshooting Protocol:
If you are observing undesired C2 selectivity and want C4, or vice-versa, perform a ligand screen.
| Ligand Type | Typical Selectivity on 2,4-Dihalopyridines | Controlling Factor | Reference |
| PPh3, dppf | C2 (Conventional) | Electronic | [7][8] |
| P(t-Bu)3, XPhos, QPhos | C4 (Unconventional) | Steric | [7][11] |
| Xantphos | C4 (Unconventional) | Steric / Bite Angle | [11] |
| IPr (NHC Ligand) | C4 (Unconventional) | Steric | [11] |
Actionable Steps:
-
To favor C4-substitution: Switch from Pd(PPh3)4 or Pd(dppf)Cl2 to a catalyst system using a bulky, electron-rich monophosphine ligand like P(t-Bu)3 or XPhos, or an NHC ligand like IPr.
-
To favor C2-substitution: Ensure you are using a less hindered ligand like PPh3 and a sufficiently high ligand-to-palladium ratio (e.g., 4:1).
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are governed by the stability of the intermediate Meisenheimer complex.
FAQ 4: My SNAr reaction on 2,4-dichloropyrimidine favors C4 substitution. Why is this, and can I reverse it?
Answer:
This is the generally expected and observed outcome. For polyhalogenated pyrimidines and pyridines, SNAr reactions typically occur preferentially at the C4 (para) position over the C2 (ortho) position.[3][13][14]
The Underlying Causality:
The regioselectivity of SNAr is dictated by the stability of the anionic σ-complex (Meisenheimer complex) formed during the rate-determining nucleophilic attack.
-
Electronic Stabilization: When a nucleophile attacks the C4 position of a pyridine or pyrimidine ring, the resulting negative charge can be delocalized onto the ring nitrogen atom through resonance.[2] This provides significant stabilization. Attack at C2 also allows for this delocalization. However, attack at other positions (like C3 or C5) does not permit the negative charge to reside on the electronegative nitrogen, resulting in a much less stable intermediate.
-
C4 vs. C2 Preference: While both C2 and C4 attacks are electronically favorable, the C4 position is often preferred. This can be attributed to a combination of factors, including potentially more favorable delocalization pathways and reduced steric hindrance compared to the C2 position, which is flanked by the nitrogen atom. For 2,4-dichloropyrimidine, the reaction at the C4-position is consistently favored.[3][13]
Caption: Stability of the Meisenheimer complex dictates SNAr regioselectivity.
Can this be reversed?
Reversing this intrinsic preference is extremely challenging and often not possible via a standard SNAr mechanism. If C2-functionalization is required, a change in strategy is usually necessary:
-
Switch to Cross-Coupling: Employ a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using non-sterically demanding ligands (like PPh3) which favor the electronically activated C2 position.
-
Directed Ortho Metalation (DoM): If other functional groups are present, a directed metalation strategy followed by quenching with an electrophile can provide access to otherwise difficult-to-make isomers.
Part 4: Troubleshooting Metalation Reactions
Regioselective metalation followed by electrophilic quench is a powerful alternative for functionalization.
FAQ 5: I'm attempting a regioselective Br/Mg exchange on a dibromopyridine, but I'm getting a mixture. How can I improve selectivity?
Answer:
Halogen-metal exchange reactions, particularly with Grignard or organolithium reagents, are sensitive to both electronic and steric factors, as well as coordination effects. Achieving high selectivity on polyhalogenated heterocycles requires careful tuning of the reagents and conditions.
The Underlying Causality:
The regioselectivity is determined by which bromine is more readily exchanged. This depends on:
-
Acidity of the α-Proton: The protons adjacent to the halogen are the most acidic. The kinetic acidity is often highest at the position α to the nitrogen (C2/C6). Metalating agents can be directed by this acidity.
-
Coordination Effects: The nitrogen heteroatom can act as a directing group, coordinating to the metal (Li or Mg) and delivering the reagent to the proximal halogen. This often favors exchange at the C2 position.
-
Additives: The addition of salts like LiCl (to form "Turbo-Grignard" reagents like i-PrMgCl·LiCl) can break up oligomeric aggregates of the Grignard reagent, increasing reactivity and sometimes altering selectivity.[15] More powerfully, the addition of Lewis basic additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can finely tune the regioselectivity of Br/Mg exchange on substrates like dibromopyridines.[16][17]
Troubleshooting Protocol:
If you are getting poor selectivity in a Br/Mg exchange:
-
Use a Modern Reagent System: Employ a bimetallic system like sBu2Mg·2LiOR or i-PrMgCl·LiCl.[15][16] These are often more effective and selective than traditional Grignard reagents.
-
Screen Lewis Base Additives: The addition of a coordinating amine like PMDTA can dramatically influence the regioselectivity.[16] Perform a small screen with and without PMDTA to see how it affects the isomer ratio.
-
Control Temperature: These reactions are often performed at low temperatures (-78 °C to 0 °C) to prevent side reactions and improve kinetic selectivity. Ensure your temperature control is rigorous.
-
Consider Inverse Addition: Adding the substrate solution slowly to the metalating agent can sometimes improve selectivity by maintaining a low concentration of the substrate.[15]
Part 5: Key Experimental Protocols
Protocol 1: General Ligand Screening for Regiocontrol in Suzuki-Miyaura Coupling
Objective: To determine the optimal ligand for achieving desired regioselectivity (e.g., C4 vs. C2 arylation of a 2,4-dihalopyridine).
Methodology:
-
Setup: In parallel reaction vials under an inert atmosphere (N2 or Ar), add your dihalopyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different pre-catalyst or a combination of a palladium source (e.g., Pd2(dba)3, 2 mol %) and a specific ligand (4.4 mol %).
-
Vial 1 (Control): Pd(PPh3)4 (5 mol %)
-
Vial 2 (Bulky Monophosphine): Pd2(dba)3 + XPhos
-
Vial 3 (Bulky Monophosphine): Pd2(dba)3 + P(t-Bu)3
-
Vial 4 (Bidentate): Pd(dppf)Cl2 (5 mol %)
-
Vial 5 (NHC): Pd-PEPPSI-IPr (5 mol %)
-
-
Reaction: Add anhydrous solvent (e.g., 1,4-dioxane or toluene), seal the vials, and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of C4:C2 regioisomers.
-
Optimization: Scale up the condition that provides the best selectivity and yield for the desired isomer.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central, National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
-
Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. ResearchGate. [Link]
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. ResearchGate. [Link]
-
Difference Between Electronic and Steric Effects. Pediaa.com. [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. [Link]
-
Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? Stack Exchange. [Link]
-
Stereoelectronic effect. Wikipedia. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Royal Society of Chemistry. [Link]
-
The direct C–H halogenations of indoles. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PubMed Central, National Institutes of Health. [Link]
-
Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. National Institutes of Health. [Link]
-
Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. ResearchGate. [Link]
-
C−H halogenation (Cl/Br/I) of indoles under transition metal‐free condition. ResearchGate. [Link]
-
Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. ResearchGate. [Link]
-
C H Activation of Indoles. ResearchGate. [Link]
-
Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Royal Society of Chemistry. [Link]
-
(PDF) Regioselectivity in Hetero Diels–Alder Reactions. ResearchGate. [Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Royal Society of Chemistry. [Link]
-
Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]
-
Selective metalation of phenol-type proligands for preparative organometallic chemistry. Royal Society of Chemistry. [Link]
-
Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester. Eclética Química Journal. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. differencebetween.com [differencebetween.com]
- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective Metalation and Additions [sigmaaldrich.com]
- 16. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
stability of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine under basic conditions
Welcome to the technical support center for 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this polyhalogenated heterocyclic compound, particularly concerning its stability under basic conditions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses fundamental questions regarding the chemical behavior of this compound in the presence of basic reagents.
Q1: What are the primary stability concerns when using this compound with bases?
The primary stability issue arises from the susceptibility of the electron-deficient pyrazolo[4,3-b]pyridine core to Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring, being a π-deficient aromatic system, is activated towards attack by nucleophiles, a reactivity that is further enhanced by the presence of multiple electron-withdrawing halogen substituents.[1][2] Basic conditions, especially with nucleophilic bases, can lead to the displacement of one or more halogen atoms.
Another potential issue is dehalogenation , which may occur under certain reductive conditions or via radical pathways, although this is generally less common than SNAr in a purely basic environment. Under very harsh basic conditions, ring-opening of the pyrazolopyridine scaffold could be a possibility, though this would likely require elevated temperatures and strong bases.
Q2: Which of the halogens (Iodo, Bromo, Chloro) is the most likely to be displaced under basic conditions?
In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups is often governed by the "element effect," where the order of reactivity is typically F > Cl ≈ Br > I.[3][4] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the inductive electron-withdrawing effect of the halogen, making the carbon atom more electrophilic.[5]
However, the C-I bond is the weakest among the carbon-halogen bonds, and iodine is the most polarizable halogen. In many cases, particularly with softer nucleophiles, the C-I bond can be the most labile. Given the positions of the halogens in this compound, the iodo group at the 3-position is predicted to be the most reactive. This is due to a combination of factors:
-
Activation by the Pyridine Nitrogen: The 3-position is ortho to one of the pyrazole nitrogens and meta to the pyridine nitrogen, influencing its electronic environment.
-
Fused Ring Electronics: The electronic nature of the fused pyrazole ring system contributes to the overall reactivity.
-
Bond Strength: The inherent weakness of the C-I bond compared to C-Br and C-Cl bonds makes it a better leaving group in terms of bond cleavage.
Therefore, you should anticipate preferential substitution at the 3-position (iodo) when using nucleophilic bases.
Q3: What types of bases are most likely to cause degradation or side reactions?
The type of base used is critical in determining the stability of this compound. Bases can be broadly categorized as follows:
-
Strong, Nucleophilic Bases: (e.g., sodium methoxide, sodium ethoxide, amines like piperidine or pyrrolidine). These bases are highly likely to act as nucleophiles and participate in SNAr reactions, leading to the displacement of one or more halogens.
-
Strong, Non-Nucleophilic Bases: (e.g., DBU, DBN, LiHMDS, NaHMDS). These sterically hindered bases are less likely to act as nucleophiles. Their primary role will be to deprotonate the N-H of the pyrazole ring. The resulting anion may have different reactivity, and this approach can be used to avoid SNAr if N-deprotonation is the desired outcome.
-
Weak, Non-Nucleophilic Bases: (e.g., potassium carbonate, cesium carbonate, triethylamine). While generally safer, these bases can still promote SNAr reactions, especially at elevated temperatures in polar aprotic solvents like DMF or DMSO. Their effectiveness will depend on the nucleophilicity of other species present in the reaction mixture.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions involving this compound under basic conditions.
Issue 1: My reaction shows multiple new spots on TLC/LC-MS, suggesting product degradation.
-
Possible Cause: Nucleophilic Aromatic Substitution (SNAr)
-
Diagnostic Check: Analyze the mass spectrum of your reaction mixture. Look for masses corresponding to the starting material where one or more halogens have been replaced by your base or solvent molecules (e.g., +OMe for methoxide, +NEt2 for diethylamine).
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often highly temperature-dependent. Reducing the temperature can significantly decrease the rate of substitution.
-
Use a Weaker Base: If possible, switch to a weaker base such as K2CO3 or an organic amine base like triethylamine.
-
Employ a Non-Nucleophilic Base: If the goal is deprotonation, use a sterically hindered, non-nucleophilic base like DBU or NaH.
-
Protect the N-H Group: Protection of the pyrazole nitrogen can sometimes modulate the reactivity of the ring system.
-
-
-
Possible Cause: Dehalogenation
-
Diagnostic Check: In your mass spectrum, look for peaks corresponding to the loss of I (M-127), Br (M-79/81), or Cl (M-35/37).
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove oxygen, which can sometimes initiate radical processes.
-
Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Low or no yield of the desired product, with starting material consumed.
-
Possible Cause: The starting material is undergoing rapid decomposition via SNAr.
-
Troubleshooting Steps:
-
Monitor Early Time Points: Take aliquots of your reaction at very early stages (e.g., 5-10 minutes) to observe the rate of consumption of the starting material.
-
Refer to "Issue 1" Troubleshooting: The strategies for mitigating SNAr are directly applicable here.
-
-
-
Possible Cause: N-H Deprotonation leads to an unreactive or undesired reaction pathway.
-
Diagnostic Check: The reaction may stall after the addition of base, with no further conversion to the desired product.
-
Troubleshooting Steps:
-
N-Protection: Consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., SEM, Boc) before introducing the basic conditions. This can prevent the formation of the N-anion and alter the course of the reaction.
-
-
Part 3: Experimental Protocols and Data
Protocol 1: Screening for Base Compatibility
This protocol outlines a method for quickly assessing the stability of this compound with a range of bases.
-
Setup: In separate vials, dissolve a small amount of the pyrazolopyridine (e.g., 5 mg) in a suitable solvent (e.g., 0.5 mL of DMF or NMP).
-
Base Addition: To each vial, add one equivalent of a different base (e.g., K2CO3, DBU, NaOMe, piperidine).
-
Reaction Conditions: Stir the vials at room temperature. Monitor by TLC or LC-MS after 1 hour.
-
Temperature Increase: If no reaction is observed, gradually increase the temperature (e.g., to 50 °C, then 80 °C) and continue monitoring at regular intervals.
-
Analysis: Compare the chromatograms to identify which bases and conditions lead to the consumption of the starting material and the formation of byproducts.
Data Presentation
Table 1: Predicted Reactivity of Halogens in SNAr on this compound
| Position | Halogen | Relative C-X Bond Strength | Inductive Effect | Predicted Reactivity in SNAr | Rationale |
| 3 | Iodo | Weakest | Weakest | Highest | Weak C-I bond and high polarizability often favor substitution, despite lower inductive effect. |
| 7 | Bromo | Intermediate | Intermediate | Intermediate | C-Br bond is stronger than C-I. Reactivity will depend on the specific nucleophile and conditions. |
| 5 | Chloro | Strongest | Strongest | Lowest | Strong C-Cl bond and the position relative to the nitrogen atoms make it the least likely to be displaced. |
Table 2: Recommended Bases for Different Transformations
| Desired Transformation | Recommended Base Class | Examples | Caution |
| N-H Deprotonation | Strong, Non-Nucleophilic | NaH, LiHMDS, DBU | Ensure anhydrous conditions. |
| Mild Basic Conditions | Weak, Non-Nucleophilic | K2CO3, Cs2CO3, Et3N | Can still promote SNAr at elevated temperatures. |
| Nucleophilic Substitution | Strong, Nucleophilic | NaOMe, Piperidine | Expect reaction at the 3-iodo position first. Control stoichiometry and temperature carefully. |
Part 4: Visualizations
Potential SNAr Pathways
Caption: Potential nucleophilic aromatic substitution pathways.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common experimental issues.
Part 5: References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health. [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024, November 11). Royal Society of Chemistry. [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Analytical Characterization of Poly-functionalized Pyrazolopyridines
Welcome to the technical support center for the analytical characterization of poly-functionalized pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important class of heterocyclic compounds. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their structural diversity, arising from varied functionalization, presents unique analytical hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established analytical principles and practical, field-proven experience to ensure scientific integrity and accelerate your research.
Section 1: Chromatographic Challenges & Solutions
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are workhorse techniques for the purification and quantification of pyrazolopyridine derivatives. However, their inherent polarity and potential for secondary interactions can lead to frustrating chromatographic issues.[4][5]
Frequently Asked Questions (FAQs) - Chromatography
Question 1: Why am I seeing severe peak tailing with my pyrazolopyridine compound, even on a C18 column?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazolopyridines is often a result of strong interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the silica-based stationary phase.[5] This is a common issue that can compromise resolution and quantification.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase to compete with your analyte for interaction with the silanol groups. Triethylamine (TEA) or diethylamine (DEA) at concentrations of 0.1-0.5% (v/v) are common choices.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your compound's most basic functional group. For many pyrazolopyridines, operating in a slightly acidic mobile phase (e.g., pH 3-4 with formic or acetic acid) can protonate the basic nitrogens, leading to more consistent interactions and improved peak shape. However, be mindful of the column's pH stability range (typically pH 2-8 for silica-based columns).[4]
-
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer alternative selectivities and reduce silanol interactions.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[5] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Question 2: I'm struggling to separate regioisomers of my substituted pyrazolopyridine. What strategies can I employ?
Answer: The separation of regioisomers is a common challenge due to their similar physicochemical properties.[6] A systematic approach to method development is crucial for achieving baseline resolution.
Method Development Protocol for Isomer Separation:
-
Initial Screening: Start with a generic gradient method on a high-resolution C18 column (e.g., sub-2 µm particle size). A typical starting gradient could be 5-95% acetonitrile in water with 0.1% formic acid over 15-20 minutes. This will give you an initial indication of the separation feasibility.
-
Optimize Organic Modifier: If the initial screen shows partial separation, try changing the organic modifier. Methanol often provides different selectivity compared to acetonitrile and can sometimes resolve closely eluting peaks. You can also try ternary gradients (e.g., water/acetonitrile/methanol).
-
Vary the Stationary Phase: As mentioned above, different stationary phases can offer unique selectivities. Phenyl-hexyl columns can be particularly effective for separating aromatic isomers due to π-π interactions. Chiral stationary phases are essential for separating enantiomers.[6]
-
Temperature Effects: Adjusting the column temperature can influence selectivity.[4] Try running the separation at both elevated (e.g., 40-50 °C) and sub-ambient temperatures to see the effect on resolution.
-
Fine-Tuning the Gradient: If you have partial separation, a shallower gradient around the elution time of your isomers will increase the resolution.
Table 1: Recommended Starting HPLC/UPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or Phenyl-Hexyl, <3 µm | Minimizes silanol interactions and provides high efficiency. Phenyl-Hexyl offers alternative selectivity for aromatic isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides protons to ensure consistent ionization of basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid/Acetic Acid | Acetonitrile is a good first choice; methanol offers different selectivity. |
| Gradient | Start with a broad gradient (e.g., 5-95% B over 15 min) | Efficiently screens for the appropriate elution conditions. |
| Flow Rate | 0.3 - 0.5 mL/min for UPLC; 0.8 - 1.2 mL/min for HPLC | Standard flow rates for typical column dimensions. |
| Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. Can be varied to affect selectivity. |
| Detector | UV/Vis (Diode Array Detector recommended) | A DAD allows for the monitoring of multiple wavelengths and assessment of peak purity. |
Section 2: Mass Spectrometry - Unraveling Fragmentation and Confirming Identity
Mass spectrometry (MS) is indispensable for determining the molecular weight and empirical formula of your pyrazolopyridine derivatives. Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Question 1: I'm having difficulty obtaining a strong molecular ion peak for my compound using Electrospray Ionization (ESI). What could be the issue?
Answer: While ESI is generally well-suited for polar, nitrogen-containing compounds, several factors can affect ionization efficiency.
Troubleshooting Steps:
-
Solvent System Compatibility: Ensure your LC mobile phase is compatible with ESI. Non-volatile buffers like phosphate are detrimental. Stick to volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.
-
Ionization Mode: Pyrazolopyridines, with their basic nitrogen centers, are typically best analyzed in positive ion mode ([M+H]⁺). If your compound has acidic functional groups (e.g., carboxylic acids, phenols), also try negative ion mode ([M-H]⁻).
-
Source Parameter Optimization:
-
Capillary Voltage: This is a critical parameter. Systematically vary the capillary voltage to find the optimal setting for your compound.
-
Gas Flow and Temperature: The nebulizing gas flow and drying gas temperature need to be optimized to ensure efficient desolvation without causing thermal degradation of your analyte.
-
-
Adduct Formation: Your molecular ion may be present as various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). If you see peaks at M+23, M+39, or M+18, this is a likely cause. Ensure high-purity solvents and glassware to minimize sodium and potassium contamination.
Question 2: How can I interpret the fragmentation pattern of my poly-functionalized pyrazolopyridine to confirm its structure?
Answer: The fragmentation of pyrazolopyridines and related heterocycles often involves characteristic losses from the fused ring system and cleavage of substituent groups.[7][8][9]
Common Fragmentation Pathways:
-
Loss of HCN or N₂: Cleavage of the pyrazole ring can lead to the neutral loss of HCN (27 Da) or N₂ (28 Da).[9]
-
Pyridine Ring Opening: The pyridine ring can also undergo cleavage, often with the loss of small molecules related to its substituents.
-
Side Chain Fragmentation: The fragmentation will be heavily influenced by the nature of the functional groups attached to the core. For example, esters may show a loss of the alkoxy group, while amides can cleave at the amide bond.[10][11]
Experimental Workflow for Structure Confirmation:
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit [scilit.com]
- 8. science24.com [science24.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectra of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for the novel compound 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine . As experimental data for this specific molecule is not yet publicly available, this guide leverages established principles of NMR spectroscopy and empirical data from structurally related analogues to provide a robust forecast of its spectral characteristics. This predictive framework will serve as an invaluable tool for researchers in identifying this molecule and understanding the electronic effects of its halogen substituents.
The 1H-Pyrazolo[4,3-b]pyridine Scaffold
The parent 1H-pyrazolo[4,3-b]pyridine ring system is a bicyclic heteroaromatic structure. The numbering convention, crucial for the assignment of NMR signals, is as follows:
Figure 1: Numbering of the 1H-pyrazolo[4,3-b]pyridine core.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of the title compound is expected to exhibit two signals in the aromatic region, corresponding to the protons at the C6 and H1 positions, and a broad signal for the N-H proton. The predicted chemical shifts are based on the analysis of substituent effects on the parent pyrazolo[4,3-b]pyridine scaffold.
Substituent Effects on the Pyridine Ring:
The pyridine ring of the parent scaffold gives rise to a complex multiplet. In our target molecule, the presence of a bromine atom at C7 and a chlorine atom at C5 will significantly influence the chemical shift of the remaining proton at C6. Halogens exert both an inductive (-I) and a resonance (+M) effect. For chlorine and bromine, the inductive effect generally dominates, leading to a deshielding of adjacent protons.
Substituent Effects on the Pyrazole Ring:
The pyrazole ring has a proton at C3 in the unsubstituted form. The substitution with an iodine atom at this position will result in the absence of a signal for H3. The N-H proton (H1) will be present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Comparative Analysis with Known Compounds:
To refine our predictions, we can draw comparisons with the known ¹H NMR data of related compounds. For instance, the ¹H NMR spectrum of 7-bromo-1H-pyrazolo[4,3-b]pyridine in DMSO-d₆ shows a doublet for H5 at approximately 7.71 ppm and multiplets for the other pyridine protons. The introduction of a chloro group at C5 in our target molecule is expected to deshield the proton at C6 due to its electron-withdrawing nature.
Similarly, while the isomer is different, the ¹H NMR data for 3-iodo-1H-pyrazolo[3,4-b]pyridine in CDCl₃ shows the pyridine protons in the range of 7.22-8.64 ppm[1]. This further supports the prediction that the remaining proton on the pyridine ring of our target molecule will resonate in the downfield region.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 8.0 - 8.5 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen (N4) and the bromo (C7) and chloro (C5) substituents. |
| NH (H1) | 13.0 - 14.0 | br s | - | Expected to be a broad singlet in a non-protic solvent like DMSO-d₆, typical for N-H protons in pyrazole systems. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide crucial information about the carbon framework. The prediction of the chemical shifts is based on the additive effects of the halogen substituents on the parent pyrazolo[4,3-b]pyridine core.
Substituent Effects on Carbon Chemical Shifts:
-
Iodo Group at C3: The iodine atom will cause a significant upfield shift (shielding) of the C3 carbon to which it is attached, a phenomenon known as the "heavy atom effect". The chemical shift of C3 is expected to be in the range of 80-95 ppm.
-
Chloro Group at C5: The chlorine atom will cause a downfield shift (deshielding) of the C5 carbon due to its electronegativity.
-
Bromo Group at C7: Similarly, the bromine atom will deshield the C7 carbon.
-
Quaternary Carbons (C3a and C7a): The chemical shifts of these carbons will be influenced by the substituents on both rings.
Comparative Analysis with Known Compounds:
While direct ¹³C NMR data for the mono-halogenated precursors of the [4,3-b] isomer are scarce in the literature, data from related heterocyclic systems can provide valuable insights. For instance, studies on substituted pyridines and pyrazoles have established trends for halogen substituent effects[2]. Generally, the carbon directly attached to a halogen (ipso-carbon) is deshielded by chlorine and bromine, and shielded by iodine.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 80 - 95 | Shielded due to the heavy atom effect of iodine. |
| C3a | 145 - 155 | Quaternary carbon at the fusion of the two rings, influenced by all substituents. |
| C5 | 140 - 150 | Deshielded by the attached chlorine atom. |
| C6 | 115 - 125 | Influenced by the adjacent chloro and bromo substituents. |
| C7 | 125 - 135 | Deshielded by the attached bromine atom. |
| C7a | 140 - 150 | Quaternary carbon at the fusion of the two rings, influenced by all substituents. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point.
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample (20-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 2-5 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
5. 2D NMR Experiments:
To confirm the assignments, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons and confirming the overall connectivity.
Figure 2: Recommended workflow for the NMR-based structural elucidation.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and leveraging comparative data from related structures, researchers can confidently approach the synthesis and characterization of this novel compound. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which will be essential for the definitive structural assignment and for advancing research in the fields of medicinal chemistry and materials science.
References
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-430.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Polyhalogenated Kinase Inhibitors
The 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold represents a class of highly substituted, rigid heterocyclic systems of significant interest in modern drug discovery. The strategic placement of three distinct halogens (bromine, chlorine, and iodine) on this privileged core allows for fine-tuning of physicochemical properties and biological activity, often targeting protein kinases. For researchers in drug development, the ability to unambiguously confirm the structure, assess purity, and later, identify metabolites of these complex molecules is paramount.[1][2]
Mass spectrometry (MS) stands as the principal analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2] However, the simultaneous presence of bromine, chlorine, and iodine presents a unique and compelling analytical challenge. Each halogen imparts a distinct isotopic signature and influences the molecule's ionization and fragmentation behavior. This guide provides a comparative analysis of mass spectrometric approaches for these derivatives, grounded in fundamental principles and practical insights to empower researchers to select the optimal analytical strategy.
The Foundational Challenge: A Complex Isotopic Signature
The most immediate identifying feature of these molecules in a mass spectrum is their rich and complex isotopic pattern. Understanding this pattern is the first step in any analysis.
-
Iodine (I): Iodine is monoisotopic (¹²⁷I), meaning it does not contribute to isotopic complexity but adds a significant mass defect. Its presence is often inferred from a characteristic loss of 127 Da in fragmentation spectra.[3]
-
Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.5% and 49.5%, respectively).[4] This results in a characteristic "doublet" peak (M and M+2) of roughly equal intensity for any fragment containing a bromine atom.[3][5]
-
Chlorine (Cl): Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively).[4] This produces a doublet peak (M and M+2) where the M+2 peak is about one-third the intensity of the M peak.[3][5]
For the parent molecule, this compound (Exact Mass of C₆H₂BrClIN₅: 424.8308), the combination of these patterns creates a unique isotopic cluster. The presence of both Br and Cl leads to M, M+2, and M+4 peaks. The relative intensities of this cluster are a powerful diagnostic tool for confirming the presence of both halogens.[6]
| Isotopic Peak | Contributing Isotopes | Approximate Relative Intensity |
| M | ⁷⁹Br, ³⁵Cl | 100% |
| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | ~130% |
| M+4 | ⁸¹Br, ³⁷Cl | ~33% |
| A simplified theoretical isotopic distribution for the [M+H]⁺ ion. |
This signature is the first line of evidence in confirming the successful synthesis of the target compound.
Comparison of Ionization Techniques: ESI vs. APCI
The choice of ionization source is critical for generating intact molecular ions from these derivatives. The pyrazolo[4,3-b]pyridine core contains several nitrogen atoms, making it amenable to protonation. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[7]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Scientist's Rationale & Recommendation |
| Principle | Soft ionization in the liquid phase; creates charged droplets, solvent evaporates to yield gas-phase ions. | Ionization occurs in the gas phase; a corona discharge ionizes the solvent, which then protonates the analyte. | The pyrazolopyridine core is rich in basic nitrogen sites, making it an excellent candidate for protonation. ESI is generally the preferred starting point due to its soft nature, which minimizes in-source fragmentation and preserves the crucial molecular ion cluster.[8][9] |
| Analyte Polarity | Best for polar to highly polar compounds.[7] | Ideal for moderately polar to non-polar compounds.[7] | While the core is polar, extensive derivatization (e.g., adding large, lipophilic R-groups) can decrease overall polarity. For less polar derivatives, APCI may provide a stronger signal.[10] |
| Thermal Stability | Gentle; suitable for thermally labile compounds.[10] | Requires heating to vaporize the sample; not suitable for thermally unstable molecules.[10] | The pyrazolopyridine scaffold is generally stable. However, certain functional groups on derivatives could be heat-sensitive, making ESI a safer initial choice. |
| Susceptibility to Matrix Effects | More susceptible to ion suppression from salts and buffers.[10] | Generally less susceptible to matrix effects.[10] | For cleaner samples (e.g., purity assessment of a final compound), ESI is excellent. For complex matrices like plasma or tissue extracts in DMPK studies, the robustness of APCI might be advantageous. |
Verdict: For initial characterization and purity analysis of this compound derivatives, ESI in positive ion mode is the superior starting point. It is a softer technique that is well-suited to the polar, basic nature of the heterocyclic core and is most likely to yield a clean, abundant molecular ion cluster essential for confirmation.[8][11] APCI should be considered a secondary or complementary technique, particularly for less polar derivatives or when matrix effects are a significant concern.[12][13]
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
While the isotopic pattern strongly suggests the elemental composition, it does not definitively prove it. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the necessary accuracy to confirm the molecular formula.[1][14]
Nominal mass instruments measure mass to the nearest whole number (e.g., 425 Da). HRMS instruments measure mass to three or four decimal places.[4][14] This precision is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas.[15]
For our lead compound, C₆H₂BrClIN₅:
-
Monoisotopic Mass (calculated): 424.8308 Da (for ¹H₂, ¹²C₆, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁴N₅)
-
Observed [M+H]⁺: An HRMS instrument should detect the protonated molecule at 425.8381 Da .
If the measured mass is within a narrow tolerance (typically <5 ppm) of the calculated mass, it provides unequivocal confirmation of the elemental formula. This is a non-negotiable step in the characterization of any new chemical entity.[14][15]
Tandem Mass Spectrometry (MS/MS): Unlocking Structural Information
Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to elucidate the structure. In this technique, the molecular ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[16][17] The fragmentation pattern serves as a fingerprint for the molecule's structure.
For this compound, several key fragmentation pathways can be predicted:
-
Loss of Iodine: The C-I bond is the weakest of the carbon-halogen bonds. A neutral loss of 127 Da (iodine radical) is often a primary and highly characteristic fragmentation pathway.[3]
-
Loss of Halogen Acids: Elimination of HBr or HCl can also occur, though typically less readily than the loss of iodine.
-
Ring Cleavage: Fragmentation of the pyrazolopyridine ring system itself, often involving the loss of HCN or related nitrogen-containing fragments, provides further structural confirmation.[18][19]
By analyzing the MS/MS spectrum, one can confirm the connectivity of the atoms. For example, observing a fragment that has lost iodine but still retains the characteristic isotopic signature of Br and Cl confirms that all three halogens were attached to the core scaffold.
Experimental Protocols
Protocol 1: LC-HRMS Analysis for Formula Confirmation
This protocol outlines a standard workflow for confirming the identity and purity of a synthesized derivative.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in ESI.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full Scan MS. Ensure the mass resolution is set to >20,000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ m/z (425.8381).
-
Examine the mass spectrum of the corresponding peak.
-
Verify the mass accuracy (<5 ppm) and compare the observed isotopic pattern to the theoretical pattern.
-
Visualizing the Analytical Workflow
The logical flow from sample to confirmed structure can be visualized as follows.
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. ugent.be [ugent.be]
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A Comparative Guide to Halogen Reactivity in Cross-Coupling Reactions on the Pyrazolo[4,3-b]pyridine Core
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold and the Imperative of C-X Functionalization
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1] Its resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a focal point in drug discovery for oncology, virology, and neurology. The functionalization of this core is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]
This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-substituted pyrazolo[4,3-b]pyridines in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For researchers and drug development professionals, understanding the nuances of halide reactivity is critical for efficient reaction design, catalyst selection, and the strategic synthesis of complex molecular architectures. This document synthesizes established mechanistic principles with experimental insights from the literature to provide a predictive framework for working with this important heterocyclic system.
Pillar 1: The Fundamental Principles of Halide Reactivity
The widely accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is Iodo > Bromo >> Chloro . This hierarchy is fundamentally governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |
| C-I | ~51 |
| C-Br | ~71 |
| C-Cl | ~84 |
The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex.[3] During this step, the C-X bond is cleaved. A weaker bond, like the C-I bond, requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction. Conversely, the much stronger C-Cl bond necessitates more forcing conditions—higher temperatures, longer reaction times, and more specialized, highly active catalyst systems—to overcome the higher activation energy barrier.[4]
The electron-deficient nature of the pyridine portion of the pyrazolo[4,3-b]pyridine ring generally enhances the electrophilicity of the carbon bearing the halogen, making it more susceptible to oxidative addition compared to electron-rich aromatic systems. However, the intrinsic C-X bond strength remains the dominant factor in determining the relative reactivity among the halogens.
Pillar 2: Comparative Analysis in Key Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most utilized C-C bond-forming reaction in pharmaceutical development.[5] The choice of halogen on the pyrazolo[4,3-b]pyridine substrate dictates the required reaction conditions.
-
Iodo-pyrazolo[4,3-b]pyridines: These are the most reactive substrates. They typically undergo Suzuki coupling under mild conditions, often at or slightly above room temperature, with standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) and common inorganic bases (e.g., Na₂CO₃, K₂CO₃). The high reactivity of the C-I bond ensures efficient oxidative addition, leading to high yields and clean conversions.
-
Bromo-pyrazolo[4,3-b]pyridines: As the workhorse of cross-coupling, bromo-derivatives offer a balance of reactivity and stability. They require slightly more forcing conditions than their iodo counterparts, typically temperatures between 80-120 °C. While standard catalysts are often effective, the use of more electron-rich phosphine ligands can accelerate the reaction.
-
Chloro-pyrazolo[4,3-b]pyridines: These are the most challenging substrates due to the strength of the C-Cl bond.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Successful coupling of chloro-heterocycles mandates the use of highly active, specialized catalyst systems. These systems typically feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which facilitate the difficult oxidative addition step.[6] Stronger bases, such as K₃PO₄ or Cs₂CO₃, are also commonly required.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine.[7] The reactivity trend of the halo-pyrazolo[4,3-b]pyridines mirrors that seen in Suzuki couplings.
-
Iodo- and Bromo-pyrazolo[4,3-b]pyridines: Both iodo- and bromo-derivatives are generally effective substrates for Buchwald-Hartwig amination. Reactions often proceed efficiently using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with bidentate phosphine ligands such as BINAP or DPPF.[7] While iodides may react at lower temperatures, bromides typically provide excellent yields at moderately elevated temperatures (90-110 °C).
-
Chloro-pyrazolo[4,3-b]pyridines: The C-N coupling of chloro-derivatives is significantly more demanding and was a major challenge until the development of advanced catalyst systems.[2] Success relies on the use of sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, BrettPhos) that promote both the oxidative addition of the Ar-Cl bond and the subsequent reductive elimination step.[8] A strong, non-nucleophilic base like NaOtBu or LHMDS is almost always required.
The following diagram illustrates the relationship between halogen reactivity and the necessary reaction conditions.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium and copper(I) catalyst system.[9] This reaction is invaluable for installing a rigid alkyne linker, a common strategy in medicinal chemistry.
-
Iodo- and Bromo-pyrazolo[4,3-b]pyridines: These substrates are highly effective in Sonogashira couplings. The classic Pd/Cu co-catalyzed conditions work well, often at room temperature for iodides and with gentle heating for bromides.[10][11] The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne partner.
-
Chloro-pyrazolo[4,3-b]pyridines: Traditional Sonogashira conditions are typically ineffective for chloro-substrates. The development of copper-free Sonogashira protocols, often employing highly active palladium catalysts with bulky phosphine or NHC ligands, has enabled the coupling of some activated heteroaryl chlorides.[12] However, these reactions remain less common and often require careful optimization and higher catalyst loadings compared to their bromo and iodo counterparts.
Pillar 3: Experimental Protocols and Data
Representative Data Summary
The table below summarizes typical conditions and expected outcomes for the cross-coupling of halo-heterocycles, drawing parallels for the pyrazolo[4,3-b]pyridine system.
| Reaction | Halogen | Typical Catalyst/Ligand | Base | Temp. (°C) | Expected Yield |
| Suzuki | Iodo | PdCl₂(dppf) | K₂CO₃ | 60-80 | Excellent (>90%) |
| Bromo | PdCl₂(dppf) or Pd(OAc)₂/SPhos | K₃PO₄ | 90-110 | Good to Excellent (75-95%) | |
| Chloro | Pd₂(dba)₃/XPhos | K₃PO₄ | 100-130 | Moderate to Good (50-85%) | |
| Buchwald | Iodo | Pd₂(dba)₃/BINAP | Cs₂CO₃ | 80-100 | Excellent (>90%) |
| Bromo | Pd₂(dba)₃/BINAP | NaOtBu | 90-110 | Good to Excellent (70-95%) | |
| Chloro | Pd₂(dba)₃/BrettPhos | LHMDS | 100-120 | Moderate to Good (50-80%) | |
| Sonogashira | Iodo | PdCl₂(PPh₃)₂/CuI | Et₃N | RT-40 | Excellent (>90%) |
| Bromo | PdCl₂(PPh₃)₂/CuI | Et₃N | 50-80 | Good to Excellent (70-95%) | |
| Chloro | Pd(OAc)₂/SPhos (Cu-free) | Cs₂CO₃ | 100-120 | Variable (30-70%) |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine
This protocol is adapted from methodologies reported for the functionalization of related halo-pyrazolo[3,4-b]pyridine scaffolds.[5]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system, for example, a pre-mixture of Pd₂(dba)₃ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M concentration relative to the halide).
-
Reaction Execution: Seal the vial and heat the reaction mixture in a preheated oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Pyrazolopyridine
This protocol is based on conditions successfully applied to the amination of 5-halo-1H-pyrazolo[3,4-c]pyridines.[13]
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial. Add the bromo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv) and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and rac-BINAP, 3 mol%).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or THF (0.2 M).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by LC-MS.
-
Workup and Purification: After completion (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude material via flash column chromatography.
Conclusion and Outlook
The reactivity of halo-pyrazolo[4,3-b]pyridines in palladium-catalyzed cross-coupling reactions follows the predictable and well-established trend of I > Br >> Cl. This reactivity is primarily dictated by the C-X bond dissociation energy, which directly impacts the crucial oxidative addition step.
-
Iodides are ideal for rapid, mild functionalization.
-
Bromides offer a robust and versatile balance of reactivity and stability.
-
Chlorides , while economically attractive, are the least reactive and necessitate the use of advanced, highly active catalyst systems and more forcing conditions.
By understanding these fundamental principles and leveraging the appropriate catalytic technologies, researchers can strategically and efficiently synthesize diverse libraries of functionalized pyrazolo[4,3-b]pyridine derivatives, accelerating the discovery of novel therapeutics.
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Jin, M. J., & Lee, D. H. (2010). A practical heterogeneous catalyst for the Suzuki, Sonogashira, and Stille coupling reactions of unreactive aryl chlorides. Angewandte Chemie, 49(4), 761-764. [Link]
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Liebeskind, L. S., & Srogl, J. (2002). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 67(23), 8355-8358. [Link]
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Singh, R., & Nolan, S. P. (2005). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry, 690(24-25), 5832-5844. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477-16484. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1595. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34653-34662. [Link]
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Byers, J. A., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282. [Link]
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Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
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Fairlamb, I. J. S., et al. (2013). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 4(4), 1581-1590. [Link]
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Wang, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6436. [Link]
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Lee, S. H., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 74(38), 5347-5353. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Strotman, N. A., & Chobanian, H. R. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 4(9), 3046-3058. [Link]
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Ghorai, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9037-9049. [Link]
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Shields, J. D., & Doyle, A. G. (2017). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Journal of the American Chemical Society, 139(39), 13577-13580. [Link]
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van der Boom, M. E., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16182-16193. [Link]
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Thomas, C. M., et al. (2015). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 44(35), 15486-15494. [Link]
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Sasada, T., et al. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6343-6349. [Link]
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Comparative Analysis of Halogenated Pyrazolo[4,3-b]pyridines: A Technical Guide to Evaluating Kinase Inhibitory Potential
This guide provides a comparative analysis of the biological activity of halogenated 1H-pyrazolo[4,3-b]pyridine derivatives, with a focus on their potential as kinase inhibitors. While direct experimental data for the specific derivative 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is not extensively available in public literature, this document will extrapolate its potential activity based on established structure-activity relationships (SAR) within this chemical class. We will compare this scaffold to known, clinically relevant kinase inhibitors, and provide detailed, field-proven protocols for researchers to conduct their own evaluations.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolo[4,3-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold."[1] Its structure is adept at forming key interactions within the ATP-binding pocket of various protein kinases. Specifically, the nitrogen atoms of the fused ring system are well-positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the molecule to the hinge region of the kinase.[2] Dysregulation of kinase activity is a known driver for a multitude of cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[3] Derivatives of the pyrazolopyridine scaffold have been successfully developed into inhibitors for a range of kinases, including c-Met, VEGFR-2, and FGFR, with some compounds receiving regulatory approval or advancing into late-stage clinical trials.[1][4]
Structure-Activity Relationship (SAR) and the Potential of this compound
Halogenation is a powerful tool in drug design, used to modulate a compound's physicochemical properties and target engagement. In the context of the this compound, each halogen likely serves a distinct purpose:
-
5-Chloro Group: The chlorine at this position can enhance binding affinity through hydrophobic interactions within the ATP pocket and can serve as a metabolic blocking point, increasing the compound's stability.
-
7-Bromo Group: The bromine atom can form halogen bonds or other non-covalent interactions, potentially improving selectivity for specific kinases. Its position can influence the orientation of larger substituents placed at other positions.
-
3-Iodo Group: The iodine at this position is particularly significant. While it contributes to the overall lipophilicity, its primary utility from a medicinal chemistry perspective is as a versatile synthetic handle. The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of derivatives with diverse substituents to probe the solvent-exposed region of the kinase binding site. This is a critical step in optimizing lead compounds for potency and drug-like properties.[4]
Based on the known activity of related compounds, it is hypothesized that this tri-halogenated scaffold would exhibit inhibitory activity against receptor tyrosine kinases such as c-Met and VEGFR-2.
Comparative Analysis: Pyrazolo[4,3-b]pyridines vs. Known Inhibitors
To provide a tangible comparison, we will focus on the c-Met receptor tyrosine kinase, a well-established target for pyrazolopyridine derivatives.[4] Abnormal c-Met activation is implicated in many cancers, promoting tumor growth, invasion, and metastasis.[3][5]
Known Inhibitor Benchmark: Cabozantinib Cabozantinib is a potent, FDA-approved multi-kinase inhibitor that targets c-Met and VEGFR-2, among others.[5][6] It serves as an excellent benchmark for evaluating novel inhibitors.
Representative Pyrazolo[4,3-b]pyridine Data While data for our specific title compound is unavailable, studies on similar 1-sulfonylpyrazolo[4,3-b]pyridines have shown potent c-Met inhibition. For instance, certain derivatives in this class achieve enzymatic IC50 values in the low nanomolar range (0.3 to 3 nM).[4]
Below is a comparative data table summarizing the inhibitory potency.
| Compound Class | Target | Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) (EBC-1 Cell Line) | Reference(s) |
| Cabozantinib (Known Inhibitor) | c-Met | 1.3 | Data varies by cell line | [7][] |
| Representative 1-Sulfonylpyrazolo[4,3-b]pyridine | c-Met | 0.3 - 3.0 | Potency demonstrated | [4] |
This comparison illustrates that the pyrazolo[4,3-b]pyridine scaffold is capable of producing compounds with potency comparable to that of approved drugs, validating its potential as a starting point for novel drug discovery programs.
Key Signaling Pathway: The c-Met Signaling Cascade
The following diagram illustrates the c-Met signaling pathway, which is crucial for cell proliferation and survival. Inhibition of c-Met by a small molecule like a pyrazolo[4,3-b]pyridine derivative would block the downstream activation of pathways such as RAS/MAPK and PI3K/AKT.
Caption: The c-Met signaling pathway and the point of intervention for kinase inhibitors.
Experimental Protocols for Evaluation
To empirically determine the biological activity of novel compounds like this compound derivatives, a tiered approach involving biochemical and cell-based assays is essential.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9][10]
Principle of Causality: This assay isolates the interaction between the compound and the kinase, free from the complexities of a cellular environment. A decrease in ADP production directly correlates with the inhibition of kinase activity. The two-step process first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) into a measurable luminescent signal, providing high sensitivity.[9][10]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points) from this stock in DMSO.
-
Prepare the 1X kinase reaction buffer as recommended by the kinase manufacturer.
-
Prepare the kinase, substrate, and ATP solutions in the kinase buffer at 2X the final desired concentration.
-
Reconstitute ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's protocol.[11]
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of the 2X kinase/substrate solution.
-
Add 25 nL of the serially diluted test compound or DMSO (vehicle control) using an acoustic dispenser or pin tool.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[10]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction.[9]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[11]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using high (no inhibitor) and low (no kinase) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT)
This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and cytotoxicity.[12][13]
Principle of Causality: This assay is a self-validating system where only metabolically active, viable cells can perform the required chemistry. NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., EBC-1 for c-Met studies) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[12]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.[14]
-
Subtract the background absorbance from a set of wells containing medium only.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50/IC50 value.
-
Conclusion
The 1H-pyrazolo[4,3-b]pyridine scaffold remains a highly promising starting point for the development of novel kinase inhibitors. While the specific derivative this compound requires empirical evaluation, SAR from related compounds suggests a strong potential for activity against clinically relevant kinases like c-Met. The iodine at the 3-position provides a strategic advantage for synthetic elaboration, enabling the rapid optimization of potency and selectivity. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively characterize the biological activity of this and other novel derivatives, comparing their performance against established inhibitors to drive the discovery of next-generation targeted therapies.
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A Comparative Guide to the Supramolecular Architecture of Halogenated Pyrazolo[4,3-b]pyridines: A Case Study Approach
This guide provides an in-depth analysis of the X-ray crystal structure of halogenated 1H-pyrazolo[4,3-b]pyridine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3] While a crystal structure for the specific adducts of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is not publicly available, this guide will utilize the publicly accessible crystal structure of a closely related analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , as a foundational case study.[4][5] By comparing its structural features with those of other halogenated pyrazoles and related heterocyclic systems, we can derive valuable insights into the principles of crystal engineering, particularly the role of non-covalent interactions such as hydrogen and halogen bonding.[6][7][8][9]
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold and Halogenation
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][10][11] Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[7][12] The introduction of halogens like chlorine, bromine, and iodine also provides a powerful tool for crystal engineering. These halogens can participate in highly directional non-covalent interactions known as halogen bonds, which can significantly influence the supramolecular assembly of molecules in the solid state.[6][9][13] Understanding these interactions is crucial for predicting and controlling the crystal packing of active pharmaceutical ingredients (APIs), which in turn affects their solubility, stability, and bioavailability.
Experimental Workflow: From Synthesis to Structure Determination
The determination of a small molecule's crystal structure is a multi-step process that requires careful execution.[14][15][16]
2.1. Synthesis and Crystallization
The synthesis of pyrazolo[4,3-b]pyridine derivatives can be achieved through various established protocols.[10][11] Once the target compound is synthesized and purified, the critical and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[14][15] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[17]
For the case study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals suitable for X-ray diffraction were grown from a dichloromethane solution layered with hexane at room temperature.[4]
2.2. X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[15][18] The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.[18] This diffraction pattern contains the information needed to determine the arrangement of atoms within the crystal.
The collected data is then processed to solve and refine the crystal structure. This involves determining the unit cell dimensions, the space group, and the positions of all atoms in the asymmetric unit. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[16]
Experimental Workflow Diagram
Caption: A generalized workflow for small molecule X-ray crystallography.
Results and Comparative Discussion
3.1. Case Study: Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where the pyrazole and pyridine rings are nearly coplanar.[4][5] The crystal packing is dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.
Key Intermolecular Interactions:
-
N-H···N Hydrogen Bonds: Molecules form inversion dimers through classic N-H···N hydrogen bonds between the pyrazole moieties.[4][5] This is a common and robust supramolecular motif observed in many pyrazole-containing crystal structures.[19][20]
-
C-I···N Halogen Bonds: The iodine atom at the 3-position acts as a halogen bond donor, forming a C-I···N interaction with the pyridine nitrogen of an adjacent dimer. This interaction links the hydrogen-bonded dimers into zigzag chains.[4][5]
-
π-π Stacking: The planar aromatic systems of the molecules engage in π-π stacking interactions, further stabilizing the crystal packing.[4][5]
3.2. Comparative Analysis
To understand the influence of different halogens and their positions, we can compare the structure of our case study with other halogenated pyrazoles and related heterocycles.
-
Effect of Halogen Identity (I vs. Br, Cl, F): The strength of a halogen bond generally follows the trend I > Br > Cl > F.[9][12] This is due to the increasing size and polarizability of the halogen atom, which leads to a more positive "σ-hole" on the halogen that can interact with a Lewis base (like the nitrogen atom). Therefore, in a hypothetical 3-bromo or 3-chloro analog of our case study, we would expect the halogen bond to be weaker, potentially leading to a different crystal packing arrangement. In some cases, weaker halogen bonds might not be able to compete with other intermolecular forces, resulting in a completely different supramolecular assembly.[13]
-
Competition between Hydrogen and Halogen Bonding: In the case study, both hydrogen and halogen bonds are present and work in concert to define the crystal structure. This is a common theme in the crystal engineering of halogenated N-heterocycles.[21] The relative strength and directionality of these interactions dictate the final crystal packing. For instance, in 4-iodo-1H-pyrazole, the molecules form catemeric chains via N-H···N hydrogen bonds, and these chains are further linked by I···I halogen interactions.[19]
Table 1: Comparison of Crystallographic Data and Key Interactions
| Compound | Key Interactions | Supramolecular Motif | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | N-H···N Hydrogen Bonds, C-I···N Halogen Bonds, π-π Stacking | Hydrogen-bonded dimers linked by halogen bonds into zigzag chains. | [4][5] |
| 4-Iodo-1H-pyrazole | N-H···N Hydrogen Bonds, I···I Halogen Bonds | Catemeric chains formed by hydrogen bonds, linked by halogen bonds. | [19] |
| 4-Bromo-1H-pyrazole | N-H···N Hydrogen Bonds | Trimeric H-bonding motifs. | [19][20] |
| 4-Chloro-1H-pyrazole | N-H···N Hydrogen Bonds | Isostructural with the bromo analog, forming trimeric H-bonding motifs. | [19][20] |
Diagram of Key Intermolecular Interactions
Caption: Schematic of hydrogen and halogen bonds in pyrazolo[3,4-b]pyridine.
Conclusion and Outlook
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine provides an excellent platform for understanding the interplay of non-covalent interactions in halogenated heterocyclic systems. The formation of robust hydrogen-bonded dimers, which are then organized into extended chains via directional C-I···N halogen bonds, highlights a hierarchical approach to supramolecular assembly.
By comparing this structure with other halogenated pyrazoles, it is evident that both the type of halogen and its substitution pattern on the aromatic core play a critical role in dictating the final crystal packing. The principles derived from this comparative analysis are invaluable for researchers in drug development and materials science, as they provide a rational basis for designing molecules with desired solid-state properties. Future work could involve the co-crystallization of these halogenated pyrazolo[4,3-b]pyridines with other molecules to form novel adducts with tailored architectures and functionalities.[22]
References
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Halogen Bonding in Drug Discovery. National Institutes of Health. [Link]
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Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health. [Link]
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Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
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X-ray Crystallography. Creative BioMart. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
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Intermolecular Interactions and Energetics in the Crystalline π-π Stacks and Associated Model Dimer Systems of Asymmetric Halogenated Diketopyrrolopyrroles. ResearchGate. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. MDPI. [Link]
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3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health. [Link]
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X-ray crystallography. Wikipedia. [Link]
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Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Semantic Scholar. [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]
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(PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
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How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
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(PDF) Halogen interactions in biomolecular crystal structures. ResearchGate. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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(PDF) Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. ResearchGate. [Link]
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X-ray Crystallography. Chemistry LibreTexts. [Link]
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A Technical Guide to the Structure-Activity Relationship of Substituted Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide key interaction points with various biological targets, making it an attractive starting point for the design of novel therapeutics. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of substituted pyrazolo[4,3-b]pyridines, presenting a comparative overview of their performance as inhibitors of key biological targets, supported by experimental data and detailed protocols.
The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Core
The fusion of a pyrazole and a pyridine ring results in several isomeric structures, with the pyrazolo[4,3-b]pyridine core being of significant interest in drug discovery. This scaffold has been successfully employed in the development of inhibitors for a variety of targets, most notably protein kinases and immune checkpoints. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A key aspect of the pyrazolo[4,3-b]pyridine scaffold is its utility as a bioisostere for other heterocyclic systems, such as pyrrolopyridines. This bioisosteric replacement can lead to improved metabolic stability and other desirable drug-like properties. For instance, replacing an electron-rich pyrrole ring with a pyrazole ring can prevent unwanted hydroxylation by hepatic enzymes, a crucial consideration in drug design.
Comparative Analysis of Substituted Pyrazolo[4,3-b]pyridines
The biological activity of pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the activity of various substituted analogs against different biological targets, highlighting key SAR trends.
Inhibition of the PD-1/PD-L1 Interaction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core for the development of such inhibitors.
A notable example is a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. The SAR studies on these compounds revealed that substitution at the 3-position of the pyrazolo[4,3-b]pyridine core is crucial for activity.
| Compound ID | R1 | R2 | Target | IC50 (nM)[1] |
| D38 | Methyl | 2-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-amine | PD-1/PD-L1 | 9.6 |
Key SAR Insights:
-
Substitution at N-1: A methyl group at the N-1 position of the pyrazole ring was found to be favorable for activity.
-
Substitution at C-3: The nature of the substituent at the C-3 position significantly impacts potency. A (2-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-yl)amino group in compound D38 resulted in potent inhibition. This suggests that a basic nitrogen atom and an electron-withdrawing group on the pyridine ring are important for binding to PD-L1.
Kinase Inhibition
Pyrazolo[4,3-b]pyridines have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. While extensive quantitative SAR data for pyrazolo[4,3-b]pyridines as kinase inhibitors is less prevalent in the literature compared to its [3,4-b] isomer, some key insights can be drawn.
It is important to note that the isomeric pyrazolo[3,4-b]pyridine scaffold has been more extensively studied for kinase inhibition, with numerous potent inhibitors reported. The insights from these studies can often be extrapolated to guide the design of pyrazolo[4,3-b]pyridine-based kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of findings, this section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazolo[4,3-b]pyridines.
General Synthesis of Substituted Pyrazolo[4,3-b]pyridines
A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[2]
Step 1: Synthesis of Pyridin-2-yl Keto Esters
-
To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., THF), add a β-ketoester and a base (e.g., NaH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain the corresponding pyridin-2-yl keto ester.
Step 2: Japp-Klingemann Reaction and Cyclization
-
Prepare a solution of the pyridin-2-yl keto ester in a mixture of acetic acid and water.
-
Add a solution of a diazonium salt (prepared from the corresponding aniline) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Add a base (e.g., sodium acetate) and heat the mixture to induce cyclization.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography to yield the desired substituted pyrazolo[4,3-b]pyridine.
start [label="2-Chloro-3-nitropyridine"]; intermediate1 [label="Pyridin-2-yl Keto Ester"]; intermediate2 [label="Diazonium Salt"]; product [label="Substituted Pyrazolo[4,3-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label="β-ketoester, Base"]; intermediate1 -> product [label="1. Japp-Klingemann Reaction\n2. Cyclization"]; sub_start [label="Aniline"]; sub_start -> intermediate2 [label="NaNO2, HCl"]; intermediate2 -> product; }
General synthetic workflow for pyrazolo[4,3-b]pyridines.
Biological Evaluation Protocols
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)
-
HTRF detection antibodies (e.g., anti-His-d2 and anti-Fc-Tb)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the compound dilutions to the wells of the 384-well plate.
-
Add a solution of the tagged PD-1 and PD-L1 proteins to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the HTRF detection antibodies to each well.
-
Incubate for another period (e.g., 3 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC50 values for each compound.
A [label="Prepare compound dilutions"]; B [label="Add compounds to plate"]; C [label="Add tagged PD-1 and PD-L1 proteins"]; D [label="Incubate"]; E [label="Add HTRF detection antibodies"]; F [label="Incubate"]; G [label="Read HTRF signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
HTRF assay workflow for PD-1/PD-L1 inhibition.
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, though more limited than for some of its isomers, have provided valuable insights into the key structural features required for potent inhibition of targets like the PD-1/PD-L1 interaction.
Future research in this area should focus on expanding the SAR landscape, particularly in the context of kinase inhibition. A systematic exploration of substituents at various positions of the pyrazolo[4,3-b]pyridine core, coupled with robust biological evaluation, will be crucial for the identification of new lead compounds. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of these promising molecules into clinically viable drug candidates. The continued investigation of this scaffold holds great promise for the discovery of next-generation therapies for cancer and other diseases.
References
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. 2021.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry. 2022.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. Benchchem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023.
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazolo[4,3-b]pyridine Inhibitors
Introduction: The Pursuit of Kinase Inhibition with Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, bearing a resemblance to endogenous purines that allows it to interact with a multitude of biological targets, most notably protein kinases.[1] Given that the dysregulation of kinase signaling pathways is a well-established hallmark of numerous diseases, particularly cancer, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[2][3][4][5] Pyrazolo[4,3-b]pyridine derivatives have emerged as a promising class of ATP-competitive inhibitors, demonstrating efficacy against a range of kinase targets.[1]
The successful development of these compounds hinges on robust, accurate, and reproducible methods for quantifying their inhibitory activity. The in vitro kinase assay, which measures the enzymatic transfer of a phosphate group from ATP to a specific substrate, is the foundational tool for this purpose.[6] This guide provides an in-depth comparison of the primary in vitro assay formats, offering field-proven insights into their principles, protocols, and strategic applications in the evaluation of pyrazolo[4,3-b]pyridine compounds. We will dissect the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, trustworthy data.
Chapter 1: The Gold Standard - Radiometric Filter-Binding Assay
Often considered the benchmark for kinase activity measurement, the radiometric assay directly quantifies the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP onto a protein or peptide substrate.[7][8][9] Its direct detection method, free from the potential interference of coupling enzymes or fluorescent probes, makes it the definitive standard for validating hits from other screening platforms.[7]
Causality of the Radiometric Protocol
The elegance of this assay lies in its directness. By tracking the radioactive phosphate, we are measuring the primary catalytic event. This avoids confounders that can arise in coupled-enzyme or antibody-based systems. The choice of a P81 phosphocellulose filter is critical; its positive charge at an acidic pH allows it to avidly bind the negatively charged phosphorylated substrate, while the unreacted, negatively charged [γ-³²P]-ATP is washed away.[8]
Detailed Experimental Protocol: Radiometric [γ-³³P]-ATP Filter-Binding Assay
This protocol is a generalized example and must be optimized for each specific kinase-substrate pair.
-
Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The magnesium ion (Mg²⁺) is a critical cofactor for the kinase, facilitating ATP binding and catalysis.
-
Compound Preparation: Serially dilute the pyrazolo[4,3-b]pyridine test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is common.
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 20 µL of a master mix containing the kinase and its specific peptide or protein substrate in reaction buffer. Pre-incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mixture containing unlabeled ("cold") ATP and a spike of [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to accurately determine inhibitor potency.[11]
-
Add 5 µL of the [γ-³³P]-ATP mixture to each well to initiate the reaction. The final reaction volume is 30 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range (typically <20% substrate turnover).[10][11]
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filtermat.
-
Immediately wash the filtermat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash with acetone to dry the mat.
-
-
Detection:
-
Place the dried filtermat in a sample bag with scintillation fluid.
-
Quantify the amount of incorporated ³³P on each filter spot using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Chapter 2: High-Throughput Alternatives: A Comparative Analysis
While the radiometric assay is the gold standard, its reliance on hazardous materials and lower throughput has driven the development of alternative formats suitable for large-scale screening.[12][13] These assays are typically homogeneous (no-wash steps) and utilize luminescence or fluorescence resonance energy transfer (FRET) for detection.
Luminescence-Based Assays: Quantifying ADP Production
These assays are predicated on the fact that for every molecule of substrate phosphorylated, one molecule of ADP is produced.[14] By quantifying ADP, one can indirectly measure kinase activity. The Promega ADP-Glo™ assay is a market-leading example.[15][16]
Principle of Operation: The assay is a two-step process.[14] First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. This step is crucial because the high ATP background would otherwise overwhelm the signal. Second, a detection reagent is added that enzymatically converts the ADP produced into ATP. This newly synthesized ATP then acts as a substrate for luciferase, generating a light signal that is directly proportional to the initial kinase activity.[14][15]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Perform the kinase reaction in a white, opaque multi-well plate as described in steps 1-4 of the radiometric protocol, but using only unlabeled ATP.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and simultaneously provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Measurement: Measure luminescence using a plate-based luminometer. The signal positively correlates with kinase activity.[15]
Homogeneous Time-Resolved Fluorescence (HTRF®): A Proximity-Based Assay
HTRF® is a robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, significantly reducing assay interference from fluorescent compounds.[17] The assay measures the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled antibodies.
Principle of Operation: In a typical HTRF kinase assay, a biotinylated substrate peptide is used.[18] After the kinase reaction, a detection mix is added containing a Europium cryptate (Eu³⁺)-labeled anti-phospho-substrate antibody (the donor) and Streptavidin-XL665 (the acceptor).[19] If the substrate is phosphorylated by the kinase, the anti-phospho antibody binds to it. The streptavidin-acceptor conjugate binds to the biotin tag on the same substrate molecule, bringing the donor and acceptor into close proximity. When the Europium donor is excited at 320 nm, it transfers energy to the XL665 acceptor, which then emits a specific signal at 665 nm. This FRET signal is proportional to the amount of phosphorylated substrate.[17][18]
Detailed Experimental Protocol: HTRF® KinEASE Assay
-
Kinase Reaction: In a suitable low-volume multi-well plate, perform the kinase reaction as described previously (steps 1-4 of the radiometric protocol), using a biotin-labeled peptide substrate.
-
Reaction Termination and Detection: Add the HTRF detection reagents, which include an EDTA-containing buffer to stop the Mg²⁺-dependent kinase reaction.[18] The detection mix contains the Eu³⁺-labeled anti-phospho antibody and Streptavidin-XL665.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.[18]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these two signals is calculated to normalize for well-to-well variations and compound interference.
Mobility-Shift Assays (MSA): Electrophoretic Separation
This technology, pioneered by Caliper Life Sciences (now PerkinElmer), offers a direct, ratiometric measurement of kinase activity by physically separating the substrate and the phosphorylated product.[20][21]
Principle of Operation: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The addition of a phosphate group alters the net charge of the peptide.[22] After the reaction is stopped, the sample is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to migrate through the microchannels at different velocities.[20][23] As they pass a detector, they are registered as two separate peaks. The ratio of the product peak height to the sum of the product and substrate peak heights gives the percent conversion, which is a direct measure of kinase activity.[21]
Detailed Experimental Protocol: Microfluidic Mobility-Shift Assay
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate using a fluorescently labeled peptide substrate.
-
Reaction Termination: Stop the reaction by adding a highly acidic stop buffer (e.g., containing acetic acid and EDTA).
-
Measurement: Place the plate into the microfluidic instrument (e.g., a LabChip® EZ Reader). The instrument's sipper aspirates a small volume from each well into the chip for electrophoretic separation and detection.[20]
-
Data Analysis: The instrument's software automatically calculates the percent conversion for each well based on the integrated peak areas of the substrate and product. This data is then used to generate IC₅₀ curves.
Chapter 3: Head-to-Head Comparison and Data Presentation
The choice of assay format is a critical decision driven by the stage of the drug discovery process, the nature of the kinase target, and available resources.[12][13]
Comparative Guide to Kinase Assay Formats
| Feature | Radiometric Assay | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | Mobility-Shift Assay |
| Principle | Direct detection of ³³P incorporation | Indirect; measures ADP production | Proximity-based FRET | Electrophoretic separation |
| Throughput | Low to Medium | High | High | Medium to High |
| Sensitivity | Very High | Very High[24] | High | High |
| Reagent Needs | Radioactive ATP, P81 filters | Proprietary coupled enzymes | Specific antibodies, proprietary fluorophores | Fluorescent peptide substrate |
| Interference | Low; robust against compound artifacts | Potential for luciferase inhibitors[25] | Potential for fluorescent compounds[25] | Low; ratiometric readout minimizes interference[21] |
| Key Advantage | "Gold Standard"; direct measurement[7] | Universal for any ADP-producing enzyme[14] | Homogeneous, robust HTS format[17] | Ratiometric, direct quantification of S vs P |
| Key Disadvantage | Radioisotope handling and waste | Indirect; susceptible to enzyme inhibition | Requires specific antibody development | Requires specialized instrumentation |
Presenting Experimental Data
Clarity and comparability are paramount. When evaluating a pyrazolo[4,3-b]pyridine compound, results should be presented in a clear tabular format.
Table 1: Sample IC₅₀ Data for Compound "Pyr-Inhib-X"
| Assay Format | Target Kinase | Substrate | ATP Conc. | IC₅₀ (nM) | Hill Slope |
| Radiometric | Kinase A | Peptide-1 | 10 µM (Kₘ) | 15.2 ± 1.8 | -1.1 |
| ADP-Glo™ | Kinase A | Peptide-1 | 10 µM (Kₘ) | 18.9 ± 2.5 | -1.0 |
| HTRF® | Kinase A | Biotin-Peptide-1 | 10 µM (Kₘ) | 22.5 ± 3.1 | -0.9 |
| Mobility-Shift | Kinase A | FL-Peptide-1 | 10 µM (Kₘ) | 14.8 ± 1.5 | -1.2 |
| Radiometric | Kinase A | Peptide-1 | 1 mM (Physiological) | 185.6 ± 20.3 | -1.1 |
Data are hypothetical and for illustrative purposes only.
This table allows for a direct comparison of the compound's potency as measured by different technologies. The inclusion of data at both Kₘ and physiological ATP concentrations is crucial for ATP-competitive inhibitors like pyrazolo[4,3-b]pyridines, as it provides insight into how the compound might perform in a cellular environment where ATP levels are high.[7][13]
Conclusion and Recommendations
There is no single "best" in vitro kinase assay; the optimal choice is context-dependent.[12] For researchers working with novel pyrazolo[4,3-b]pyridine compounds, a tiered approach is most effective:
-
Primary Screening: For large compound libraries, luminescence-based (ADP-Glo™) or TR-FRET (HTRF®) assays are the methods of choice due to their high throughput, sensitivity, and amenability to automation.[13]
-
Hit Confirmation and SAR: Once initial hits are identified, they must be validated. The "gold standard" radiometric assay provides the most direct and unambiguous measure of inhibition.[9][26] Alternatively, a mobility-shift assay offers highly quantitative, ratiometric data that is less prone to compound interference.
-
Mechanism of Action: All described formats can be adapted for Mechanism of Action studies (e.g., by varying both ATP and inhibitor concentrations) to confirm the ATP-competitive nature of pyrazolo[4,3-b]pyridine inhibitors.[27]
By understanding the underlying principles and inherent trade-offs of each platform, researchers can design robust experimental plans, generate high-fidelity data, and confidently advance their pyrazolo[4,3-b]pyridine-based drug discovery programs.
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
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Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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Technologies to Study Kinases. East Port Praha. [Link]
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Luminescent Assay Kits. BPS Bioscience. [Link]
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Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]
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Protocol HotSpot Kinase Assay. Reaction Biology. [Link]
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Technology. Nanosyn. [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Radiometric Filter Binding Assay. Reaction Biology. [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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A high-throughput radiometric kinase assay. National Institutes of Health. [Link]
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Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
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Caliper Launches New Platform for Drug Safety Prediction and Oncology Research. PR Newswire. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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A Comparative Guide to Suzuki vs. Stille Coupling for C-C Bond Formation on Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system through the formation of carbon-carbon bonds is a critical step in the synthesis of new chemical entities for drug discovery. Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods. This guide provides an in-depth, objective comparison of these two indispensable reactions for the C-C functionalization of pyrazolo[4,3-b]pyridines, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Challenge of C-C Bond Formation on Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine ring system presents a unique set of challenges for cross-coupling reactions. As an electron-deficient heterocycle, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[1] Furthermore, the stability of the organometallic reagents and the reaction intermediates can be influenced by the electronic nature of the scaffold, impacting reaction efficiency and yield. Careful consideration of the coupling partners, catalyst system, and reaction conditions is therefore paramount for successful C-C bond formation.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, has gained immense popularity due to the low toxicity and environmental impact of the boron-containing byproducts.[2] The reaction is renowned for its broad functional group tolerance and generally mild reaction conditions.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. A key feature of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center.[3]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Performance on Nitrogen-Containing Heterocycles
While versatile, the Suzuki coupling can be challenging with nitrogen-containing heterocycles. The nitrogen atom can act as a ligand for the palladium catalyst, leading to catalyst deactivation.[1] Furthermore, heteroarylboronic acids, particularly those with nitrogen adjacent to the boronic acid group, can be prone to protodeboronation, a side reaction that reduces the yield of the desired product.[1] This is especially a concern with electron-deficient systems like pyrazolo[4,3-b]pyridines.
The Stille Coupling: Robust and Highly Tolerant
The Stille coupling employs organotin reagents (stannanes) and is celebrated for its exceptional functional group tolerance and its ability to proceed under neutral conditions, which can be advantageous for sensitive substrates.[4]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base, as the organotin reagent is sufficiently nucleophilic to transfer its organic group to the palladium center.
Figure 3: Decision-making workflow for selecting between Suzuki and Stille coupling.
Experimental Protocols: Representative Procedures
The following are generalized protocols based on successful cross-coupling reactions on nitrogen-containing heterocycles. Optimization for the specific pyrazolo[4,3-b]pyridine substrate is recommended.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halo-pyrazolo[4,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) or K₃PO₄ (2.0-3.0 eq.). [5]2. Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
General Procedure for Stille Coupling
-
In a reaction vessel, dissolve the halo-pyrazolo[4,3-b]pyridine (1.0 eq.) and the organostannane reagent (1.1-1.3 eq.) in a suitable anhydrous, degassed solvent such as toluene, THF, or DMF.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
The reaction mixture is thoroughly degassed with an inert gas.
-
The mixture is heated to 80-110 °C and stirred under an inert atmosphere until completion.
-
After cooling, the reaction mixture may be treated with an aqueous solution of KF to precipitate tin byproducts.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification of the crude product is performed by column chromatography.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are powerful tools for the C-C functionalization of the pyrazolo[4,3-b]pyridine scaffold. The choice between them is a trade-off between the "greener" and less toxic nature of the Suzuki coupling and the often higher and more reliable yields of the Stille coupling, especially with challenging substrates. For early-stage discovery chemistry, where rapid access to a diverse range of analogs is crucial, the Stille coupling's robustness may be advantageous. However, for later-stage development and scale-up, the toxicity and purification challenges associated with organotin compounds make the Suzuki coupling the preferred method, warranting the investment in optimization to overcome its potential limitations. A thorough understanding of the mechanistic nuances and careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and successfully synthesize novel pyrazolo[4,3-b]pyridine derivatives for the advancement of drug discovery.
References
-
Walther, E., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 15805-15809. Available from: [Link]
-
Pravst, I. (2020). Difference Between Heck Stile and Suzuki Reaction. DifferenceBetween.com. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available from: [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 46(28), 5359–5363. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]
-
Zhuravlev, F. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1593. Available from: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazolo[4,3-b]pyridine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The specific analog, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, with its strategic halogenation, presents a unique profile for covalent and targeted therapies. However, the synthetic complexity of such multi-halogenated heterocycles necessitates rigorous analytical oversight to ensure the purity and integrity of the final compound. This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of synthesized this compound analogs, grounded in scientific principles and practical expertise.
The Imperative of Purity in Drug Discovery
The journey of a drug candidate from bench to bedside is paved with exacting standards, with purity being paramount. Impurities, even in trace amounts, can have profound implications, ranging from altered pharmacological profiles and unforeseen toxicities to the derailment of clinical trials. For a highly functionalized molecule like this compound, potential impurities could include regioisomers, starting materials, and by-products from side reactions. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment.
A Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination is contingent on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the three most powerful techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. | Separation, identification, and quantification of components based on mass-to-charge ratio. | Structural elucidation and quantification of the main component and impurities. |
| Purity Assessment | Provides percentage purity based on peak area. | Confirms molecular weight of the main peak and identifies impurities. | Provides a quantitative measure of purity (qNMR) and structural information on impurities. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Structural Information | Limited to retention time comparison with standards. | Provides molecular weight and fragmentation patterns. | Detailed structural information for all proton- and carbon-containing species. |
| Ideal For | Routine quality control, quantification of known impurities. | Impurity identification, metabolic studies, and trace analysis. | Definitive structural confirmation, quantification without a reference standard (qNMR). |
The Analytical Workflow: A Synergistic Approach
A robust purity assessment workflow leverages the strengths of each technique in a sequential and complementary manner. The following diagram illustrates this integrated approach.
Figure 1: Integrated workflow for purity assessment.
Experimental Protocols
The following are detailed, field-proven protocols for the analysis of this compound analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the routine assessment of purity and the quantification of known impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Rationale: The C18 column provides excellent separation for a wide range of non-polar to moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and the more retained, non-polar product are effectively separated. TFA is a common mobile phase modifier that improves peak shape.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is crucial for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C Ionization Mode: ESI Positive Mass Range: m/z 100-1000
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a 1:1 mixture of acetonitrile and water.
Rationale: Formic acid is a preferred mobile phase modifier for LC-MS as it is volatile and provides good ionization efficiency in ESI.[3] The positive ionization mode is generally suitable for nitrogen-containing heterocyclic compounds. The mass range is selected to encompass the expected molecular weight of the product and potential dimeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR is the gold standard for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
For Structural Elucidation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
For Quantitative NMR (qNMR): Accurately weigh 10-20 mg of the sample and a known amount of an internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of a suitable deuterated solvent.
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the structure.[4][5]
-
qNMR: The purity of the sample is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
Rationale: DMSO-d6 is a good solvent for many heterocyclic compounds and will solubilize the N-H proton. The choice of internal standard for qNMR is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be stable, and not react with the sample.[6]
Common Potential Impurities and Their Identification
Based on the likely synthetic routes to this compound, which would involve sequential halogenation and cyclization reactions, the following impurities should be considered:
-
Starting Materials: Unreacted precursors such as a di-halogenated aminopyridine or a pyrazole intermediate. These can be identified by LC-MS based on their lower molecular weights and confirmed by spiking experiments in HPLC.
-
Regioisomers: Incorrect positioning of the halogen atoms during the synthesis. These will have the same molecular weight as the desired product but different retention times in HPLC and distinct NMR spectra. 2D NMR techniques are invaluable for distinguishing regioisomers.
-
De-halogenated Species: Loss of one or more halogen atoms. These will be detected by LC-MS as species with lower molecular weights corresponding to the loss of I, Br, or Cl.
-
Over-halogenated Species: Introduction of an additional halogen atom. These will be identified by LC-MS with a higher molecular weight.
Conclusion
The purity assessment of complex pharmaceutical intermediates like this compound analogs is a critical, multi-step process. A pragmatic and robust strategy involves an initial rapid screen by HPLC, followed by the identification of any unknown peaks using LC-MS. Finally, NMR spectroscopy provides the definitive structural confirmation and an orthogonal, absolute method of quantification. By judiciously employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, thereby laying a solid foundation for successful drug development programs.
References
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
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A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2015). Journal of chromatographic science. [Link]
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Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. [Link]
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7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Amerigo Scientific. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
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1HNMR δ values for. The Royal Society of Chemistry. [Link]
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Synthesis of substituted pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
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Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Cytotoxicity of Novel 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction: The Promise of the Pyrazolopyridine Scaffold in Oncology
The pyrazolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, structurally similar to the purines that are fundamental to cellular processes.[1][2] This resemblance allows pyrazolopyridine derivatives to act as antagonists to natural purines, interfering with biological pathways crucial for cancer cell proliferation and survival.[1][2] Consequently, this heterocyclic core has garnered immense attention, leading to the development of numerous derivatives with potent anticancer activities.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of key cellular targets like cyclin-dependent kinases (CDKs), tubulin polymerization, and various receptor tyrosine kinases.[3][4]
While significant research has explored various substituted pyrazolopyridines, the specific scaffold of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine remains a novel frontier. The unique halogenation pattern on this core structure presents an intriguing opportunity for developing new chemical entities with potentially enhanced or novel cytotoxic profiles. The presence of bromine, chlorine, and iodine at distinct positions offers multiple sites for further chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and cellular activity.
This guide provides a comprehensive framework for conducting and interpreting cytotoxicity studies of novel compounds derived from this this compound core. We will present a comparative analysis based on the known activities of related pyrazolopyridine derivatives, detail standardized experimental protocols for robust cytotoxicity assessment, and discuss the interpretation of data to guide further drug development efforts.
The Comparative Landscape: Cytotoxicity of Structurally Related Pyrazolopyridines
To establish a benchmark for evaluating our novel compounds, it is essential to consider the cytotoxic profiles of previously reported pyrazolopyridine derivatives. These analogues have demonstrated a wide spectrum of antiproliferative activity across various cancer cell lines.
For instance, certain 3,7-disubstituted pyrazolo[3,4-c]pyridines have shown IC50 values in the submicromolar to low micromolar range against pancreatic (MIA PaCa-2) and ovarian (SCOV3) cancer cell lines.[5] Mechanistic studies on promising analogues from this series revealed cell cycle arrest at the G0/G1 phase and induction of apoptosis.[5] Similarly, a series of pyrazolo[3,4-b]pyridines were identified as potent inhibitors of Topoisomerase IIα, a critical enzyme in DNA replication, leading to broad-spectrum cytotoxicity against the NCI 60-cancer cell line panel.[3][6][7] One notable compound from this series exhibited a mean GI50 (50% growth inhibition) of 1.33 µM.[3][7]
The table below summarizes the reported cytotoxic activities of various pyrazolopyridine scaffolds, providing a valuable reference for contextualizing the performance of the novel 7-bromo-5-chloro-3-iodo derivatives.
| Pyrazolopyridine Scaffold | Cancer Cell Line(s) | Reported IC50/GI50 Range | Proposed Mechanism of Action | Reference |
| 3,7-disubstituted pyrazolo[3,4-c]pyridines | MIA PaCa-2, SCOV3, DU145, PC-3 | Submicromolar to low micromolar | G0/G1 cell cycle arrest, Apoptosis induction | [5] |
| 3-phenylpyrazolo[3,4-c]pyridine derivatives | Multiple cell lines | 0.87 - 4.3 µM | Not specified | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | NCI 60 panel, K562, MV4-11 | GI50 MG-MID = 1.33 µM | Topoisomerase IIα inhibition, S-phase arrest | [3][6][7] |
| Thiazolyl-pyrazole analogues | MCF-7, MDA-MB231 | IC50 = 22.84 µM (for lead compound) | EGFR inhibition | [9] |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines | A2780, A375, HT29, MCF7, FaDu | EC50 = 9.1 - 13.5 µM (for lead compound) | Not specified | [10] |
Experimental Design for Robust Cytotoxicity Screening
The primary objective of in vitro cytotoxicity screening is to quantify a compound's ability to inhibit cell proliferation or induce cell death.[11] This is typically achieved by exposing cultured cancer cells to a range of compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).[12][13] To ensure the reliability and reproducibility of these studies, a multi-assay approach is recommended.[11] Here, we detail the protocols for two widely accepted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
Selection of Cancer Cell Lines
The choice of cell lines is critical and should be guided by the therapeutic target of interest.[11] A diverse panel of well-characterized human cancer cell lines is available for screening.[14][15] For a broad initial assessment of the novel pyrazolopyridine derivatives, a panel could include:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.[11]
-
MDA-MB-231: An aggressive, triple-negative breast cancer cell line.[11]
-
A549: A human lung adenocarcinoma cell line.[11]
-
HeLa: A human cervical cancer cell line.[11]
-
K-562: A chronic myeloid leukemia cell line.[11]
It is also prudent to assess cytotoxicity against a non-cancerous cell line, such as human fibroblasts, to determine the selectivity of the compounds for cancer cells.[16][17]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for in vitro cytotoxicity screening of the novel compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell viability.[18] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the novel pyrazolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This represents 100% viability.
-
Medium Control (Blank): Wells containing only culture medium to measure background absorbance.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[12] Incubate for an additional 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[12][19] It serves as an indicator of cell lysis and loss of membrane integrity.[19]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedures as described in the MTT assay protocol (Steps 1 and 2).
-
Additional Controls for LDH Assay:
-
Maximum LDH Release Control: A set of untreated wells to which a lysis solution (e.g., 1% Triton X-100) is added 30 minutes before the end of the incubation period. This represents 100% cytotoxicity.[13]
-
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[12]
Data Interpretation and Comparative Analysis
For both assays, the raw absorbance values are first corrected by subtracting the background (medium control) reading.
-
MTT Assay Analysis: Cell viability is expressed as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
LDH Assay Analysis: Cytotoxicity is calculated as a percentage relative to the maximum LDH release control:
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_Vehicle_Control) / (Absorbance_Max_Release - Absorbance_Vehicle_Control)) * 100
-
The resulting data are then plotted as a dose-response curve (percentage viability or cytotoxicity vs. compound concentration). A non-linear regression analysis (e.g., log(inhibitor) vs. response) is used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
The IC50 values of the novel this compound derivatives can then be directly compared to:
-
Each other, to establish structure-activity relationships (SAR).
-
The IC50 values of the literature compounds listed in the comparative table.
-
The IC50 of the positive control (e.g., Doxorubicin).
This comparative analysis will identify the most potent derivatives and provide a quantitative measure of their cytotoxic efficacy.
Potential Mechanisms of Action: A Forward Look
The pyrazolopyridine scaffold is known to interact with a variety of cancer-relevant targets.[1][3] The cytotoxic effects observed for the novel derivatives could be mediated by similar mechanisms. Based on existing literature, several potential pathways could be investigated in subsequent studies.
Potential Target: Kinase Inhibition
Many pyrazolopyridine-based drugs function as ATP-competitive kinase inhibitors.[4] The planar heterocyclic core mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site.
Caption: ATP-competitive inhibition of a receptor tyrosine kinase.
Potential Target: Topoisomerase II Inhibition
Some pyrazolopyridine derivatives interfere with the function of Topoisomerase IIα, an enzyme that manages DNA topology during replication.[3] Inhibition leads to DNA damage and cell cycle arrest.
Caption: Inhibition of Topoisomerase IIα leading to apoptosis.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, would be required to elucidate the precise mechanism of action for the most promising novel compounds.
Conclusion
The novel this compound scaffold represents a promising starting point for the discovery of new anticancer agents. By employing a systematic and robust in vitro cytotoxicity screening strategy, as outlined in this guide, researchers can effectively evaluate the potential of its derivatives. A thorough comparison with existing pyrazolopyridine analogues, coupled with detailed dose-response analysis, will enable the identification of lead compounds for further preclinical development. The multifaceted nature of the pyrazolopyridine core suggests that these new derivatives may hold the key to potent and selective anticancer activity, warranting a comprehensive investigation into their therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a highly functionalized heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
The principles outlined herein are grounded in established best practices for handling halogenated and nitrogen-containing heterocyclic compounds, which are often classified as hazardous waste. This guide will walk you through the necessary precautions, waste segregation, and disposal procedures to ensure the safe and compliant management of this specific chemical.
Hazard Assessment and Chemical Profile
| Property | Information | Implication for Disposal |
| Chemical Class | Polyhalogenated Pyrazolopyridine | Must be treated as halogenated hazardous waste.[1][2] |
| Physical Form | Likely a solid at room temperature.[3] | Solid waste must be collected and not disposed of in regular trash. |
| Potential Hazards | Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[3][4][5] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Combustibility | Likely a combustible solid.[3] | Store away from ignition sources. |
| Environmental Fate | Halogenated organic compounds can be persistent and toxic to aquatic life. | Must not be disposed of down the drain or in the environment.[6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Always check the glove manufacturer's compatibility chart.
-
Body Protection : A fully buttoned lab coat is essential.
-
Respiratory Protection : All handling of this compound, including weighing and transferring to a waste container, should be conducted inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[6][8] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[6][7]
Proper segregation is the most critical step in chemical waste management.
-
Designate a Waste Container : Obtain a dedicated, sealable, and chemically compatible hazardous waste container.[7][8] A high-density polyethylene (HDPE) or glass container is typically suitable for solid chemical waste.
-
Collect as Halogenated Waste : All waste containing this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions, must be collected in a container designated for halogenated organic waste .[1][2] Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[1][9]
-
Avoid Incompatibles : Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[10][11]
Proper labeling is a regulatory requirement and crucial for safety.
-
Immediate Labeling : As soon as the first quantity of waste is added, affix a hazardous waste label provided by your institution's EHS department.[6][10]
-
Complete Information : The label must include:
-
Secure Closure : Keep the waste container tightly sealed at all times, except when adding waste.[6][8][12]
-
Designated Area : Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][12]
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6][8]
-
Ventilation : The storage area should be cool, dry, and well-ventilated.[7]
-
Do Not Overfill : Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[13]
-
Request Pickup : Once the container is full or is no longer being used, arrange for a waste pickup through your institution's EHS department.[8][12]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple Rinsing : Due to the potential for high toxicity, the empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6][9]
-
Collect Rinsate : The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as halogenated hazardous waste.[8][9]
-
Deface Label : After rinsing and air-drying, completely remove or deface the original manufacturer's label.[6][8]
-
Final Disposal : The rinsed and defaced container can then typically be disposed of as solid waste (e.g., in a designated glass disposal box), but confirm this with your institution's specific guidelines.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spills : For a small spill within a chemical fume hood, trained laboratory personnel may clean it up.
-
Wear the appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a sealed container.[11]
-
Label the container as "Hazardous Waste" with the full chemical name and dispose of it through the EHS office.
-
-
Large Spills : For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team and EHS office.[11]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Final Recommendation: Incineration
While the final disposal method is determined by the waste management facility, the recommended practice for halogenated organic compounds is high-temperature incineration.[14][15] This process ensures the complete destruction of the compound and minimizes the risk of releasing toxic byproducts into the environment.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
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Comprehensive Safety and Handling Guide for 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS No. 2170597-74-5).[1] As a multi-halogenated aromatic heterocyclic compound, this reagent warrants rigorous safety measures to mitigate potential health risks in research and drug development settings. The guidance herein is synthesized from established safety data for structurally analogous pyridine-based compounds and general best practices for handling hazardous chemicals.
Hazard Assessment: Understanding the Risks
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8] Similar pyridine compounds are known to cause symptoms such as dizziness, headache, and nausea upon exposure.[3][4]
-
Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation.[3][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4][9]
-
Carcinogenicity: Pyridine itself is a suspected human carcinogen.[10] The carcinogenic potential of this specific derivative has not been established, but it should be handled as a potential carcinogen as a precautionary measure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[2][4] | Provides robust chemical resistance against pyridine and its derivatives.[2] |
| Eye and Face Protection | Chemical splash goggles are essential. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[2][11] | Protects against splashes and airborne particles that can cause severe eye irritation.[2] |
| Skin and Body Protection | A chemical-resistant lab coat is required. Flame-retardant and antistatic protective clothing is highly recommended.[2] | Protects against skin contact, which can be a significant route of toxic exposure.[2] The flammability of related pyridine compounds necessitates flame-retardant materials.[2][5] |
| Respiratory Protection | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or a well-ventilated enclosure.[2][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Pyridine fumes are known to cause headaches, dizziness, and respiratory irritation upon inhalation.[2][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to waste disposal.
Preparation and Weighing
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[10]
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is available and in good condition.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily accessible.[3]
Dissolution and Reaction Setup
-
Inert Atmosphere: If the reaction is air- or moisture-sensitive, ensure the glassware is properly dried and an inert atmosphere (e.g., nitrogen or argon) is established.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Grounding: All metal parts of the equipment should be grounded to prevent static discharge, which could be an ignition source.[6][7] Use non-sparking tools.[5][6]
-
Temperature Control: If the reaction is exothermic, use an ice bath for cooling and add reagents portion-wise.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactive mixtures carefully, preferably at a reduced temperature.
-
Extraction: Perform all liquid-liquid extractions within the fume hood.
-
Purification: Column chromatography and other purification methods should be conducted with appropriate ventilation to manage solvent vapors.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart outlining the key procedural steps for safely handling the specified chemical compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of hazardous materials.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable labware (e.g., gloves, pipette tips), must be collected in a dedicated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Regulatory Compliance: Never dispose of this compound down the drain or in regular trash.[3] All chemical waste must be disposed of through a certified hazardous waste disposal service, in accordance with local and national regulations.[3][12]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][4] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]
-
Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Collect the absorbed material into a sealed container for hazardous waste disposal.[3] Report all spills to your supervisor.[3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
